1,4-Dichloro-2-methyl-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQYJEJKUTUIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290998 | |
| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-76-0 | |
| Record name | 1,4-Dichloro-2-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dichloro-2-methyl-5-nitrobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-2-methyl-5-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound (CAS No. 7149-76-0). As a substituted nitroaromatic compound, it serves as a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures. This document consolidates critical data on its physicochemical characteristics, spectroscopic signature, and synthetic protocols, offering field-proven insights for its practical application and handling in a research and development setting.
Compound Identification and Structure
This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group—on the benzene ring dictates its chemical behavior and synthetic utility.
-
IUPAC Name: this compound[1]
-
Synonyms: 2,5-Dichloro-4-nitrotoluene, 2,5-Dichloro-4-methyl-nitrobenzene[1]
-
CAS Number: 7149-76-0[1]
-
Molecular Formula: C₇H₅Cl₂NO₂[1]
-
Molecular Weight: 206.02 g/mol [1]
The structure consists of a toluene backbone with chloro substituents at positions 2 and 5, and a nitro group at position 4 relative to the methyl group. This arrangement significantly influences the electronic environment of the aromatic ring.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of this compound are characteristic of a solid crystalline organic material. While experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related isomers. The table below summarizes key computed and experimental properties.
| Property | Value / Description | Source |
| Molecular Weight | 206.02 g/mol | [1] |
| Appearance | Expected to be a light yellow solid, based on synthesis data and isomer appearance. | [2], [3] |
| Melting Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene melts at 52–54 °C. | [3] |
| Boiling Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene boils at 266–269 °C. | [3] |
| Solubility | Low solubility in water is expected. Generally soluble in organic solvents like acetone, ethyl acetate, and chloroform. | [4] |
| XLogP3 (Computed) | 3.4 | [1] |
| Topological Polar Surface Area (Computed) | 45.8 Ų | [1] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of this compound. While a dedicated spectrum for this compound is not publicly available, the expected spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region (around 2.4-2.6 ppm) would correspond to the methyl group protons. The aromatic protons would appear as singlets due to the lack of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals: five for the aromatic carbons (four substituted, one unsubstituted) and one for the methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include strong peaks around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). C-Cl stretching bands would appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 205. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature for confirming the presence of the two chlorine atoms.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its substituents.
-
Activating/Deactivating Groups: The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. Conversely, the methyl group is weakly activating, while the chloro groups are deactivating but ortho-, para-directing.
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group activates the chlorine atom positioned ortho to it (at position 4) towards nucleophilic attack. This is a common and synthetically useful reaction for this class of compounds. For the related compound 1,4-dichloro-2-nitrobenzene, nucleophiles readily displace the chloride adjacent to the nitro group.[3] This suggests that the chlorine at position 4 in this compound is the most likely site for substitution by nucleophiles such as amines, alkoxides, or hydroxides.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic chemistry, opening pathways to dyes, pharmaceuticals, and other complex molecules.
Synthesis and Purification
The primary route for synthesizing this compound is through the electrophilic nitration of 2,5-dichlorotoluene. The directing effects of the methyl and chloro groups guide the incoming nitro group to the desired position.
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 2,5-dichloro-4-nitrotoluene.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.
-
Nitration: Begin stirring the solution and maintain the temperature at 30°C. Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 35°C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2.0 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. The solvent (1,2-dichloroethane) is removed by distillation. The resulting crude product is then cooled to induce crystallization.
-
Drying: The crystallized solid is collected by filtration and dried to yield approximately 37.1 g (90% yield) of this compound as a light yellow solid.[2]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to be converted into a variety of other compounds. Structurally similar chloronitroaromatic compounds are widely used as precursors in the manufacturing of:
-
Dyes and Pigments: The amino derivatives, obtained via reduction of the nitro group, are common precursors to diazo compounds used in the synthesis of azo dyes.[5]
-
Agrochemicals: Many pesticides and herbicides are built from substituted aniline backbones.[6]
-
Pharmaceuticals: The compound's reactive sites allow for the introduction of diverse functional groups, making it a versatile scaffold for building potential drug candidates.
-
UV Absorbers: The aromatic structure is a key feature in molecules designed to absorb ultraviolet radiation.[6]
Safety and Handling
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Disclaimer: The safety information provided is based on related compounds and should be used for guidance only. Always consult a specific and current Safety Data Sheet (SDS) for the material being handled and perform a thorough risk assessment before beginning any experimental work.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
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United Nations Environment Programme (UNEP). (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]
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1,4-Dichloro-2-methyl-5-nitrobenzene CAS 7149-76-0
An In-depth Technical Guide to 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-76-0)
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into its synthesis, physicochemical properties, reactivity, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.
Core Compound Identification and Properties
This compound, also known by its synonym 2,5-dichloro-4-nitrotoluene, is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1][2] Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group. This specific arrangement of functional groups dictates its chemical behavior and makes it a valuable precursor in multi-step organic syntheses.[1][3]
Chemical Structure
The structural arrangement of substituents on the benzene ring is fundamental to understanding the compound's reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data
The compound is typically a yellow crystalline solid.[1] Its physical and chemical properties are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source |
| CAS Number | 7149-76-0 | [1][2][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.02 g/mol | [1][2] |
| Appearance | Yellow Crystalline Solid | [1] |
| Boiling Point | 292.6°C at 760 mmHg | [1] |
| Flash Point | 130.8°C | [1] |
| Density | 1.456 g/cm³ | [1] |
| Refractive Index | 1.585 | [1] |
| Vapor Pressure | 0.00318 mmHg at 25°C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene.[5] This reaction is a cornerstone of aromatic chemistry, where the directing effects of the substituents on the starting material are crucial for achieving the desired isomer.
Synthesis Workflow
The process involves the controlled addition of a nitrating agent to 2,5-dichlorotoluene dissolved in a suitable solvent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established synthesis routes.[5]
-
Preparation : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.
-
Nitration : Begin stirring the solution and slowly add 13.9 g (0.22 mol) of 98% nitric acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 30-35°C. Cooling may be necessary.
-
Reaction : After the nitric acid has been added, heat the mixture to reflux and maintain for approximately 2 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation : Separate the organic layer and remove the 1,2-dichloroethane solvent by distillation.
-
Purification : The resulting crude product will crystallize upon cooling. The solid is then filtered and dried to yield the final product, 2,5-dichloro-4-nitrotoluene (this compound), as a light yellow solid. A typical yield for this process is around 90%.[5]
Mechanistic Rationale
The regioselectivity of this reaction is governed by the directing effects of the substituents on the 2,5-dichlorotoluene ring. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, yet also ortho-, para-directors. The nitration occurs at the C4 position, which is para to the methyl group and ortho to the chlorine at C5. This position is sterically accessible and electronically favored, leading to the desired product isomer.
Chemical Reactivity and Applications
The utility of this compound stems from its potential for further functionalization, making it a versatile intermediate in the chemical industry.[1][3][6]
Reactivity Profile
The molecule's reactivity is dominated by the interplay of its functional groups:
-
Nitro Group (-NO₂) : This powerful electron-withdrawing group deactivates the ring towards further electrophilic substitution. Crucially, it strongly activates the ortho and para positions towards nucleophilic aromatic substitution (SNAr) .[7]
-
Chlorine Atoms (-Cl) : The chlorine atom at the C1 position, being ortho to the activating nitro group, is susceptible to displacement by nucleophiles.
-
Methyl Group (-CH₃) : This group can be a site for free-radical reactions or oxidation under harsh conditions.[7]
This electronic setup makes the compound an excellent substrate for SNAr reactions, where the chlorine at C1 can be replaced.
Industrial and Research Applications
This compound serves as a building block for more complex molecules.
-
Dye and Pigment Synthesis : It is a precursor in the manufacturing of various colorants.[1][3]
-
Pesticide Formulation : It is used as an intermediate in the development of agricultural chemicals.[1][3][6]
-
Pharmaceutical and Organic Synthesis : Its defined substitution pattern and reactive sites make it a valuable starting material for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs).[1] For example, the chlorine can be displaced by a cyanide group using copper(I) cyanide to form a benzonitrile derivative, a common moiety in pharmaceuticals.[8]
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features | Rationale |
| ¹H NMR | ~2.5 ppm (s, 3H) : Methyl protons (singlet, no adjacent protons).~7.5-8.0 ppm (s, 1H) : Aromatic proton at C3.~8.0-8.5 ppm (s, 1H) : Aromatic proton at C6. | The aromatic protons are singlets as they have no adjacent protons. The proton at C6 is expected to be further downfield due to the deshielding effect of the adjacent nitro group. |
| ¹³C NMR | ~20 ppm : Methyl carbon.~120-150 ppm : Six distinct signals for the aromatic carbons. | The presence of different substituents results in six unique carbon environments in the aromatic region. Carbons attached to the nitro group and chlorine atoms will have characteristic shifts. |
| IR (Infrared) | ~3100-3000 cm⁻¹ : Aromatic C-H stretch.~2950-2850 cm⁻¹ : Alkyl C-H stretch.~1600, 1475 cm⁻¹ : Aromatic C=C stretch.~1550, 1350 cm⁻¹ : Asymmetric & Symmetric N-O stretch (nitro group).~800-600 cm⁻¹ : C-Cl stretch. | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. The strong absorptions from the nitro group are particularly diagnostic.[9] |
| Mass Spec (MS) | M⁺ at m/z ~205/207/209 : Molecular ion peak cluster. | The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a distinctive M, M+2, M+4 peak cluster, confirming the presence of two chlorine atoms. |
Safety, Handling, and Disposal
Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from safety data sheets (SDS) for structurally similar compounds, as a specific SDS for this CAS number was not available. Users must always consult the specific SDS provided by their supplier.
Hazard Identification
Based on analogous compounds, it is prudent to handle this chemical with care. Hazards for similar dichloronitrobenzene compounds include:
-
H302 : Harmful if swallowed.
-
H317 : May cause an allergic skin reaction.
-
H319 : Causes serious eye irritation.
Precautionary Measures
| Category | Precautionary Statements (P-codes) |
| Prevention | P261 : Avoid breathing dust.P264 : Wash skin thoroughly after handling.P270 : Do not eat, drink or smoke when using this product.P280 : Wear protective gloves/eye protection/face protection. |
| Response | P301 + P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] |
| Disposal | P501 : Dispose of contents/container to an approved waste disposal plant. |
First-Aid Measures
-
If Inhaled : Move person into fresh air. If not breathing, give artificial respiration.[12][13]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]
-
In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
Conclusion
This compound (CAS 7149-76-0) is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its functional groups. A thorough understanding of its synthesis via the nitration of 2,5-dichlorotoluene, its reactivity profile dominated by nucleophilic aromatic substitution, and its safety requirements is critical for its effective and safe utilization in the synthesis of dyes, agrochemicals, and pharmaceuticals. The predictive spectroscopic data provided herein serves as a practical guide for researchers in verifying its synthesis and purity.
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Cas 7149-76-0,1,4-dichloro-2-methyl-5-nitro-benzene. lookchem. [Link]
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Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]
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2,5-Dichloronitrobenzene | C6H3Cl2NO2. PubChem. [Link]
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Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1. [Link]
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An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-nitrotoluene from 2,5-Dichlorotoluene
Abstract: This technical guide provides a comprehensive overview for the synthesis of 2,5-dichloro-4-nitrotoluene through the electrophilic nitration of 2,5-dichlorotoluene. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and analysis. The synthesis relies on the well-established mechanism of electrophilic aromatic substitution using a mixed acid nitrating agent. Emphasis is placed on understanding the regiochemical outcome of the reaction, which is governed by the directing effects of the substituents on the aromatic ring. This guide consolidates theoretical knowledge with practical, field-proven insights to ensure a safe and efficient synthesis.
Part 1: The Chemistry of Nitration
The synthesis of 2,5-dichloro-4-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in organic chemistry for the functionalization of aromatic rings.[1]
Mechanism of Mixed-Acid Nitration
Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The role of sulfuric acid extends beyond that of a simple catalyst; it facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][3]
The process unfolds in two primary stages:
-
Formation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the linear and highly reactive nitronium ion.[4]
-
Electrophilic Attack and Re-aromatization: The electron-rich π-system of the 2,5-dichlorotoluene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[3]
Caption: Figure 1: General Mechanism of Electrophilic Aromatic Nitration.
Regioselectivity in the Nitration of 2,5-Dichlorotoluene
The substitution pattern on the final product is dictated by the directing effects of the groups already present on the aromatic ring: a methyl group (-CH₃) at position 1 and chlorine atoms (-Cl) at positions 2 and 5.
-
Methyl Group (-CH₃): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.
-
Chlorine Atoms (-Cl): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at these positions.
In 2,5-dichlorotoluene, the available positions for nitration are 3, 4, and 6.
-
Position 3: Ortho to the C2-Cl and meta to the C5-Cl and C1-CH₃.
-
Position 4: Para to the C1-CH₃ and ortho to the C5-Cl.
-
Position 6: Ortho to the C1-CH₃ and meta to the C2-Cl.
The powerful para-directing effect of the activating methyl group strongly favors substitution at position 4. Attack at this position is also sterically less hindered compared to position 6, which is flanked by the methyl and C5-chloro groups. Furthermore, the arenium ion intermediate for the attack at position 4 is well-stabilized by resonance involving both the methyl group and the C5-chloro group. This combination of electronic and steric factors results in the high regioselectivity for the formation of 2,5-dichloro-4-nitrotoluene.
Caption: Figure 2: Directing Effects in 2,5-Dichlorotoluene Nitration.
Part 2: Experimental Protocol
This protocol is adapted from established procedures for the nitration of halogenated aromatic compounds.[5][6] It is imperative to perform this reaction in a well-ventilated fume hood with all necessary safety precautions in place.
Materials and Reagents
| Reagent/Material | Grade | Comments |
| 2,5-Dichlorotoluene | ≥98% Purity | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade (95-98%) | Dehydrating agent and catalyst |
| Concentrated Nitric Acid (HNO₃) | Reagent Grade (70%) | Nitrating agent |
| Dichloroethane (or Dichloromethane) | ACS Grade | Reaction solvent |
| Ice (from deionized water) | --- | For cooling bath and quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | Drying agent |
| Ethanol or Methanol | Reagent Grade | For recrystallization |
Step-by-Step Synthesis Procedure
A representative procedure for this synthesis is detailed in Chinese patent CN112266326A.[5] The following is a generalized laboratory-scale adaptation.
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Solvent and Substrate: In the flask, dissolve 2,5-dichlorotoluene (e.g., 0.2 mol, 32.2 g) in a suitable solvent like dichloroethane (100 g).[5] Begin stirring.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (e.g., 0.22 mol, 13.9 g of 98% HNO₃) dropwise from the dropping funnel.[5] Carefully monitor the internal temperature and maintain it below 35 °C to prevent over-nitration and control the exothermic reaction.[2][5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for approximately 2-6 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
Caption: Figure 3: Experimental Workflow for Nitration.
Workup and Purification
-
Extraction: If a solvent was used, transfer the quenched mixture to a separatory funnel. The organic layer contains the product. If no solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[6]
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine (saturated NaCl solution).[6] Vent the separatory funnel frequently during the bicarbonate wash, as carbon dioxide gas is produced.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a yellow solid.[5]
Part 3: Characterization and Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized 2,5-dichloro-4-nitrotoluene.
Analytical Techniques
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress by comparing the spots of the reaction mixture to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining the purity of the product and identifying any isomeric byproducts. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the substitution pattern.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of strong absorption bands characteristic of the nitro group (NO₂) and the substitution pattern on the aromatic ring will be evident.
Expected Data for 2,5-Dichloro-4-nitrotoluene
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | Yellow solid |
| Melting Point | 52-54 °C |
| Boiling Point | 238 °C |
| ¹H NMR (CDCl₃) | δ ~7.9-8.0 (s, 1H, H-3), ~7.6 (s, 1H, H-6), ~2.5 (s, 3H, CH₃) ppm |
| IR (KBr, cm⁻¹) | ~1530 & ~1350 (asymm. & symm. NO₂ stretch), ~880 (C-H out-of-plane bend) |
Note: NMR and IR data are predictive and may vary slightly based on experimental conditions.
Part 4: Safety, Handling, and Waste Disposal
Hazard Analysis
-
Nitration Reactions: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed, leading to a runaway reaction and potential explosion.[2]
-
Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. 2,5-Dichlorotoluene and the chlorinated solvent are toxic and irritants.
-
Product: 2,5-Dichloro-4-nitrotoluene is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[8]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All work must be conducted in a certified chemical fume hood.
-
PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Handling: Add reagents slowly and ensure efficient cooling and stirring. Never add water to concentrated acid; always add acid to water (or ice).
Waste Disposal
-
Acidic Waste: The aqueous layer from the workup will be highly acidic. It must be neutralized carefully by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide) with cooling before disposal according to institutional guidelines.
-
Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container for proper disposal.
Part 5: Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time or temperature moderately. Monitor reaction to completion by TLC/GC. Ensure careful extraction and transfer steps to minimize mechanical losses. |
| Formation of Isomeric Byproducts | Suboptimal temperature control or acid concentration. | Maintain a low and consistent reaction temperature during the addition of the nitrating agent. The regioselectivity of nitration can be sensitive to reaction conditions.[9] |
| Over-nitration (Dinitration) | Reaction temperature too high; excess nitrating agent. | Keep the reaction temperature below 50°C.[10] Use a stoichiometric amount or only a slight excess of nitric acid. Quench the reaction as soon as the starting material is consumed.[10] |
| Reaction Fails to Start | Inactive reagents; insufficient acid strength. | Use fresh, high-purity reagents. Ensure acids are of the correct concentration. A small amount of gentle warming may be required to initiate the reaction. |
Conclusion
The synthesis of 2,5-dichloro-4-nitrotoluene from 2,5-dichlorotoluene is a straightforward yet potent demonstration of electrophilic aromatic substitution. Success in this procedure hinges on a solid understanding of the reaction mechanism, careful control over the highly exothermic reaction conditions, and adherence to rigorous safety protocols. By mastering the principles of regioselectivity and employing the detailed protocol within this guide, researchers can reliably produce this valuable chemical intermediate for further application in agrochemicals, dyes, and pharmaceutical development.
References
[4] YouTube. (2019). nitration of aromatic compounds. [URL: https://www.youtube.com/watch?v=s-a2t2K5-sY] [11] Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds. [URL: https://patents.google.com/patent/US5763697A/en] [12] Semantic Scholar. (1996). Process for the nitration of aromatic compounds. [URL: https://www.semanticscholar.org/paper/Process-for-the-nitration-of-aromatic-compounds-Heinrich/3f961204a37e5025f8222a0888941584c0105b45] [3] Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.com/2018/04/30/nitration-and-sulfonation-of-benzene/] [13] Semantic Scholar. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. [URL: https://www.semanticscholar.org/paper/Selective-Nitration-of-Toluene-using-Nitrogen(V)-Maksimowski-Nasta%C5%82a/9769e38d40762df7a79f04586337189c428a2a1a] [2] BYJU'S. (n.d.). Aromatic Nitration. [URL: https://byjus.com/chemistry/nitration/] [5] Google Patents. (n.d.). CN112266326A - Preparation method of dichlorotoluene nitride intermediate. [URL: https://patents.google.com/patent/CN112266326A/en] [7] Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [URL: https://www.atsdr.cdc.gov/toxprofiles/tp110-c6.pdf] Sigma-Aldrich. (2024). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n27322] [14] Fisher Scientific. (n.d.). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/05171] [8] CPAChem. (2022). Safety data sheet. [URL: https://www.cpachem.com/sds/SB6670_4-Chloro-2-nitrotoluene_AG-en.pdf] [6] oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [URL: http://www.oc-praktikum.de/nop/en/instructions/pdf/1001_en.pdf] [15] PubChem. (n.d.). 2-Chloro-4-nitrotoluene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrotoluene] [16] National Center for Biotechnology Information. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268571/] [17] Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene. [URL: https://www.fishersci.com/sds/96724] [18] National Center for Biotechnology Information. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555776/] [1] University of Calgary. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-3-2.html] [19] Google Patents. (n.d.). EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene. [URL: https://patents.google.com/patent/EP0071038B1/en] [20] ResearchGate. (2016). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. [URL: https://www.researchgate.net/publication/301549480_Clean_Manufacture_of_246-Trinitrotoluene_TNT_via_Improved_Regioselectivity_in_the_Nitration_of_Toluene] [21] Japan International Cooperation Agency. (n.d.). III Analytical Methods. [URL: https://openjicareport.jica.go.jp/pdf/11816550_03.pdf] [22] ChemicalBook. (n.d.). 4-Chloro-2-nitrotoluene synthesis. [URL: https://www.chemicalbook.com/synthesis/product_4-Chloro-2-nitrotoluene_89-59-8.html] [23] ResearchGate. (n.d.). The possible reaction mechanism for the nitration reaction. [URL: https://www.researchgate.net/figure/The-possible-reaction-mechanism-for-the-nitration-reaction_fig2_334185785] [24] BenchChem. (2025). A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. [URL: https://www.benchchem.com/application-notes/a-detailed-protocol-for-the-nitration-of-5-bromo-3-chloro-2-fluorotoluene] [10] BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions. [URL: https://www.benchchem.com/troubleshooting/controlling-regioselectivity-in-aromatic-nitration-reactions] [25] Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene. [URL: https://patents.google.com/patent/US3423475A/en] [26] Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene. [URL: https://patents.google.com/patent/US4456777A/en] [27] Google Patents. (n.d.). CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. [URL: https://patents.google.com/patent/CN104230716A/en] [28] Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes. [URL: https://patents.google.com/patent/US2876267A/en] [9] PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [URL: https://pubmed.ncbi.nlm.nih.gov/25285702/] [29] Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene. [URL: https://patents.google.com/patent/CN103044262A/en] [30] Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. [URL: https://patents.google.com/patent/US5977418A/en] [31] Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene. [URL: https://patents.google.com/patent/US4822928A/en] [32] Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [URL: https://www.quora.com/Why-does-the-nitration-of-2-chlorotoluene-give-2-chloro-5-nitrotoluene-but-not-2-chloro-4-nitrotoluene-as-in-the-usual-electrophilic-aromatic-substitution] [33] Royal Society of Chemistry. (n.d.). Methods. [URL: https://www.rsc.org/methods] [34] Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. [URL: https://patents.google.com/patent/CN105646231B/en] [35] ResearchGate. (n.d.). 2,6-Dichloro-4-nitrotoluene. [URL: https://www.researchgate.net/publication/232049909_26-Dichloro-4-nitrotoluene] [36] Organic Syntheses. (n.d.). m-NITROTOLUENE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0416]
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solubility of 1,4-Dichloro-2-methyl-5-nitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Dichloro-2-methyl-5-nitrobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂.[1] As a key intermediate in the synthesis of pigments, pesticides, and other specialty chemicals, a thorough understanding of its solubility characteristics is paramount for process optimization, purification, and formulation development.[2] This guide provides a comprehensive analysis of the solubility of this compound in various organic solvents, grounded in fundamental chemical principles and supported by a detailed protocol for experimental determination.
The solubility of a solute in a solvent is governed by the intermolecular interactions between the two species. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4] The molecular structure of this compound, featuring a nonpolar substituted benzene ring and polar chloro and nitro functional groups, results in a nuanced solubility profile that is critical for researchers and chemical engineers to master.
Physicochemical Properties
A molecule's physical and chemical properties are direct determinants of its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem[1] |
| Molecular Weight | 206.02 g/mol | PubChem[1] |
| Appearance | Yellow solid/flakes (predicted based on isomers) | Based on 1,4-dichloro-2-nitrobenzene[5][6] |
| Melting Point | 62°C (for the related isomer 1,2-Dichloro-4-methyl-5-nitrobenzene) | Chemsrc[7] |
| LogP (Octanol/Water Partition Coefficient) | 3.62 (predicted for isomer) | Chemsrc[7] |
The relatively high LogP value indicates a preference for nonpolar environments over aqueous ones, predicting low water solubility but significant solubility in many organic solvents.
Theoretical Framework for Solubility
The solubility of this compound is a direct consequence of its molecular structure. To understand its behavior, we must analyze the contributions of its constituent parts:
-
Benzene Ring and Methyl Group: The core aromatic ring and the methyl (-CH₃) group are nonpolar and lipophilic. These regions interact favorably with nonpolar solvents through weak van der Waals forces (London dispersion forces).
-
Chloro Groups: The two chlorine atoms are electronegative, creating C-Cl dipole moments. These groups contribute to the overall polarity of the molecule and can participate in dipole-dipole interactions.
-
Nitro Group: The nitro (-NO₂) group is strongly polar and is a hydrogen bond acceptor. This functional group significantly influences the molecule's interaction with polar solvents.
The molecule is best described as weakly polar. Its solubility in a given solvent will depend on the balance of interactions between the solvent and these different functional regions. Solvents that can effectively interact with both the nonpolar backbone and the polar functional groups will be the most effective.
Solubility Profile Across Organic Solvent Classes
Based on the principles of intermolecular forces, we can predict the solubility of this compound in common organic solvents. For a compound to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Nonpolar | Toluene, Heptane | High to Moderate | The aromatic ring of toluene can engage in π-stacking with the solute's benzene ring. Both solvents interact well with the nonpolar regions of the solute via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents possess a significant dipole moment, allowing for strong dipole-dipole interactions with the C-Cl and C-NO₂ bonds of the solute. The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for any potential interactions. Dichloromethane is an excellent solvent for many weakly polar organic compounds. The related compound 1,4-dichloro-2-nitrobenzene is known to be soluble in acetone and ethyl acetate.[8] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While these alcohol solvents have polar -OH groups, their primary intermolecular forces are strong hydrogen bonds with themselves. The solute can act as a hydrogen bond acceptor via its nitro group, but it cannot donate hydrogen bonds. Dissolving the solute requires disrupting the solvent's strong hydrogen bonding network, which may not be energetically favorable, leading to lower solubility compared to polar aprotic solvents. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain quantitative solubility data, a rigorous experimental protocol is necessary. The isothermal equilibrium method is a gold standard for determining the solubility of a solid compound in a solvent.
Step-by-Step Methodology
-
Material Preparation:
-
Ensure the this compound is of high purity.
-
Use analytical grade or HPLC grade solvents to avoid impurities affecting the results.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place a magnetic stir bar in the vial for continuous agitation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant stirring. This ensures the dissolution process reaches a state of dynamic equilibrium.
-
-
Phase Separation:
-
Once equilibrated, cease stirring and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, withdraw a sample of the supernatant using a syringe fitted with a fine-pore filter (e.g., 0.22 µm PTFE filter). This step is critical to prevent suspended solids from artificially inflating the measured concentration.
-
-
Quantification of Solute:
-
Accurately weigh a portion of the clear, filtered supernatant into a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight of the dried solute is achieved.
-
Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).
-
Alternatively, if the compound has a distinct UV-Vis chromophore, a calibration curve can be prepared, and the concentration of a diluted aliquot of the supernatant can be determined spectrophotometrically.
-
Workflow for Solubility Determination
The following diagram illustrates the key stages of the experimental process described above.
Caption: Workflow for experimental equilibrium solubility determination.
Conclusion
This compound is a weakly polar compound whose solubility is dictated by a balance of nonpolar and polar characteristics. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, and moderately to highly soluble in nonpolar aromatic solvents such as toluene. Its solubility is expected to be lower in highly polar protic solvents like methanol and water due to the energy penalty of disrupting the solvent's hydrogen-bonding network. For drug development and chemical synthesis applications, this profile suggests that solvent systems based on esters, ketones, or chlorinated hydrocarbons would be most effective for achieving high concentrations. The provided experimental protocol offers a robust framework for researchers to obtain precise quantitative solubility data, which is indispensable for reliable process scale-up and formulation.
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An In-depth Technical Guide to the Spectral Analysis of 1,4-Dichloro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.[2] For 1,4-dichloro-2-methyl-5-nitrobenzene, the IR spectrum is expected to be dominated by absorptions arising from the aromatic ring, the nitro group, the C-Cl bonds, and the methyl group.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Nitro Group (NO₂) | Asymmetric Stretching | 1550-1475 | A strong and characteristic absorption for aromatic nitro compounds.[3] |
| Symmetric Stretching | 1360-1290 | Another strong and key indicator of the nitro group.[3] | |
| Aromatic Ring (C=C) | Stretching | 1600-1450 | A series of bands indicating the presence of the benzene ring. |
| C-H Stretching | 3100-3000 | Weak to medium absorptions characteristic of aromatic C-H bonds. | |
| C-H Bending (Out-of-Plane) | 900-675 | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. However, the presence of a nitro group can complicate the interpretation of this region.[4] | |
| C-Cl Bonds | Stretching | 850-550 | Absorptions in this region are indicative of the carbon-chlorine bonds. |
| Methyl Group (CH₃) | C-H Stretching | 2975-2850 | Characteristic absorptions for the methyl group's C-H bonds.[4] |
Experimental Protocol: Acquiring the IR Spectrum
A standard method for acquiring the IR spectrum of a solid sample like this compound is the KBr pellet method or preparing a Nujol mull.[5]
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Nujol Mull Method:
-
Sample Preparation: Grind a small amount of the solid sample in an agate mortar and pestle. Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).[5]
-
Sample Mounting: Spread the mull evenly between two salt plates (e.g., NaCl or KBr).
-
Spectral Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will show strong C-H stretching and bending bands, which may obscure these regions in the sample's spectrum.[5]
Caption: General workflow for acquiring and analyzing NMR spectra.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. [6][7][8]The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
Predicted Mass Spectrum of this compound
Molecular Ion (M⁺·):
-
The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 206 g/mol .
-
Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see peaks at m/z 206 (M⁺·, with two ³⁵Cl), 208 (M+2, with one ³⁵Cl and one ³⁷Cl), and 210 (M+4, with two ³⁷Cl) in a ratio of approximately 9:6:1.
Key Fragmentation Pathways:
The fragmentation of the molecular ion will be driven by the presence of the nitro group, chlorine atoms, and the methyl group.
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂·, 46 Da), leading to a fragment ion at m/z 160. [9]* Loss of Cl: Loss of a chlorine radical (Cl·, 35 or 37 Da) from the molecular ion would result in fragment ions at m/z 171 and 173.
-
Loss of CH₃: Loss of a methyl radical (CH₃·, 15 Da) would give a fragment ion at m/z 191.
-
Further Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO, to produce a complex pattern of smaller ions. [9]
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source. [6][8]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram: Electron Ionization Mass Spectrometry Workflow
Caption: Simplified workflow for Electron Ionization Mass Spectrometry.
IV. Conclusion
References
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Castells, P., Santos, F. J., & Galceran, M. T. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529–536. Available at: [Link]
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On-Line, C. L. (1995). Electron capture negative ion chemical ionization mass spectrometry of derivatized chlorophenols and chloroanilines. Journal of Chromatography A, 712(1), 113-125. Available at: [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
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An In-depth Technical Guide to the Hazards and Safety Precautions for 1,4-Dichloro-2-methyl-5-nitrobenzene
Introduction: Understanding the Compound
1,4-Dichloro-2-methyl-5-nitrobenzene (also known as 4,5-dichloro-2-nitrotoluene) is a chlorinated and nitrated aromatic hydrocarbon. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group, renders it a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and agrochemicals. However, the same structural motifs that make it chemically useful are also responsible for its significant health and environmental hazards. This guide provides a comprehensive overview of these hazards, grounded in authoritative data, and outlines the necessary safety protocols to mitigate risks in a research and development setting.
The causality behind its hazardous nature lies in its reactivity and metabolic pathway. The nitroaromatic structure is associated with potential carcinogenicity and mutagenicity, while the chlorinated benzene ring contributes to its persistence in the environment and toxicity to aquatic life.[1] This document serves as a critical resource for any professional handling this compound, emphasizing a proactive approach to safety through a deep understanding of the risks involved.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of safe handling is understanding the compound's physical characteristics, which dictate its behavior under laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂NO₂ | PubChem[2] |
| Molecular Weight | 206.03 g/mol | - |
| CAS Number | 7494-45-3 (for 1,2-dichloro-4-methyl-5-nitrobenzene isomer) | Echemi[3] |
| Appearance | Light yellow powder/solid | Fisher Scientific[4] |
| Melting Point | 61 - 64 °C (141.8 - 147.2 °F) | Fisher Scientific[4] |
| Boiling Point | ~260 °C (500 °F) | Fisher Scientific[4] |
| Solubility in Water | 49 mg/L (at 20°C) | Fisher Scientific[4] |
Note: Data is presented for the closely related isomer 2-chloro-5-nitrotoluene, as specific data for this compound can be limited. Properties are expected to be similar.
Section 2: Comprehensive Hazard Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS). The following is a synthesis of its primary dangers.
Health Hazards
The primary routes of occupational exposure are inhalation of dust and dermal contact.[1][5] The substance is readily absorbed through the skin and gastrointestinal tract.[5][6]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[7] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[7][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[8] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects. |
| Carcinogenicity | Category 1B / 2 | H350/H351: May cause/Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[7][9] |
Expert Insight: The classification for mutagenicity and carcinogenicity is particularly critical. These "stealth" hazards do not present immediate symptoms but pose significant long-term risks. This is why the hierarchy of controls, especially engineering controls like fume hoods, is non-negotiable. The metabolic activation of nitroaromatic compounds can lead to DNA adducts, the foundational mechanism for their genotoxic and carcinogenic effects.
Environmental Hazards
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Aquatic Hazard | Category 2 | H401: Toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Due to its low water solubility and persistence, this compound can cause long-term adverse effects in aquatic ecosystems.[9][10] Therefore, it is imperative that the chemical is not released into the environment.[9] All waste and contaminated materials must be disposed of as hazardous waste.
Section 3: Risk Assessment and Hierarchy of Controls
A robust safety plan is not merely a list of personal protective equipment (PPE). It is a systematic process of risk evaluation and mitigation, prioritizing the most effective measures.
Caption: Risk Assessment and Control Decision Pathway.
This hierarchy is a self-validating system. By proceeding through each level, you ensure that risks are not merely managed but are actively reduced to the lowest feasible level.
-
Elimination/Substitution: The most effective control. Before using this compound, a thorough evaluation must determine if a less hazardous alternative can achieve the desired scientific outcome.
-
Engineering Controls: If substitution is not possible, the primary line of defense is to physically isolate the hazard.
-
Ventilation: All handling of the solid compound or solutions must be performed inside a certified chemical fume hood to prevent inhalation.[11]
-
Containment: Use ventilated balance enclosures for weighing to prevent dissemination of fine powders.
-
Emergency Facilities: Emergency eye wash fountains and safety showers must be immediately accessible in the work area.[12]
-
-
Administrative Controls: These are the procedures and policies that support safe work.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be developed and approved.
-
Designated Areas: Clearly mark and designate specific areas in the lab where this compound is stored and handled.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this chemical before work begins.[12]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, not as a replacement.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][12] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[4] Always check the manufacturer's data for breakthrough time and change gloves immediately if contamination is suspected.
-
Body Protection: Wear a lab coat, closed-toe shoes, and long pants. Consider a chemically resistant apron for larger quantities.[12]
-
Section 4: Protocol for Safe Handling and Weighing
This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety controls discussed previously.
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood is certified and the airflow is verified.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Don all required PPE: lab coat, chemical safety goggles, face shield, and appropriate gloves.
-
Designate the work area within the fume hood and cover the surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, waste container) and place it inside the fume hood.
-
-
Execution (Weighing and Dispensing):
-
Retrieve the chemical container from its designated storage location.
-
Place the container inside the fume hood. If weighing, use a balance inside a ventilated enclosure.
-
Slowly open the container, avoiding any action that could create airborne dust.
-
Carefully dispense the required amount of the solid onto a weigh boat.
-
Securely close the primary container.
-
Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.
-
-
Post-Operation and Cleanup:
-
Carefully clean all equipment used.
-
Place all disposable materials (bench paper, contaminated wipes, weigh boats) into a designated, sealed hazardous waste container.[10]
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and any exposed skin thoroughly with soap and water.[10]
-
Section 5: Emergency Protocols
Immediate and correct response to an emergency is critical to minimizing harm.
Accidental Release or Spill
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.
-
Control: Prevent the spread of dust. Do NOT use a dry brush or compressed air.[13] If appropriate, moisten the material first to prevent dusting.[9]
-
Contain: Collect the spillage using an inert absorbent material (e.g., sand, vermiculite).[10]
-
Clean: Carefully sweep or scoop the contained material into a labeled, sealable hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[10]
Fire
The compound is combustible and may produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides, in a fire.[9]
-
Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[9]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]
Section 6: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] The storage area should be locked or otherwise secured to restrict access.
-
Disposal: Dispose of all waste materials (including contaminated PPE and spill cleanup materials) through an approved hazardous waste disposal plant.[10] Do not allow the product to enter drains or waterways.
References
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Aarti Industries. (n.d.). GPS Safety Summary - 2,5-dichloro-1-nitrobenzene Liquid.
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Fisher Scientific. (2025). Safety Data Sheet - 1,4-Dichloro-2-nitrobenzene.
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International Programme on Chemical Safety (IPCS). (2021). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE. Inchem.org.
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement.
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Sigma-Aldrich. (2025). Safety Data Sheet - 1,4-Dichloro-2-nitrobenzene.
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Aarti Industries. (2025). GPS Safety Summary - 1,3-dichloro-5-nitrobenzene.
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Echemi. (n.d.). 4,5-DICHLORO-2-NITROTOLUENE SDS.
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Organisation for Economic Co-operation and Development (OECD). (1996). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-.
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Sigma-Aldrich. (2023). Safety Data Sheet - 1,2-Dichloro-4-nitrobenzene.
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PubChem. (n.d.). 2,5-Dichloronitrobenzene. National Center for Biotechnology Information.
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Echemi. (n.d.). 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE Safety Data Sheets.
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International Agency for Research on Cancer (IARC). (2020). Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123.
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Navigating the Chemical Landscape: An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dichlorotoluene
Introduction
Dichlorotoluenes, a family of six constitutional isomers with the formula CH₃C₆H₃Cl₂, are pivotal intermediates in the synthesis of a wide array of fine chemicals. Their applications span the pharmaceutical, agrochemical, and dye industries, where they serve as foundational scaffolds for complex molecules.[1][2] The strategic functionalization of the dichlorotoluene ring via electrophilic aromatic substitution (EAS) is a cornerstone of their synthetic utility. However, the reactivity and regioselectivity of these reactions are intricately governed by a complex interplay of electronic and steric effects exerted by the existing methyl and two chloro substituents.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and practical methodologies for conducting electrophilic substitution reactions on dichlorotoluene isomers. By elucidating the causality behind reaction outcomes and providing field-proven protocols, this document aims to serve as an essential resource for the rational design of synthetic pathways involving these versatile intermediates.
Chapter 1: The Electronic Tug-of-War: Directing Effects in Dichlorotoluene
The outcome of any electrophilic aromatic substitution reaction is dictated by the substituents already present on the aromatic ring. In dichlorotoluene, we have a fascinating case of competing effects between an activating group (methyl) and two deactivating groups (chlorine), both of which direct incoming electrophiles to the same positions.
-
The Methyl Group (-CH₃): An Activating ortho,para-Director The methyl group is classified as an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[3] It donates electron density to the ring primarily through an inductive effect (pushing electrons through the sigma bond) and hyperconjugation. This increased electron density, particularly at the ortho and para positions, makes the ring a more potent nucleophile and stabilizes the cationic intermediate (the arenium ion) formed during the reaction.[4]
-
The Chloro Group (-Cl): A Deactivating ortho,para-Director The chloro substituent presents a more nuanced scenario. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the ring and makes it less nucleophilic.[3] However, they are ortho,para-directors because the lone pairs on the chlorine atom can be donated to the ring through resonance (+R effect). This resonance effect effectively stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.[3][5]
The Combined Influence: In dichlorotoluene, the overall reactivity is lower than that of toluene but higher than that of dichlorobenzene. The methyl group's activating effect is tempered by the two deactivating chloro groups. The critical aspect for synthesis is predicting the position of the incoming electrophile. Since both the methyl and chloro groups direct to ortho and para positions relative to themselves, the final product distribution depends on:
-
Synergy: Which available positions on the ring are activated by the most substituents?
-
Steric Hindrance: Is the electronically favored position sterically accessible to the incoming electrophile?[6][7] Bulky groups can prevent reaction at adjacent (ortho) sites.
The following diagram illustrates the fundamental mechanism of electrophilic aromatic substitution, which proceeds via a positively charged intermediate known as a sigma complex or arenium ion.
Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).
Chapter 2: Core Synthetic Transformations
This chapter details the primary EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—as applied to dichlorotoluene, using the 2,4-isomer as a principal case study due to its prevalence and clear directing effects.
Nitration
Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a fundamental EAS reaction. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
Case Study: Nitration of 2,4-Dichlorotoluene
In 2,4-dichlorotoluene, the directing effects of the substituents are largely synergistic.
-
-CH₃ group (at C1): Directs ortho (C2, C6) and para (C4). Positions C2 and C4 are already substituted. Thus, it strongly directs to C6.
-
-Cl group (at C2): Directs ortho (C1, C3) and para (C5). Position C1 is substituted. It directs to C3 and C5.
-
-Cl group (at C4): Directs ortho (C3, C5) and para (C1). Position C1 is substituted. It directs to C3 and C5.
The positions are activated as follows:
-
Position 3: Activated by two groups (C2-Cl and C4-Cl).
-
Position 5: Activated by two groups (C2-Cl and C4-Cl).
-
Position 6: Activated by the strongest activating group (-CH₃).
Therefore, substitution is strongly favored at positions 3, 5, and 6, leading to a mixture of 2,4-dichloro-1-methyl-3-nitrobenzene, 2,4-dichloro-1-methyl-5-nitrobenzene, and 2,4-dichloro-1-methyl-6-nitrobenzene. The methyl group is a more powerful activator than chlorine is a deactivator, often making the position ortho to the methyl group (C6) a significant product.[3]
The logical workflow for a typical nitration experiment is outlined below.
Caption: Experimental workflow for the nitration of dichlorotoluene.
Experimental Protocol: Nitration of 2,4-Dichlorotoluene [3]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichlorotoluene (16.1 g, 0.1 mol) in 50 mL of dichloroethane.[3] Cool the mixture in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred dichlorotoluene solution via the dropping funnel over 30 minutes. Critically, maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.[3] Separate the organic layer.
-
Neutralization & Washing: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate (NaHCO₃) solution, and finally with 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.
Halogenation
Halogenation involves the introduction of a halogen atom (typically Cl or Br) onto the ring. This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.[8][9]
Case Study: Chlorination of 2,4-Dichlorotoluene
The chlorination of 2,4-dichlorotoluene will produce various isomers of trichlorotoluene. The directing effects are the same as in nitration, predicting substitution at positions 3, 5, and 6. The product distribution will be influenced by the specific catalyst and reaction conditions. For instance, chlorination of p-chlorotoluene using a zirconium tetrachloride and iron catalyst system has been shown to yield a high proportion of 2,4-dichlorotoluene, demonstrating that catalyst choice can significantly influence regioselectivity.[10] A similar thoughtful selection is required when starting with a dichlorotoluene.
Table 1: Isomer Distribution in the Chlorination of p-Chlorotoluene
| Catalyst | Temperature (°C) | 2,4-Dichlorotoluene (%) | 3,4-Dichlorotoluene (%) | Reference |
| FeCl₃ | 50 | ~65-70% | ~30-35% | [9] |
| ZrCl₄ / Fe | 10-30 | ≥ 80% | < 20% | [10] |
Note: This table illustrates the effect of catalysts on the chlorination of a related monochlorotoluene, providing insight into methodologies applicable to dichlorotoluenes.
Experimental Protocol: Chlorination of a Dichlorotoluene Isomer
-
Reaction Setup: In a flask protected from moisture and equipped with a magnetic stirrer and a gas inlet tube, place the dichlorotoluene isomer (e.g., 0.1 mol) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.5 g).
-
Reaction: Heat the mixture to 40-50 °C. Bubble dry chlorine gas (Cl₂) through the stirred liquid. The reaction is exothermic and may require occasional cooling to maintain the temperature. Monitor the reaction progress by checking the weight increase or by GC analysis.
-
Workup: Once the desired degree of chlorination is achieved, stop the chlorine flow and cool the mixture to room temperature.
-
Purification: Wash the reaction mixture with water, followed by a dilute sodium hydroxide solution to remove HCl and excess chlorine. Dry the organic layer over anhydrous calcium chloride (CaCl₂) and purify by fractional distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically AlCl₃.[11] This reaction is synthetically valuable as it forms a new carbon-carbon bond. A key feature is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions.[12]
However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings.[11][13] Dichlorotoluene, being moderately deactivated, presents a challenge. The reaction may require harsher conditions, more potent Lewis acids, or may proceed with low yield. The position of acylation will still be governed by the directing effects previously discussed.
Case Study: Acylation of 2,4-Dichlorotoluene
For 2,4-dichlorotoluene, the most likely site of acylation would be position 6, directed by the activating methyl group. However, the combined deactivating effect of the two chlorine atoms might significantly hinder the reaction.
Experimental Protocol: Friedel-Crafts Acylation of a Dichlorotoluene Isomer
-
Reaction Setup: In a moisture-protected three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (connected to a gas trap for HCl), suspend anhydrous aluminum chloride (AlCl₃, 0.12 mol) in an excess of the dichlorotoluene isomer (which can act as the solvent) or in an inert solvent like carbon disulfide (CS₂).
-
Reagent Addition: Cool the stirred suspension in an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 0.1 mol) dropwise from the funnel.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) for 1-3 hours until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Isolation: Separate the organic layer. If a solvent was used, remove it by distillation. Wash the product with water, 5% NaHCO₃ solution, and then dry it over an anhydrous salt.
-
Purification: Purify the resulting ketone by vacuum distillation or recrystallization.
Chapter 3: Beyond EAS - Side-Chain Oxidation
While the core focus is on electrophilic substitution of the aromatic ring, it is crucial for the synthetic chemist to consider reactions of the substituents themselves. The methyl group of dichlorotoluene can be oxidized to a carboxylic acid, yielding dichlorobenzoic acids, which are themselves valuable synthetic intermediates.[3][14]
This transformation typically requires strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3] The presence of the deactivating chloro groups on the ring makes the methyl group slightly more resistant to oxidation compared to toluene, often requiring more forcing conditions.[3]
Experimental Protocol: Oxidation of Dichlorotoluene to Dichlorobenzoic Acid [3]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add the dichlorotoluene isomer (e.g., 0.05 mol), potassium permanganate (KMnO₄, 0.15 mol), and 200 mL of water.
-
Heating: Heat the mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Reflux for 3-4 hours or until the purple color is completely gone.
-
Workup: Cool the reaction mixture to room temperature. Remove the MnO₂ precipitate by vacuum filtration, washing the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Acidify the clear solution with concentrated HCl until no more precipitate forms.
-
Purification: Collect the crude dichlorobenzoic acid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.
Conclusion
The electrophilic substitution reactions of dichlorotoluene are governed by a delicate balance between the activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing chloro groups. A thorough understanding of these competing electronic influences, combined with an appreciation for steric constraints, allows for the prediction of reaction outcomes and the strategic design of synthetic routes. While isomers like 2,4-dichlorotoluene offer clear, synergistic directing effects, others, particularly those with sterically hindered positions like 2,6-dichlorotoluene, require more nuanced consideration. The protocols provided herein serve as a validated starting point for laboratory work, empowering researchers to harness the synthetic potential of these critical chemical building blocks.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Potapov, D. K., et al. (2018). Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production. Current issues in pharmacy and medicine, 11(3), 130-133. [Link]
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Methodological & Application
Application Notes and Protocols for the Strategic Use of 1,4-Dichloro-2-methyl-5-nitrobenzene in Organic Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic applications of 1,4-dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-76-0). We will move beyond simple procedural lists to explore the underlying chemical principles that make this compound a valuable and versatile building block. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both success and safety.
The compound, also known as 2,5-dichloro-4-nitrotoluene, is a functionalized aromatic ring featuring electronically distinct substituents.[1] This arrangement allows for selective, high-yield transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[2][3]
| Property | Value | Source |
| CAS Number | 7149-76-0 | [1][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |
| Molecular Weight | 206.03 g/mol | [4][5] |
| Appearance | Light yellow powder/solid | [5][6] |
| Melting Point | 61 - 64 °C | [6] |
| Boiling Point | 260 °C | [6] |
| Water Solubility | 49 mg/L (at 20°C) | [6] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by the interplay of its functional groups. The powerful electron-withdrawing nature of the nitro group is the dominant factor, significantly influencing the reactivity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho and para to the two chlorine atoms, strongly activates them towards nucleophilic attack. Specifically, the chlorine at the C4 position is ortho to the nitro group, making it exceptionally labile. The chlorine at the C1 position is meta to the nitro group and is therefore significantly less reactive. This reactivity difference is the cornerstone of its utility, allowing for highly selective substitution at the C4 position.
-
Reduction of the Nitro Group: The nitro moiety can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, catalytic hydrogenation). This transformation yields a highly functionalized aniline derivative, which is a common precursor for the synthesis of heterocyclic compounds and other complex molecular scaffolds.
These two primary transformation pathways allow for a modular approach to building molecular complexity.
Caption: Core reactivity pathways of this compound.
Synthesis Protocol: Preparation of this compound
The most direct route to synthesize the title compound is through the electrophilic nitration of 2,5-dichlorotoluene.[5] Careful control of the reaction temperature is critical to prevent the formation of dinitrated or other isomeric byproducts.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol
Reagents & Equipment:
-
2,5-Dichlorotoluene (0.2 mol, 32.2 g)
-
1,2-Dichloroethane (100 g)
-
98% Nitric Acid (0.22 mol, 13.9 g)
-
Saturated Sodium Bicarbonate Solution
-
Three-necked flask with mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle and condenser
-
TLC plates (Silica gel)
Procedure:
-
In a three-necked flask, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.[5]
-
Begin stirring and slowly add 13.9 g (0.22 mol) of 98% nitric acid via the dropping funnel. The addition rate should be controlled to maintain the internal reaction temperature between 30-35°C. Use a water bath for cooling if necessary.[5]
-
After the addition is complete, attach a condenser and heat the mixture to reflux. Maintain reflux for 2 hours.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted once with dichloroethane.
-
Combine the organic layers and distill off the dichloroethane solvent under reduced pressure.
-
The resulting crude product is cooled, allowed to crystallize, and then filtered. The solid is dried to yield this compound as a light yellow solid (expected yield ~90%).[5]
Causality and Experimental Insights:
-
Solvent Choice: 1,2-Dichloroethane is an effective solvent that is stable under the strong acidic and oxidative conditions of the nitration reaction.
-
Temperature Control: Maintaining the temperature below 35°C during the nitric acid addition is crucial. Exceeding this temperature can lead to runaway reactions and the formation of undesired byproducts.
-
Work-up: The neutralization step with sodium bicarbonate is essential to remove residual acids, which could otherwise compromise the stability of the product during storage or interfere with subsequent reactions.
Application Protocols in Synthetic Chemistry
The following protocols demonstrate the two primary modes of reactivity for this intermediate.
Protocol 3.1: Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of 4-alkoxy-1-chloro-2-methyl-5-nitrobenzene , a common precursor for various dyes and pharmaceutical agents, by displacing the activated chlorine with an alkoxide. We use sodium methoxide as a representative nucleophile. This reaction's principle is analogous to the formation of 4-chloro-2-nitroanisole from its non-methylated counterpart.[7]
Caption: Workflow for a representative SNAr reaction.
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol, 2.06 g) in methanol (50 mL).
-
While stirring, add a solution of sodium methoxide (12 mmol, 0.65 g of NaOMe, or prepared from 12 mmol of sodium metal in methanol) portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing 100 mL of ice-water.
-
A solid product should precipitate. Stir for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum to yield 1-chloro-4-methoxy-2-methyl-5-nitrobenzene.
Rationale and Insights:
-
Nucleophile Choice: Sodium methoxide is a strong nucleophile, ideal for SNAr reactions. The reaction works with many other nucleophiles like ammonia, amines, and other alkoxides.[7]
-
Selectivity: The reaction occurs exclusively at the C4 position due to the powerful ortho-activation by the nitro group. The C1 chlorine remains untouched under these conditions.
-
Precipitation: The product is significantly less polar than the methoxide salt and has low water solubility, allowing for a simple and efficient isolation by precipitation.
Protocol 3.2: Reduction of the Nitro Group
This protocol describes the synthesis of 4-chloro-2-methyl-5-nitroaniline , a valuable bifunctional molecule, via the reduction of the nitro group. Tin(II) chloride in an acidic medium is a classic and reliable method for this transformation.
Procedure:
-
To a round-bottom flask, add this compound (10 mmol, 2.06 g) and ethanol (40 mL).
-
To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (40 mmol, 9.02 g).
-
Heat the mixture to reflux (approx. 78°C). The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is > 8. This will precipitate tin salts as tin hydroxide.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product.
-
Purify further by column chromatography or recrystallization if necessary.
Rationale and Insights:
-
Reducing Agent: SnCl₂ is a chemoselective reducing agent that effectively reduces aromatic nitro groups without affecting aryl halides. This preserves the chlorine atoms for subsequent synthetic steps.
-
Work-up: The basic work-up is critical. It neutralizes the acidic reaction medium and precipitates the tin salts, which are otherwise difficult to separate from the desired amine product. The resulting aniline is then soluble in the organic extraction solvent.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[6]
| Hazard Category | Description & Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] Avoid generating dust. Use only in a well-ventilated area or chemical fume hood. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[6] Minimize exposure duration. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6] Do not allow to enter drains or waterways. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[6] |
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Inhalation: Remove person to fresh air.[6]
-
Ingestion: Rinse mouth and drink plenty of water. Seek immediate medical attention.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
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The Versatile Intermediate: A Guide to 1,4-Dichloro-2-methyl-5-nitrobenzene in Synthetic Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 1,4-dichloro-2-methyl-5-nitrobenzene as a pivotal chemical intermediate. Herein, we explore its synthesis, reactivity, and established protocols for its use in the construction of complex molecular architectures, with a particular focus on the synthesis of bioactive compounds.
Introduction: Unveiling a Strategic Building Block
This compound (CAS No. 7149-76-0) is a highly functionalized aromatic compound that serves as a versatile starting material in multi-step organic synthesis.[1] Its unique substitution pattern—two chlorine atoms, a methyl group, and a nitro group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution, making one of the chlorine atoms a prime site for displacement. This inherent reactivity is the cornerstone of its utility as a chemical intermediate.
This guide will delve into the practical aspects of utilizing this compound, providing not just procedural steps, but also the underlying chemical principles that govern its reactivity and application.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.02 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 7149-76-0 | [1] |
| Boiling Point | 292.6 °C at 760 mmHg | [1] |
| Flash Point | 130.8 °C | [1] |
| Density | 1.456 g/cm³ | [1] |
The Synthetic Utility: A Gateway to Complex Molecules
The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic positioning of its functional groups allows for sequential and regioselective reactions.
Workflow for the Utilization of this compound
Caption: Synthetic workflow from starting material to final products.
The most common and powerful transformation involving this intermediate is nucleophilic aromatic substitution (SNAr). The nitro group, being strongly electron-withdrawing, activates the chlorine atom at the 4-position (para to the nitro group) for displacement by a wide range of nucleophiles. This regioselectivity is a key advantage in synthetic design.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound is the nitration of 2,5-dichlorotoluene.[3]
Protocol: Nitration of 2,5-Dichlorotoluene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.
-
Addition of Nitrating Agent: At a temperature of 30°C, slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise. It is crucial to maintain the reaction temperature below 35°C throughout the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2.0 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Separate the organic layer and remove the 1,2-dichloroethane by distillation.
-
Purification: The crude product is then cooled to induce crystallization. The resulting light yellow solid is collected by filtration and dried to yield this compound (yield: 90%).[3]
Application in the Synthesis of a Kinase Inhibitor Scaffold
The activated chlorine atom in this compound is readily displaced by amines, a common reaction in the synthesis of kinase inhibitors which often feature an aniline or related core.[4]
Exemplary Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired aniline derivative (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl derivative.
This N-aryl product can then undergo further transformations, such as the reduction of the nitro group to an amine, which can then be acylated or coupled with other fragments to build the final kinase inhibitor.
Analytical Characterization
The identity and purity of this compound are confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the aromatic region will display two singlets or two doublets with a small coupling constant. The chemical shifts will be influenced by the electronic effects of the chloro and nitro substituents.[5]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is accidental equivalence. The carbon atoms attached to the chlorine and nitro groups will be significantly deshielded.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl stretching vibrations, aromatic C-H stretching, and most notably, strong asymmetric and symmetric stretching bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, and M+4 peaks in a specific ratio).
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[8]
-
Fire Safety: Keep away from open flames and high temperatures. Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier. [1][7][8][9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the strategic and controlled introduction of various functional groups. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively and safely utilize this important building block in their synthetic endeavors.
References
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NIST. Benzene, 1,4-dichloro-2-nitro-. [Link]
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NIH. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC. [Link]
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Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]
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ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025-10-16). [Link]
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GSRS. 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. [Link]
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NIH. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - PMC. (2021-05-04). [Link]
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SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1,4-Dichloro-2-methyl-5-nitrobenzene
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic derivatization of 1,4-dichloro-2-methyl-5-nitrobenzene. This versatile aromatic scaffold serves as a critical starting material for the synthesis of a wide array of complex molecules. We will explore its reactivity through three primary pathways: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern reaction outcomes and selectivity.
Introduction: The Chemical Potential of this compound
This compound is a substituted nitroaromatic compound featuring a unique arrangement of functional groups that allows for sequential and regioselective modifications. Its utility as a chemical intermediate stems from several key structural features:
-
Two Differentiable Chlorine Atoms: The chlorine at the C4 position is ortho to the powerfully electron-withdrawing nitro group, rendering it highly activated towards nucleophilic attack. The chlorine at the C1 position is meta to the nitro group and is, by comparison, significantly less reactive. This reactivity difference is the cornerstone of selective, stepwise functionalization.
-
An Electron-Withdrawing Nitro Group: The -NO₂ group is not only essential for activating the C4-Cl bond but also serves as a versatile functional handle. It can be reduced to an aniline derivative, completely altering the electronic properties of the ring and opening a new set of synthetic possibilities, such as amide bond formation or diazotization reactions.
-
A Methyl Group: The methyl substituent at C2 provides steric influence and can be a site for radical reactions, although this pathway is less common.
This guide will dissect these reactive sites, offering detailed protocols and the scientific rationale for achieving desired molecular transformations.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The most facile transformation of this substrate is the SNAr reaction. This reaction does not proceed via SN1 or SN2 mechanisms, which are common for alkyl halides, but through a two-step addition-elimination pathway.[1][2]
Causality of Reaction:
-
Nucleophilic Attack: A potent nucleophile attacks the electron-deficient carbon atom bonded to the C4 chlorine (ortho to the nitro group). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the nitro group's oxygen atoms, providing a crucial stabilizing effect that lowers the activation energy for this step.[1][3] The electron-withdrawing nature of the nitro group is paramount for a successful SNAr reaction.[3]
-
Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
// Reactants Reactant [label="{this compound | + Nu:⁻}", shape=plaintext, fontsize=11];
// Intermediate Intermediate [label="Meisenheimer Complex (Resonance Stabilized)|{Nu | Cl | NO₂⁻}}"];
// Product Product [label="{4-Substituted-1-chloro-2-methyl-5-nitrobenzene | + Cl⁻}", shape=plaintext, fontsize=11];
// Arrows Reactant:start -> Intermediate:c1 [label="Addition", fontcolor="#202124", color="#EA4335"]; Intermediate:c1 -> Product:end [label="Elimination", fontcolor="#202124", color="#34A853"];
// Style node [fontcolor="#202124"]; } endom Caption: Addition-elimination pathway for SNAr reactions.
Protocol 1: Synthesis of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene via O-Nucleophile
This protocol demonstrates the displacement of the activated chloride with a methoxide ion.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq), 25% solution in methanol or solid
-
Methanol (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous methanol (approx. 0.2 M concentration).
-
Reagent Addition: While stirring, slowly add the sodium methoxide solution. If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the excess base with 1M HCl until the pH is ~7.
-
Extraction: Reduce the methanol volume under vacuum. Add deionized water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure 1-chloro-4-methoxy-2-methyl-5-nitrobenzene.[4]
Protocol 2: Synthesis of 4-(Cyclohexylamino)-1-chloro-2-methyl-5-nitrobenzene via N-Nucleophile
This protocol details the reaction with a primary amine, which acts as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Cyclohexylamine (2.2 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Setup: Combine this compound and the solvent (ethanol is a greener choice, but DMF can accelerate the reaction) in a round-bottom flask.
-
Reagent Addition: Add cyclohexylamine to the mixture. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture and pour it into a beaker of ice water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove the cyclohexylammonium hydrochloride salt. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Protocol 3: Synthesis of 1-Chloro-2-methyl-4-(phenylthio)-5-nitrobenzene via S-Nucleophile
Thiolates are exceptionally potent nucleophiles and react readily with activated aryl halides.[5][6]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq, use with extreme caution)
-
Acetonitrile or DMF
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Thiolate Generation: In a flask, dissolve thiophenol in the chosen solvent. Add potassium carbonate and stir for 20-30 minutes at room temperature to generate the potassium thiophenolate salt in situ.
-
Reagent Addition: Add the this compound to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) to accelerate the process. The reaction is usually rapid (1-3 hours). Monitor by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude thioether by column chromatography.
| Nucleophile Type | Example Nucleophile | Typical Solvent | Base | Approx. Temp (°C) |
| Oxygen | Sodium Methoxide | Methanol | (Self-basic) | 65 |
| Nitrogen | Cyclohexylamine | Ethanol / DMF | Excess Amine | 80-100 |
| Sulfur | Thiophenol | Acetonitrile / DMF | K₂CO₃ | 25-50 |
Pathway II: Reduction of the Nitro Group to an Amine
Reducing the nitro group to a primary amine (aniline derivative) fundamentally alters the molecule's reactivity, transforming the strongly deactivating -NO₂ group into a strongly activating -NH₂ group. This opens up a vast array of subsequent derivatization chemistries.
Causality of Method Selection: The choice of reducing agent is critical to avoid unwanted side reactions, particularly dehalogenation (removal of the chlorine atoms).
-
Catalytic Hydrogenation: Using H₂ with Pd/C is highly efficient for nitro reduction but often causes concurrent dehalogenation.[7] Raney Nickel is a viable alternative that can sometimes be more selective.[7]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) in acetic acid are highly chemoselective for the nitro group, leaving aryl halides intact.[7][8] They are often the preferred method for substrates like this.
// Nodes Start [label="this compound\n(C-Cl bonds deactivated)"]; Intermediate [label="4,5-Dichloro-2-methylaniline\n(C-Cl bonds activated)"]; Product [label="N-(4,5-Dichloro-2-methylphenyl)acetamide\n(Amide Derivative)"];
// Edges Start -> Intermediate [label="Nitro Reduction\n(e.g., SnCl₂/HCl)", fontcolor="#202124", color="#EA4335"]; Intermediate -> Product [label="Acylation\n(e.g., Ac₂O, Pyridine)", fontcolor="#202124", color="#34A853"];
// Style node [fontcolor="#202124"]; } endom Caption: Synthetic route from nitroarene to aniline to amide.
Protocol 4: Chemoselective Reduction using Tin(II) Chloride (SnCl₂)
This protocol provides a reliable method for converting the nitro group to an amine without affecting the chloro substituents.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Round-bottom flask, condenser, ice bath
Procedure:
-
Setup: In a round-bottom flask, suspend this compound in ethanol.
-
Reagent Addition: Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension. The addition can be exothermic; use an ice bath to maintain the temperature below 50°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (70-80°C) for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxide. Caution: This neutralization is highly exothermic.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,5-dichloro-2-methylaniline. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Pathway III: Palladium-Catalyzed Cross-Coupling Reactions
While less reactive than their bromide or iodide counterparts, the C-Cl bonds of this compound can participate in cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10] This requires specialized conditions, typically involving electron-rich, bulky phosphine ligands that facilitate the difficult oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.
Causality of Reaction: The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron species.[9]
-
Oxidative Addition: A Pd(0) complex inserts into the C-Cl bond. This is the rate-limiting step for chloroarenes.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[11]
-
Reductive Elimination: The two organic fragments are ejected from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 5: General Conditions for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling an arylboronic acid at the more reactive C4 position. Optimization of catalyst, ligand, and base is often necessary.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the this compound, arylboronic acid, base, palladium catalyst, and ligand.
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography on silica gel.
References
- Materials Advances. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. RSC Publishing. DOI:10.1039/D5MA00711A.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
-
ChemistryViews. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Catalyst Education. (2020). Homework For You. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chegg. (2024). Organic Chemistry 2 Reaction: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]
-
University of Rochester. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
GSRS. (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
YouTube. (2019). Reactions of thiols. Retrieved from [Link]
-
YouTube. (2018). 13.7 Nomenclature, Synthesis, and Reactions of Thiols. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-2-fluoro-5-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
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Synthesis of Amines from 1,4-Dichloro-2-methyl-5-nitrobenzene: A Detailed Guide to Strategy and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aromatic amines are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. Their synthesis often requires strategic manipulation of functional groups on an aromatic core. The precursor 1,4-dichloro-2-methyl-5-nitrobenzene presents a versatile yet challenging starting material. Its two chloro-substituents offer differential reactivity, and the nitro group serves as a powerful directing group and a masked amine. This guide provides a comprehensive analysis of the synthetic pathways to convert this precursor into valuable amine derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Strategic Analysis: Choosing the Optimal Synthetic Pathway
The synthesis of the target diamine, 4-chloro-2-methyl-5-(substituted amino)aniline, from this compound requires two key transformations: the introduction of an amine via substitution of a chlorine atom and the reduction of the nitro group. The sequence of these operations is critical for success.
Two primary routes can be envisioned:
-
Route A: Amination then Reduction. This pathway begins with a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms, followed by the chemoselective reduction of the nitro group.
-
Route B: Reduction then Amination. This alternative involves the initial reduction of the nitro group to an amine, followed by a C-N cross-coupling reaction to substitute a chlorine atom.
Route A is mechanistically favored. The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, specifically at the ortho (C1) and para (C4) positions where the chlorine atoms reside. This facilitates the initial amination step under relatively mild conditions.[1][2] Conversely, in Route B, the initial reduction yields a dichloroaniline. The resulting amino group is strongly electron-donating, which deactivates the ring toward SNAr, necessitating the use of transition-metal-catalyzed methods like Buchwald-Hartwig or Ullmann amination.[3][4] These methods often require expensive catalysts and ligands and can present challenges in achieving regioselectivity between the two remaining chlorine atoms.
Therefore, the most logical and efficient strategy is Route A: Nucleophilic Aromatic Substitution followed by Nitro Group Reduction .
Caption: Strategic decision workflow for amine synthesis.
Part 1: Protocol for Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (the amine) attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The presence of the electron-withdrawing nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy of the reaction.[5]
In this compound, both chlorine atoms are activated, being ortho (C1) and para (C4) to the nitro group. However, substitution is expected to occur preferentially at the C4 position . This is due to two factors:
-
Steric Hindrance: The methyl group at C2 sterically encumbers the C1 position, impeding the approach of the nucleophilic amine.
-
Electronic Stabilization: While both positions offer good resonance stabilization for the Meisenheimer complex, the attack at the less hindered C4 position is kinetically favored.
Caption: SNAr reaction pathway and stabilization.
Experimental Protocol: SNAr with a Generic Amine
This protocol describes the general procedure for the monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, benzylamine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., DMSO, approx. 5-10 mL per gram of starting material).
-
Add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-1-chloro-2-methyl-5-nitrobenzene derivative.
| Parameter | Condition | Rationale & Causality |
| Amine Stoichiometry | 1.1 - 1.5 eq | A slight excess of the amine ensures complete consumption of the limiting starting material. |
| Base | K₂CO₃, DIPEA | An inorganic or non-nucleophilic organic base is required to neutralize the HCl generated during the reaction, driving it to completion. |
| Solvent | DMSO, NMP | High-boiling, polar aprotic solvents are ideal as they effectively solvate the ionic intermediates and allow for elevated reaction temperatures. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. Less reactive amines may require higher temperatures. |
Part 2: Protocol for Chemoselective Nitro Group Reduction
Scientific Principle: Achieving Chemoselectivity
The primary challenge in this step is the reduction of the nitro group to an amine without concurrently removing the chlorine atom via hydrodehalogenation. Standard catalytic hydrogenation with palladium on carbon (Pd/C) is often too reactive and can lead to significant dehalogenation.[6] Therefore, methods with higher chemoselectivity are required.
Comparison of Reduction Methods:
| Method | Reagents | Selectivity (vs. Aryl-Cl) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | High[7] | Catalytic, high atom economy. | Requires specialized pressure equipment. |
| Béchamp Reduction | Fe, HCl | Excellent[8] | Inexpensive, robust, scalable. | Stoichiometric iron waste, strongly acidic. |
| Metal/Neutral Salt | Fe, NH₄Cl in EtOH/H₂O | Excellent[9][10] | Milder than Béchamp, good functional group tolerance. | Stoichiometric iron waste. |
| Stannous Chloride | SnCl₂·2H₂O in EtOH | Good[9][11] | Mild conditions, homogenous reaction. | Stoichiometric tin waste can be problematic. |
| Iron-Catalyzed Transfer | Fe Catalyst, H-donor | Good to Excellent[12][13] | Milder, catalytic in iron. | May require specific ligands or H-donors. |
For general laboratory applications, reduction with iron powder in the presence of ammonium chloride offers an excellent balance of selectivity, cost, and operational simplicity.[9] The reaction proceeds on the surface of the iron particles, and the ammonium chloride acts as a mild proton donor and electrolyte.
Experimental Protocol: Iron-Mediated Nitro Reduction
This protocol details the reduction of the nitro-intermediate to the final diamine product.
Materials:
-
4-Substituted-1-chloro-2-methyl-5-nitrobenzene
-
Iron powder (<325 mesh) (3.0 - 5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (4.0 - 6.0 equivalents)
-
Solvent: Ethanol (EtOH) and Water (e.g., 4:1 mixture)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, combine the nitro-intermediate (1.0 eq), ethanol, and water.
-
Add ammonium chloride (4.0 eq) and iron powder (3.0 eq) to the flask.
-
Heat the resulting suspension to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-3 hours, indicated by the disappearance of the yellow color of the nitro-compound.
-
Once complete, cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts.
-
Rinse the flask and the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target amine, which can be further purified if necessary.
Caption: Experimental workflow for chemoselective nitro reduction.
Conclusion
The synthesis of substituted amines from this compound is most effectively achieved through a two-step sequence involving an initial regioselective nucleophilic aromatic substitution at the C4 position, followed by a chemoselective reduction of the nitro group. This strategic approach leverages the inherent reactivity imparted by the nitro group, and by selecting appropriate reagents, such as iron powder for the reduction, circumvents common side reactions like dehalogenation. The protocols outlined provide a robust and reliable foundation for accessing a diverse range of valuable amine building blocks for research and development.
References
- Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. RSC Publishing.
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
- General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society.
- Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines (2023). RSC Publishing.
- Reduction of Nitroarenes to Anilines Using H₂S as a Hydrogen Donor by a Ceria-Supported Iron Composite. Synfacts.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- selective reduction of nitro group without affecting other functional groups. Benchchem.
- Selective nitro reduction in the synthesis of 'real-world' targets.
- Catalytic Amination of Aryl Halides in Acetonitrile: Optimization and the Effects of Electron Don
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers (RSC Publishing).
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
- Hydrogenation of halonitrobenzenes without dehalogenation.
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Nucleophilic Aromatic Substitution Lab Handout. Catalyst Education. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. OpenStax. [Link]
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Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications. [Link]
-
Synthesis of Amines. OpenStax. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Para-selective nitrobenzene amination lead by C(sp²)-H/N-H oxidative cross-coupling through aminyl radical. ResearchGate. [Link]
-
Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. PubMed. [Link]
-
Organic Chemistry 2 Reaction: Nucleophilic Aromatic Substitution. Chegg. [Link]
-
Comparison of hydrogenation of nitrobenzene with chloronitrobenzenes on NiC composite catalyst. ResearchGate. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development (ACS Publications). [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. [Link]
-
1,4-Dichloro-2-nitrobenzene. Wikipedia. [Link]
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Application Notes & Protocols: The Strategic Use of Dichloronitrotoluene Isomers in Azo Dye Synthesis
Abstract
Dichloronitrotoluene (DCNT) isomers are foundational building blocks in the synthesis of a wide array of azo dyes, particularly for disperse dyes used in coloring hydrophobic textiles like polyester. The specific arrangement of the nitro, chloro, and methyl substituents on the aromatic ring provides a robust platform for chemical modification, enabling the production of dyes with varied colors and performance characteristics. This guide provides an in-depth exploration of the synthesis pathway from DCNT to finished azo dye, focusing on the critical chemical transformations, detailed experimental protocols, and the causality behind procedural choices. It is intended for researchers and chemical development professionals seeking to leverage these versatile intermediates.
Introduction: The Chemical Logic of Dichloronitrotoluene in Dyestuff Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is a cornerstone of industrial organic chemistry, relying on a robust and scalable two-step process: diazotization and azo coupling.[3]
Dichloronitrotoluene isomers, such as 2,4-dichloro-5-nitrotoluene and 3,4-dichloro-6-nitrotoluene, are highly valued starting materials in this process.[4] Their utility is not accidental; it is a direct result of their chemical architecture:
-
The Nitro Group (NO₂): This electron-withdrawing group serves as a latent amino group. Its primary role is to be chemically reduced to a primary amine (NH₂), which is the essential functional group required for the subsequent diazotization step.[5]
-
The Chlorine Atoms (Cl): The two chlorine atoms are crucial for modulating the final properties of the dye. They are strongly electron-withdrawing, which can shift the absorption spectrum of the dye (influencing its color) and often enhance its stability, leading to improved lightfastness and sublimation fastness. Their presence also increases the hydrophobicity of the molecule, making it suitable for application as a disperse dye on synthetic fibers.[6]
-
The Methyl Group (CH₃): This simple alkyl group can also influence the shade and solubility of the final dye.
The journey from a colorless DCNT isomer to a vibrant azo dye is a classic example of strategic organic synthesis, where each functional group is sequentially activated and transformed.
The Core Synthesis Workflow: A Three-Act Chemical Narrative
The conversion of a dichloronitrotoluene isomer into an azo dye follows a well-established and logical three-step sequence. Understanding this workflow is critical for troubleshooting, optimization, and adaptation.
Figure 1: General workflow for azo dye synthesis from DCNT.
Step 1: Nitro Group Reduction to a Primary Amine
The inaugural and most critical step is the reduction of the nitro group to a primary aromatic amine. This transformation converts the inert nitro compound into a reactive intermediate capable of diazotization.
Causality of Method Selection: The choice of reducing agent is governed by factors such as cost, scale, and the need to preserve the chlorine substituents, as some harsh reduction conditions can lead to undesired dehalogenation.
-
Catalytic Hydrogenation: This is a clean and efficient method often used in industrial settings. The DCNT isomer is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[5][7]
-
Metal/Acid Reduction: A classic and robust laboratory-scale method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[8] This method is effective but requires more extensive work-up to remove metal salts.
Step 2: Diazotization of the Dichloroaniline Derivative
Diazotization is the process of converting the primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻).[9] These salts are highly reactive electrophiles, poised for the final color-forming reaction.
Mechanism and Critical Parameters: The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[2][9]
Figure 2: Simplified logic of the diazotization reaction.
Trustworthiness through Control: The key to a successful and safe diazotization is temperature control . Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures.[2] The reaction is therefore rigorously maintained between 0 and 5 °C using an ice bath.
Step 3: The Chromogenic Finale - Azo Coupling
This is the reaction where color is born. The electron-deficient diazonium salt acts as an electrophile and attacks an electron-rich nucleophilic substrate, known as the coupling component.[10][11] This electrophilic aromatic substitution reaction forms the stable azo bridge (–N=N–) that links the two aromatic systems, creating an extended conjugated system responsible for absorbing visible light.
Causality of pH Control: The reactivity of the coupling component is highly pH-dependent.
-
Phenolic Couplers (e.g., phenol, naphthols): Coupling is performed under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form a highly activating phenoxide ion (–O⁻), making the aromatic ring strongly nucleophilic.
-
Aromatic Amine Couplers (e.g., N,N-dialkylanilines): Coupling is carried out in mildly acidic conditions (pH 4-6). This ensures that there is a sufficient concentration of the free amine, which is the reactive nucleophile. At lower pH, the amine becomes protonated (–NH₃⁺), which deactivates the ring.
Experimental Protocols: Synthesis of a Disperse Orange Dye
The following protocols provide a representative workflow for the synthesis of a disperse orange dye starting from 2,4-dichloro-5-nitrotoluene .
Protocol 1: Reduction of 2,4-Dichloro-5-nitrotoluene
This protocol describes the synthesis of 2,4-dichloro-5-methylaniline via stannous chloride reduction.
Materials:
-
2,4-dichloro-5-nitrotoluene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloro-5-nitrotoluene (1 equivalent).
-
Add stannous chloride dihydrate (3 equivalents) and concentrated HCl.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding 50% NaOH solution until the solution is strongly alkaline (pH > 10) and the tin hydroxides have redissolved. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-methylaniline, which can be purified further by recrystallization or distillation.
Protocol 2: Diazotization of 2,4-Dichloro-5-methylaniline
This protocol details the formation of the diazonium salt solution.
Materials:
-
2,4-dichloro-5-methylaniline (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Place 2,4-dichloro-5-methylaniline (1 equivalent) into a beaker.
-
Add concentrated HCl (2.5 equivalents) and a small amount of water and stir to form a fine slurry of the amine hydrochloride salt.
-
Cool the beaker in a salt-ice bath to maintain a temperature of 0-5 °C.
-
In a separate flask, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 15-20 minutes. Crucially, ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear, cold solution is the diazonium salt, which should be used immediately in the next step.
Protocol 3: Azo Coupling to Synthesize a Disperse Orange Dye
This protocol describes the coupling of the diazonium salt with 2-naphthol.
Materials:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate, larger beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool this coupling solution in an ice bath to 0-5 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 2) to the stirred 2-naphthol solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition.
-
A brightly colored orange-red precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction goes to completion.[6]
-
Isolate the solid dye product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the dye product in a vacuum oven at 60 °C.
Data Presentation and Characterization
The synthesized dye can be characterized to confirm its structure and assess its properties.
| Property | Method | Expected Outcome |
| Purity | Thin Layer Chromatography (TLC) | A single spot indicates a pure compound.[12] |
| Color in Solution | UV-Visible Spectroscopy | An absorption maximum (λmax) in the 450-500 nm range.[13] |
| Functional Groups | FT-IR Spectroscopy | Presence of N=N stretch, aromatic C-H, and C-Cl bands. Absence of NH₂ and NO₂ bands from starting materials.[14] |
| Application | Disperse Dyeing | The synthesized dye can be used to color polyester fabric using high-temperature dyeing methods.[6][15][16] |
| Fastness | Standard Textile Tests | Expected to show good to excellent wash and sublimation fastness due to the dichlorinated structure.[6][14] |
References
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- ResearchGate. (2025). Synthesis and fastness properties of disazo disperse dyes derived from 4-Amino-3-Nitrotoluene.
- Google Patents. (n.d.). CN112266326A - Preparation method of dichlorotoluene nitride intermediate.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- Wikipedia. (n.d.). Azo coupling. Wikipedia.
- IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal.
- Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal.
- ijirset. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.
- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
- ResearchGate. (2022). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION.
- MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI.
- ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?.
- Organic Chemistry Portal. (n.d.).
- PMC - NIH. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. PMC - NIH.
- Science Alert. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
- NIH. (n.d.).
- Google Patents. (n.d.). US3301846A - Dyestuffs containing chloromethyl or bromomethyl groups.
- Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.
- ResearchGate. (n.d.). Synthesis of Dyes and the Textile Industry.
- PMC. (2020).
- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.
- NCBI. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. NCBI.
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Application Note and Protocol: Regioselective Nitration of 2,5-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nitration of 2,5-dichlorotoluene, a critical transformation in the synthesis of various industrial intermediates for dyes, agricultural chemicals, and pharmaceuticals.[1] We delve into the mechanistic underpinnings of the reaction's regioselectivity, present a detailed, field-proven protocol for the synthesis of 2,5-dichloro-1-nitrobenzene, and outline robust safety procedures, purification techniques, and analytical methods for product characterization. This guide is intended to equip researchers with the necessary knowledge to perform this reaction safely and efficiently, ensuring high yield and purity of the desired product.
Introduction: The Significance of 2,5-Dichloronitrobenzene
2,5-Dichlorotoluene is a readily available starting material. Its nitration product, 2,5-dichloro-1-nitrobenzene (also known as 1,4-dichloro-2-nitrobenzene), is a valuable intermediate in organic synthesis.[2][3] The presence of the nitro group provides a handle for further chemical modifications, such as reduction to an amine, which opens up a wide array of subsequent reactions including diazotization and cross-coupling.[4] The resulting compounds find applications in the manufacturing of pigments, herbicides, and pharmaceutical agents.[1]
The primary challenge in the nitration of substituted aromatic compounds lies in controlling the regioselectivity to obtain the desired isomer in high purity. This protocol focuses on a method that favors the formation of the 1-nitro isomer.
Mechanistic Insights and Regioselectivity
The nitration of 2,5-dichlorotoluene is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[5]
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the two chlorine atoms and the methyl group.
-
Activating and Directing Effects: The methyl group (-CH₃) is an activating group and is ortho, para-directing due to its electron-donating inductive and hyperconjugation effects. The chlorine atoms (-Cl) are deactivating due to their electron-withdrawing inductive effect, but they are also ortho, para-directing because of their electron-donating resonance effect, where their lone pairs can stabilize the arenium ion intermediate.[7][8]
-
Steric Hindrance: The positions flanked by two substituents (e.g., the position between the methyl group and a chlorine atom) are sterically hindered, making electrophilic attack at these sites less favorable.
In 2,5-dichlorotoluene, the potential sites for nitration are positions 3, 4, and 6.
-
Position 3: ortho to the methyl group and ortho to the chlorine at position 2.
-
Position 4: para to the chlorine at position 1 and meta to the methyl group.
-
Position 6: ortho to the methyl group and meta to the chlorine at position 5.
Considering the combined electronic and steric effects, the substitution pattern is primarily governed by the directing influence of the methyl group and the two chlorine atoms. The most likely positions for nitration are those that are ortho or para to the existing substituents, with steric hindrance playing a deciding role. Experimental evidence suggests that the nitration of 2,5-dichlorotoluene predominantly yields 2,5-dichloro-1-nitrobenzene. This indicates that the electrophilic attack occurs at the position para to one of the chlorine atoms and ortho to the methyl group, which is a sterically accessible and electronically favorable position.
Reaction Mechanism Diagram
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Laboratory Scale Synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed guide for the laboratory-scale synthesis of 1,4-dichloro-2-methyl-5-nitrobenzene (CAS No: 7149-76-0). The primary synthetic route detailed is the electrophilic nitration of 2,5-dichlorotoluene. This document elucidates the underlying chemical principles, provides a robust, step-by-step protocol, outlines critical safety considerations, and details methods for product characterization. The protocol is designed to be self-validating through in-process monitoring, ensuring a high yield and purity of the target compound, a valuable intermediate in the synthesis of pharmaceuticals and dyes.
Introduction and Synthetic Strategy
This compound, also known as 2,5-dichloro-4-nitrotoluene, is a key chemical building block. Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The chosen strategy involves the direct nitration of 2,5-dichlorotoluene using a nitrating mixture.
Causality of Experimental Design:
The primary challenge in the nitration of substituted benzenes is controlling the regioselectivity. The starting material, 2,5-dichlorotoluene, possesses three substituents with competing directing effects:
-
Methyl Group (-CH₃) at C1: An activating, ortho, para-directing group.
-
Chloro Groups (-Cl) at C2 and C5: Deactivating, ortho, para-directing groups.
The activating nature of the methyl group is the dominant influence on the position of electrophilic attack. It strongly directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho (C6) and para (C4) to itself. The para position (C4) is sterically less hindered than the ortho position (C6), which is flanked by the C5-chloro group. Consequently, nitration occurs preferentially at the C4 position, yielding the desired 2,5-dichloro-4-nitrotoluene as the major product.[1][2]
The nitronium ion is generated in situ from the reaction of concentrated nitric acid with a strong dehydrating agent, typically concentrated sulfuric acid. However, for this specific protocol, the reaction proceeds efficiently using nitric acid in a chlorinated solvent, which provides a moderate reaction environment.[3]
Hazard Assessment and Safe Laboratory Practice
The synthesis of this compound involves hazardous materials requiring strict adherence to safety protocols. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Chemical safety goggles and a full-face shield.
-
Chemical-resistant gloves (e.g., butyl rubber or Viton® for handling concentrated acids).
-
Flame-retardant laboratory coat.
Reagent-Specific Hazards:
| Reagent | CAS No. | Primary Hazards |
|---|---|---|
| 2,5-Dichlorotoluene | 19398-61-9 | Skin/eye irritant, harmful if swallowed. |
| Nitric Acid (98%) | 7697-37-2 | Severe corrosive, potent oxidizer, causes extreme burns. |
| 1,2-Dichloroethane | 107-06-2 | Flammable, toxic, suspected carcinogen. |
| Sodium Bicarbonate | 144-55-8 | Mild irritant. |
| Product: this compound | 7149-76-0 | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation.[4] |
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Acid neutralization kits (e.g., sodium bicarbonate powder) should be available to manage spills.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is optimized for a laboratory scale, targeting a high yield of approximately 90%.[3]
3.1 Materials and Equipment
-
Reagents:
-
2,5-Dichlorotoluene (≥98%)
-
Nitric Acid (98%)
-
1,2-Dichloroethane (ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC eluent (e.g., 9:1 Hexane:Ethyl Acetate)
-
-
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 110 °C)
-
100 mL pressure-equalizing dropping funnel
-
Condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
3.2 Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
3.3 Step-by-Step Synthesis Procedure
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane. Begin stirring to ensure the solution is homogeneous.
-
Nitration: Place the flask in an ice-water bath. Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel over approximately 30-45 minutes. Crucial Control Point: Carefully monitor the internal temperature and maintain it between 30-35°C.[3] Use the ice bath to manage the exothermic reaction. A temperature exceeding 40°C can lead to the formation of undesired byproducts.
-
Reaction Completion: After the addition is complete, remove the ice bath. Attach a condenser and heat the mixture to a gentle reflux. Allow the reaction to proceed for 2 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot a small aliquot of the reaction mixture against the starting material. The reaction is complete when the spot corresponding to 2,5-dichlorotoluene has disappeared or is significantly diminished.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium bicarbonate solution in small portions to neutralize the residual acid. Caution: This will generate CO₂ gas; vent the funnel frequently.
-
Extraction and Washing: Separate the organic (lower) layer. Wash it sequentially with 100 mL of deionized water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the 1,2-dichloroethane.
-
Crystallization and Purification: A light-yellow solid will form as the solvent is removed. Cool the flask in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air-dry. The expected yield is approximately 37.1 g (90%).[3] For higher purity, the product can be recrystallized from ethanol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
4.1 Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 7149-76-0 | [5][6] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][5] |
| Molecular Weight | 206.03 g/mol | [3][5] |
| Appearance | Light yellow solid/crystals | [3] |
| Melting Point | 52-57 °C (literature range) |[7][8] |
4.2 Spectroscopic Data (Expected)
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 (s, 1H, Ar-H), δ ~7.4-7.6 (s, 1H, Ar-H), δ ~2.4-2.6 (s, 3H, -CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~800-900 (C-H out-of-plane bend), ~700-800 (C-Cl stretch) |
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By understanding the principles of regioselectivity and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this important chemical intermediate with high yield and purity. The inclusion of in-process TLC monitoring ensures the protocol is self-validating, allowing for adjustments and confirming reaction completion before proceeding to the work-up phase.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Safe Work Australia, 2022. [Link]
-
Dynamics and the Regiochemistry of Nitration of Toluene. National Institutes of Health (NIH). [Link]
-
BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Organisation for Economic Co-operation and Development (OECD), 1996. [Link]
-
Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com. [Link]
-
Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. Scientific Research Publishing (SciRP), 2015. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI, 2012. [Link]
- Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene.
- Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. [Link]
-
m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]
-
Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Quora. [Link]
-
1,4-Dichloro-2-nitrobenzene. Wikipedia. [Link]
Sources
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- 8. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of 1,4-Dichloro-2-methyl-5-nitrobenzene via Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 1,4-dichloro-2-methyl-5-nitrobenzene. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles governing the reaction's regioselectivity and provides detailed, field-tested protocols for substitution with common nucleophiles.
Foundational Principles: The SNAr Reaction on an Activated Benzene Ring
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the direct functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[1] This process is contingent on two critical features of the substrate:
-
Presence of a Good Leaving Group: Halides, such as chloride, are common and effective leaving groups.[2]
-
Ring Activation by Electron-Withdrawing Groups (EWGs): The aromatic ring must be rendered sufficiently electrophilic to be attacked by a nucleophile.[3][4] This is achieved by the presence of strong EWGs, such as nitro groups (-NO₂), which can stabilize the negatively charged intermediate.[5][6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][7] The first, and typically rate-determining, step is the nucleophile's attack on the carbon atom bearing the leaving group.[6][7] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7] The reaction's feasibility is critically dependent on the stability of this intermediate. The subsequent step is the rapid elimination of the leaving group, which restores the ring's aromaticity.[5][7]
Substrate Analysis: Regioselectivity of this compound
The structure of this compound presents a classic case study in regioselectivity. The key to predicting the reaction's outcome lies in analyzing the positions of the substituents relative to each other.
-
Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C5 position is a powerful activating group.
-
Leaving Groups: Two potential leaving groups, chloride atoms, are present at the C1 and C4 positions.
-
Electron-Donating Group (EDG): The methyl group (-CH₃) at the C2 position has a weak, deactivating inductive effect for this reaction type.
The crucial factor is the position of the EWG relative to the leaving groups. An EWG provides the greatest stabilization to the Meisenheimer complex when it is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance.[5][8][9]
-
Chloride at C4: This chlorine is ortho to the nitro group at C5. Nucleophilic attack at C4 results in a Meisenheimer complex where the negative charge can be effectively delocalized onto the nitro group.
-
Chloride at C1: This chlorine is meta to the nitro group at C5. A nucleophilic attack at C1 would produce an intermediate where the negative charge cannot be delocalized onto the nitro group through resonance.[4][5]
Mechanistic Pathway Diagram
The diagram below illustrates the stepwise mechanism for the substitution at the activated C4 position.
Caption: SNAr addition-elimination mechanism at the C4 position.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for various nucleophiles. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Substitution with an Alkoxide (e.g., Methoxide)
This protocol describes the synthesis of 1-chloro-4-methoxy-2-methyl-5-nitrobenzene.
-
Objective: To replace the C4-chloride with a methoxy group.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide solution (25-30% in methanol, 1.2 - 1.5 eq) or Sodium hydride (1.5 eq) and anhydrous methanol
-
Anhydrous Dimethylformamide (DMF) or Methanol as solvent
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
If using a pre-made sodium methoxide solution, add it dropwise to the reaction mixture at room temperature.
-
Alternative: If generating the alkoxide in situ, add anhydrous methanol (1.5 eq) to the flask. Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.[7] Stir for 30 minutes at 0 °C before proceeding.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent like DCM or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Substitution with an Amine (e.g., Piperidine)
This protocol describes the synthesis of 4-(1-chloro-2-methyl-5-nitrophenyl)piperidine.
-
Objective: To replace the C4-chloride with a piperidine moiety.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)
-
Anhydrous solvent such as DMF, Dimethyl sulfoxide (DMSO), or Acetonitrile
-
Ethyl Acetate for extraction
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the amine (e.g., piperidine, 2.0 eq), and the base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent. The excess amine can sometimes serve as both nucleophile and base.
-
Heat the reaction mixture, typically between 80-120 °C, with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude solid or oil can be purified by silica gel chromatography.
-
Data Summary & Field Insights
The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a comparative overview.
| Nucleophile Class | Typical Nucleophile | Solvent | Base | Temp. (°C) | Key Insights / Causality |
| Alkoxides | Sodium Methoxide | Methanol, DMF | N/A (reagent) | 60-100 | Reaction must be anhydrous to prevent formation of the corresponding phenol by hydrolysis. DMF often accelerates the reaction due to its high polarity and boiling point. |
| Amines | Piperidine, Aniline | DMSO, DMF | K₂CO₃, Et₃N | 80-120 | A base is required to neutralize the HCl formed during the reaction, driving it to completion. Using excess amine can serve this purpose. |
| Thiols | Thiophenol | DMF, THF | NaH, K₂CO₃ | 25-80 | Thiols are generally strong nucleophiles. The thiolate is typically pre-formed by deprotonation with a base like NaH or K₂CO₃ before adding the substrate.[10] These reactions often proceed at lower temperatures than those with amines or alkoxides. |
Trustworthiness through Self-Validation:
-
Reaction Monitoring: TLC is crucial. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be less polar than the starting material for amine/alkoxide substitution and should appear as the starting material spot disappears.
-
Purification: Column chromatography is the most reliable method for obtaining a pure product. A gradient elution from low to high polarity (e.g., 5% to 30% ethyl acetate in hexane) is generally effective.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the selective substitution at the C4 position. A melting point determination can confirm purity.
References
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
- Homework For You. (2020). Copyright Catalyst Education 2020.
- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Benchchem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,4-Dichloro-2-methyl-5-nitrobenzene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 1,4-Dichloro-2-methyl-5-nitrobenzene in Herbicide Synthesis
This compound, also known by its alternative name 2,5-dichloro-4-nitrotoluene, is a key aromatic chemical intermediate with significant applications in the agrochemical industry. Its molecular structure, featuring a nitro group and two chlorine atoms on a toluene backbone, makes it a valuable precursor for the synthesis of a variety of active agrochemical ingredients, most notably herbicides. The strategic placement of the nitro group, a strong electron-withdrawing group, activates the chlorine atoms towards nucleophilic aromatic substitution, which is the cornerstone of its utility.
This document serves as a comprehensive guide for researchers and professionals in agrochemical development, providing in-depth technical insights and practical protocols for the utilization of this compound. We will explore its primary application as a precursor in the synthesis of dinitroaniline herbicides, such as pendimethalin, and provide detailed experimental and analytical procedures.
**Core
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, typically involves the nitration of 2,5-dichlorotoluene. While the reaction appears straightforward, achieving high yield and purity can be challenging due to issues with regioselectivity, side-product formation, and purification. This guide provides a structured approach to troubleshooting these challenges in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their underlying causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction or the formation of unwanted side products.
Potential Causes & Solutions:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard and effective method is the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[1] Ensure that the nitric acid is of high concentration (e.g., 98%) and the mixed acid is prepared correctly and cooled before addition.[2]
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[3] Poor temperature control can lead to side reactions, including over-nitration or oxidation of the methyl group.[4][5] It is crucial to maintain the recommended reaction temperature, typically between 30-35°C, through slow, dropwise addition of the nitrating agent and efficient cooling.[2][6] A sudden increase in temperature should be managed by immediately increasing cooling and temporarily halting the addition of the nitrating agent.[6]
-
Insufficient Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. A typical reaction time is around 2 hours after the addition of the nitrating agent is complete.[2]
-
Poor Mixing: Inadequate stirring can lead to localized overheating and uneven reaction, resulting in a heterogeneous mixture and lower yield.[4] Vigorous stirring is necessary to ensure proper mixing of the reactants.[6]
Issue 2: Formation of Isomeric Impurities
Question: I am observing significant amounts of isomeric byproducts in my crude product. How can I improve the regioselectivity of the nitration?
Answer: The formation of isomers is a common challenge in the nitration of substituted benzenes. In the case of 2,5-dichlorotoluene, the directing effects of the methyl and chloro groups compete, potentially leading to the formation of other isomers besides the desired this compound (which is also named 2,5-dichloro-4-nitrotoluene).[7]
Key Considerations for Regioselectivity:
-
Directing Effects: The methyl group is an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. The nitration will occur at the position most activated by the combined electronic effects of these substituents, while also considering steric hindrance.[7]
-
Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer ratio.[8] While mixed acid is standard, alternative nitrating systems have been explored to improve para-selectivity in similar reactions, such as using zeolites as catalysts.[9][10][11][12] Zeolites with specific pore sizes can sterically hinder the formation of the ortho-isomer, thereby favoring the para-isomer.[11]
-
Temperature: While the primary role of temperature control is to prevent side reactions, it can also have a minor effect on the isomer distribution.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product from the reaction mixture and isomeric impurities. What are the recommended purification methods?
Answer: The purification of this compound often involves removing unreacted starting materials, isomeric byproducts, and residual acids.
Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, the mixture is typically poured onto ice to precipitate the crude product.[6] This is followed by washing with water and a neutralizing agent like a saturated sodium bicarbonate solution to remove residual acids.[2]
-
Recrystallization: This is the most common and effective method for purifying the solid product. The choice of solvent is crucial. A solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures with water.[7]
-
Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be employed. For dichlorotoluene isomers and their derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical techniques and can be adapted for preparative separation.[13]
-
Fractional Crystallization: For separating isomeric mixtures, fractional crystallization can be an effective technique, though it can be tedious.[14] This method relies on the different solubilities of the isomers in a particular solvent system.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, scalable. | May not be effective for isomers with very similar solubilities. |
| Column Chromatography | High resolution, can separate closely related isomers. | Can be time-consuming, requires larger volumes of solvent, may not be ideal for large-scale purification.[13] |
| Fractional Crystallization | Can be effective for separating isomers.[14] | Often a tedious and multi-step process.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common starting material is 2,5-dichlorotoluene.[2]
Q2: What are the main safety hazards associated with this synthesis?
The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3][4] The nitrating agents, concentrated nitric and sulfuric acids, are highly corrosive and toxic.[15] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[15]
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used for characterization:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.
-
IR (Infrared) Spectroscopy: Will show characteristic peaks for the nitro group and the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
-
Chromatography: GC or HPLC can be used to assess the purity and identify any isomeric impurities by comparing retention times with known standards.[13]
Q4: Can over-nitration occur, and how can it be prevented?
Yes, over-nitration to form dinitro- or trinitro- derivatives is a potential side reaction, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[3][5] To prevent this, carefully control the stoichiometry of the reactants and maintain the recommended reaction temperature.[2][6]
Q5: Are there more environmentally friendly ("greener") methods for this synthesis?
Research is ongoing into greener nitration methods to reduce the use of corrosive acids and the generation of acidic waste.[9] The use of solid acid catalysts like zeolites is a promising alternative that can offer improved selectivity and easier separation of the catalyst.[9][16]
Experimental Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision-making flowchart for troubleshooting the synthesis.
References
- ChemicalBook. (n.d.). 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis.
- EHS Info. (2024, June 6).
- Khasanov, M. F., & Akhmadullin, R. M. (2018). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- BYJU'S. (n.d.).
- Singleton, J. M., & Johnson, J. C. (2014).
- Hanson, C., & Patel, A. N. (1968). Separation of o- and p-chloronitrobenzene by solvent extraction. I.
- PrepChem.com. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). TNT.
- BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers.
- Sivasanker, S., & Ratnasamy, P. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
- Yi, Y., & Sun, Y. (2001).
- Smith, K., et al. (1996). J. Chem. Soc., Chem. Commun., (14), 496.
- U.S. Patent No. 5,977,418. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Johnson, B. M. (2004). A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.
- U.S. Patent No. 5,946,638. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Jo, M. H., & Kim, J. M. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
- Columbia Organic Chemicals. (n.d.).
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- 5. TNT - Wikipedia [en.wikipedia.org]
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- 9. ias.ac.in [ias.ac.in]
- 10. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
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- 15. youtube.com [youtube.com]
- 16. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,4-Dichloro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the purification of 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-76-0), also known as 2,5-dichloro-4-nitrotoluene.[1] This guide is designed for researchers, chemists, and drug development professionals who handle this important chemical intermediate. Here, we address common challenges encountered during its purification, providing field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various industrial chemicals, dyes, and potentially pharmaceutical compounds.[2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of subsequent products. The most common route to this compound is the nitration of 2,5-dichlorotoluene, which can introduce impurities such as unreacted starting materials, regioisomers, and residual mineral acids (sulfuric and nitric acid).[3]
This guide provides a systematic approach to troubleshooting and resolving common purification issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My final product has a low and/or broad melting point. What's the cause and how do I fix it?
Probable Cause: A low or broad melting point is a classic indicator of impurities. For this compound, a pure sample should have a sharp melting point around 46–47 °C.[4] The likely culprits are residual starting material (2,5-dichlorotoluene), regioisomers from the nitration step, or trapped solvent.
Recommended Solutions:
-
Verify Acid Removal: Ensure all residual nitrating acids have been removed. Before recrystallization, wash the crude product with water and then a dilute sodium bicarbonate solution until the aqueous layer is neutral.[3]
-
Re-recrystallize: The first purification step may not have been sufficient. A second recrystallization, potentially using a different solvent system, is often effective.
-
Column Chromatography: If recrystallization fails to improve the melting point, impurities with very similar solubility profiles (e.g., isomers) are likely present. Flash column chromatography is the most effective method for separating such closely related compounds.
Q2: During recrystallization, my product "oiled out" instead of forming crystals. Why did this happen?
Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the relatively low melting point of this compound (~47 °C), this is a common issue, especially when using higher-boiling point solvents.
Recommended Solutions:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point below the compound's melting point.
-
Use More Solvent: Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point. This may slightly reduce yield but will improve crystal quality.
-
Slow Cooling is Crucial: Rapid cooling encourages oiling out. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before being placed in an ice bath. Gentle stirring can sometimes promote crystallization over oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: My recovery yield from recrystallization is extremely low. What can I do to improve it?
Probable Cause: Low recovery is typically caused by one of three issues: using an excessive amount of solvent, choosing a solvent in which the compound is too soluble even at low temperatures, or premature crystallization during a hot filtration step.
Recommended Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[5]
-
Optimize Your Solvent Choice: The ideal solvent should exhibit high solubility for the compound when hot and very low solubility when cold.[5] If your compound remains soluble in the mother liquor after cooling, the solvent is not optimal. Consider a solvent-pair system.
-
Utilize a Solvent-Pair System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6] A common pair for compounds like this is Hexane/Ethyl Acetate.
-
Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.
Frequently Asked Questions (FAQs)
What is the best starting solvent for recrystallizing this compound?
Based on its chemical structure (a nonpolar aromatic ring with polar nitro and chloro groups), alcohols are an excellent starting point. Isopropyl alcohol has been successfully used for recrystallization.[7] Ethanol is another strong candidate. The compound is also soluble in solvents like acetone, ethyl acetate, and chloroform, which can be used in solvent-pair systems with a nonpolar solvent like hexane.[8]
How do I effectively remove the yellow/brown color from my crude product?
The coloration often arises from nitrated byproducts or residual acid.
-
Bicarbonate Wash: A thorough wash with aqueous sodium bicarbonate solution is the first and most crucial step to neutralize and remove acidic impurities.[3]
-
Activated Charcoal: If the color persists after washing, you can use a small amount of activated charcoal during recrystallization. Add the charcoal to the hot solution before filtration, allow it to boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
When should I choose column chromatography over recrystallization?
Recrystallization is an excellent bulk purification technique for removing impurities with significantly different solubility from your main product.[5] However, you should opt for column chromatography when:
-
Recrystallization fails to achieve the desired purity (e.g., a sharp melting point).
-
You need to separate regioisomers, which often have very similar solubilities.
-
You are working with a small amount of material and need to isolate multiple components from a reaction mixture.
-
The highest possible purity is required for a sensitive downstream application. HPLC analysis can be a useful tool to determine if chromatographic separation is necessary.[9]
Data & Protocols
Table 1: Recrystallization Solvent Selection
| Solvent | Boiling Point (°C) | Characteristics | Suitability |
| Isopropanol | 82.6 | Good general-purpose solvent for moderately polar compounds. | Excellent starting choice for single-solvent recrystallization.[7] |
| Ethanol | 78.4 | Similar to isopropanol, readily available. | Excellent starting choice. |
| Hexane / Ethyl Acetate | Variable | Excellent solvent-pair system. Allows for fine-tuning of polarity. | Highly effective for difficult purifications.[6] |
| Chloroform | 61.2 | Good solvent, but its volatility and toxicity are concerns. | Can be used for growing high-quality single crystals.[4] |
| Water | 100 | The compound has very low water solubility. | Unsuitable as a primary recrystallization solvent, but essential for washing.[8] |
Purification Workflow Diagram
This diagram outlines the logical steps for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Flowchart
This flowchart provides a decision-making path for common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Acid Removal and Washing
Causality: This protocol is designed to remove non-particulate, water-soluble impurities, primarily the sulfuric and nitric acid catalysts used in the synthesis.[3] A weak base like sodium bicarbonate is used to neutralize the acids without hydrolyzing the product.
-
Transfer the crude, solid this compound to a beaker or flask.
-
Add deionized water to the solid, stir vigorously for 5-10 minutes.
-
Filter the solid using a Büchner funnel. Discard the filtrate.
-
Return the solid to the beaker and add a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Filter the solid again and wash the filter cake thoroughly with several portions of deionized water until the washings are neutral.
-
Press the solid as dry as possible on the filter paper. The product is now ready for recrystallization.
Protocol 2: Recrystallization from Isopropanol
Causality: This method leverages the differential solubility of the target compound in a chosen solvent at high and low temperatures to separate it from soluble and insoluble impurities.[5] Isopropanol is a good choice due to its favorable solubility profile and boiling point.[7]
-
Place the washed and dried crude product into an Erlenmeyer flask.
-
Add a small amount of isopropanol, just enough to cover the solid.
-
Heat the mixture on a hot plate with stirring. Add isopropanol in small portions until the solid just dissolves at the boiling point. Avoid adding excess solvent.
-
Optional (for colored impurities): Remove the flask from the heat, add a spatula-tip of activated charcoal, and re-heat to boiling for 2-3 minutes.
-
Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Determine the melting point and yield of the purified product.
References
- BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. (1996). OECD SIDS.
- Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.
- 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis. ChemicalBook.
- 1,4-Dichloro-2-nitrobenzene. Wikipedia.
- Process for the preparation and purification of p-nitrobenzenes.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- This compound. PubChem.
- Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- 1,4-dichloro-2-nitrobenzene. Solubility of Things.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
Sources
- 1. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Nitration of 2,5-Dichlorotoluene
Welcome to the technical support center for the nitration of 2,5-dichlorotoluene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this critical chemical transformation. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring you can confidently navigate the challenges of this reaction.
Section 1: Foundational Principles & Safety First
The nitration of 2,5-dichlorotoluene is an electrophilic aromatic substitution, a cornerstone reaction in organic synthesis. The substitution pattern is dictated by the directing effects of the substituents on the aromatic ring: the activating ortho-, para-directing methyl group and the deactivating ortho-, para-directing chloro groups.[1] The interplay between these electronic influences and steric hindrance makes achieving high yield and regioselectivity a significant challenge.
Critical Safety Advisory: Nitration reactions are highly exothermic and can pose significant explosion and corrosion hazards.[2] A thorough risk assessment must be conducted before any experiment.
-
Hazard Assessment : The use of concentrated nitric and sulfuric acids presents severe corrosive hazards.[2][3] The reaction generates heat, which can lead to thermal runaway if not properly controlled. Toxic nitrogen dioxide gas can also be produced.[2]
-
Engineering Controls : Always perform nitrations in a certified chemical fume hood with adequate ventilation. Use acid-resistant equipment and have an emergency eyewash and shower station readily accessible.[2]
-
Personal Protective Equipment (PPE) : Mandated PPE includes acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3][4]
-
Emergency Preparedness : Ensure spill containment kits with neutralizing agents (like sodium bicarbonate) are available. Develop a clear emergency response plan for spills, exposures, and thermal events.[2]
Section 2: Troubleshooting Guide - A Problem-Solution Approach
This section addresses the most common issues encountered during the nitration of 2,5-dichlorotoluene in a direct question-and-answer format.
Question: My reaction yield is low, or the conversion of the starting material is incomplete. What are the likely causes and solutions?
Answer: Low yield is a frequent issue stemming from several potential factors related to reaction kinetics and reagent activity.
Potential Causes & Solutions:
-
Insufficient Nitrating Agent Strength : The combination of two deactivating chloro groups makes the aromatic ring electron-deficient and less reactive than toluene itself.[1]
-
Solution : The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[5][6] If conversion is low, consider increasing the concentration or proportion of sulfuric acid. Using fuming sulfuric acid (oleum) can further increase the concentration of the nitronium ion for particularly stubborn reactions.[7][8]
-
-
Suboptimal Temperature : Nitration is temperature-sensitive. Too low a temperature can lead to a sluggish or stalled reaction.
-
Solution : While low temperatures are often used to control selectivity, a certain activation energy must be overcome. If conversion is the primary issue, cautiously increasing the temperature in small increments (e.g., 5-10°C) can significantly improve the reaction rate. Some patented processes operate at higher temperatures, between 60-90°C, often in conjunction with other methods to control the outcome.[9][10]
-
-
Poor Mass Transfer (for Biphasic Reactions) : If the reaction mixture is not homogenous, the rate can be limited by the transfer of reactants between the aqueous (acid) and organic phases.
-
Solution : Vigorous stirring is essential. For industrial applications or challenging reactions, the use of a phase-transfer catalyst (PTC) like trioctylmethylammonium chloride can dramatically increase the mass transfer rate, leading to faster reactions and potentially allowing for lower acid concentrations.[9]
-
-
Alternative Nitrating Systems : For specialized applications, other nitrating agents can be employed.
Question: I'm observing the formation of multiple isomers. How can I improve the regioselectivity to favor the desired product (typically 2,5-dichloro-3-nitro-1-methylbenzene)?
Answer: Controlling regioselectivity is paramount. The formation of 2,5-dichloro-3-nitro-1-methylbenzene is often desired. The directing effects of the substituents would typically favor substitution at positions 4 and 6. However, steric hindrance from the adjacent methyl and chloro groups can make position 3 kinetically accessible.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control : Reaction temperature directly influences which isomer is favored.
-
Solution : Lowering the reaction temperature generally enhances selectivity. It is recommended to perform the addition of the nitrating agent at a low temperature (e.g., 0-10°C) and then allow the reaction to proceed.[1] This minimizes the energy available for the formation of higher-energy intermediates leading to undesired isomers.
-
-
Catalyst Choice : The catalyst can sterically or electronically influence the reaction outcome.
-
Solution : While mixed acid is standard, exploring solid acid catalysts can offer a path to improved selectivity and greener processing. Zeolites, with their defined pore structures, can exert shape-selective control, favoring the formation of specific isomers that fit within their catalytic sites.[11][13] Similarly, nano solid acid catalysts like ZrO₂/SO₄²⁻ have been reported to enhance reaction rates and yield while replacing corrosive liquid acids.[10]
-
Question: My product is contaminated with di-nitrated byproducts. How can I prevent this?
Answer: The formation of di- and poly-nitrated products occurs when the mono-nitrated product is reactive enough to undergo a subsequent nitration.[7]
Potential Causes & Solutions:
-
Excess Nitrating Agent : Using a large excess of the nitrating agent is the most common cause of over-nitration.
-
Solution : Carefully control the stoichiometry. Use a molar ratio of the nitrating agent that is only in slight excess of the 2,5-dichlorotoluene (e.g., 1.05 to 1.1 equivalents).
-
-
Harsh Reaction Conditions : High temperatures and long reaction times increase the likelihood of a second nitration event.
-
Solution : Maintain the lowest feasible temperature for the reaction and monitor its progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent the formation of poly-nitrated species.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
What is a typical work-up procedure for this reaction? After the reaction is complete, the mixture is carefully poured over crushed ice with stirring. This quenches the reaction and precipitates the crude organic product. The solid is then collected by filtration, washed with cold water to remove residual acid, and subsequently washed with a dilute base (e.g., 10% sodium bicarbonate solution) to neutralize any remaining acidic impurities.[5] A final wash with water is performed before drying.
-
How can the crude product be purified? The most common method for purifying the solid product is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][14] If isomeric purity is a major concern and recrystallization is insufficient, column chromatography may be necessary.
-
What analytical techniques are best for monitoring the reaction and assessing product purity? Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the disappearance of starting material and the appearance of products, as well as for quantifying the ratio of different isomers.[11] High-Performance Liquid Chromatography (HPLC) can also be used.
Section 4: Optimized Experimental Protocols & Data
Table 1: Comparison of Nitration Conditions
| Parameter | Method A: Standard Mixed Acid | Method B: PTC-Enhanced[9] | Method C: Solid Acid Catalyst[10] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ |
| Catalyst | H₂SO₄ (reagent & catalyst) | Trioctylmethylammonium chloride | Nano ZrO₂/SO₄²⁻ |
| Temperature | 0-10°C (addition), then RT | 70-90°C | 60-65°C |
| Reaction Time | 1-5 hours | 2-5 hours | 1-3 hours |
| Key Advantage | Readily available reagents | Faster reaction, lower acid conc. | Recyclable catalyst, less waste acid |
| Reported Yield | Variable, typically moderate | >99% Purity | >99% Yield |
Protocol 1: Standard Mixed-Acid Nitration
-
Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dichlorotoluene (0.1 mol) and an inert solvent like dichloromethane if desired. Cool the flask in an ice-water bath to 0-5°C.[1]
-
Nitrating Mixture Preparation : In a separate beaker, slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 15 mL) while cooling in an ice bath.
-
Addition : Add the cold nitrating mixture dropwise to the stirred dichlorotoluene solution via the dropping funnel. Maintain the internal reaction temperature below 10°C throughout the addition.[1]
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC or GC.
-
Work-up : Carefully pour the reaction mixture over a generous amount of crushed ice.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold water, a saturated sodium bicarbonate solution, and finally with cold water again.[1]
-
Purification : Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Section 5: Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the nitration of 2,5-dichlorotoluene.
Caption: A decision-tree diagram for optimizing nitration reaction conditions.
References
-
Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Copyright © 2022 Łukasiewicz Research Network – Institute of Industrial Organic Chemistry, Poland. [Link]
-
SF (Producer). (2024, June 7). Nitration reaction safety. YouTube. [Link]
- Li, J., et al. (2013). Synthesis method for 2,5-dichloronitrobenzene. CN103044262A.
- Wang, J., et al. (2014). Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. CN104230716A.
-
Li, G., et al. (2014). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Organic Process Research & Development. [Link]
-
Anonymous. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Department of Chemistry, University of Calgary. [Link]
-
Millar, R. W., et al. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Journal of Energetic Materials, 29(2), 88-114. [Link]
- Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). US3441603A.
-
AOBChem USA. (n.d.). 2,5-Dichloro-1-methyl-3-nitrobenzene. [Link]
-
Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Przemysł Chemiczny, 101(4), 425-437. [Link]
-
Various Authors. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Quora. [Link]
-
Various Authors. (2023). Di-nitration troubleshooting. Reddit. [Link]
-
Wittich, R. M., et al. (2009). Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. Applied and Environmental Microbiology, 75(21), 6757-6764. [Link]
-
Kégl, T., et al. (2016). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 81(17), 7549-7558. [Link]
- Various Authors. (1974). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
- Gupte, S. P., & Chaudhari, R. V. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 4. fishersci.com [fishersci.com]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 10. CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Dichloronitrotoluene Derivatives
Welcome to the technical support center for the synthesis of dichloronitrotoluene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures to ensure the success of your experiments.
Introduction to the Challenges in Dichloronitrotoluene Synthesis
The synthesis of dichloronitrotoluene derivatives is a cornerstone for the creation of numerous intermediates in the pharmaceutical and fine chemical industries. The reaction, typically an electrophilic aromatic substitution, is influenced by the complex interplay of the activating methyl group and the deactivating, yet ortho-, para-directing chloro substituents on the toluene ring. This delicate electronic balance makes the synthesis susceptible to several side reactions, leading to impurities that can be challenging to separate and may compromise the yield and purity of the desired product.
This guide will address the most frequently encountered side reactions:
-
Oxidation of the Methyl Group: The conversion of the benzylic methyl group to a carboxylic acid or other oxidized species.
-
Over-Nitration: The introduction of more than one nitro group onto the aromatic ring.
-
Formation of Undesired Isomers: A consequence of incomplete chlorination of the starting material or nitration at thermodynamically or kinetically favored, but undesired, positions.
We will explore the mechanistic underpinnings of these side reactions and provide actionable, field-proven advice to mitigate their occurrence.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Oxidation of the Methyl Group
Question 1: I am observing a significant amount of a carboxylic acid impurity in my reaction mixture, which I believe to be a dichlorobenzoic acid derivative. What is causing this, and how can I prevent it?
Answer:
The oxidation of the methyl group on the toluene ring to a carboxylic acid is a common side reaction, particularly under harsh nitrating conditions. The primary culprit is often the presence of nitrogen dioxide (NO₂) in the nitric acid, which can act as an oxidizing agent. This reaction is highly exothermic and can pose a safety risk if not properly controlled.[1]
Causality and Mechanism:
The oxidation is believed to be initiated by the abstraction of a benzylic hydrogen from the methyl group by an oxidizing species, such as NO₂. This generates a benzyl radical, which can then react further with oxidizing agents in the reaction mixture to form a variety of oxidized intermediates, ultimately leading to the carboxylic acid. The presence of deactivating chloro groups on the ring can make the methyl group slightly more resistant to oxidation compared to toluene itself, often requiring forcing conditions for this side reaction to become significant.
Troubleshooting and Prevention Protocol:
-
Nitric Acid Quality:
-
Recommendation: Use nitric acid with a low concentration of dissolved nitrogen oxides. If the nitric acid is discolored (yellow or brown), it indicates the presence of NO₂.
-
Action: Purge the nitric acid with an inert gas (e.g., nitrogen or argon) before use to remove dissolved NO₂. Alternatively, add a small amount of urea to the nitric acid, which will react with and consume any nitrous acid present.
-
-
Reaction Temperature Control:
-
Recommendation: Maintain a low and consistent reaction temperature. The oxidation reaction has a higher activation energy than the desired nitration and is therefore more sensitive to temperature increases.
-
Action: Conduct the addition of the nitrating agent at a low temperature (typically 0-10 °C) and maintain this temperature throughout the reaction. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature closely.
-
-
Reagent Addition:
-
Recommendation: Add the nitrating agent slowly and in a controlled manner to prevent localized temperature spikes.
-
Action: Use a dropping funnel or a syringe pump for the slow, dropwise addition of the mixed acid (sulfuric and nitric acid) to the dichlorotoluene solution. Ensure vigorous stirring to promote efficient heat dissipation.
-
Data Summary: Effect of Reaction Conditions on Methyl Group Oxidation
| Parameter | Condition | Expected Outcome |
| Nitric Acid Quality | High NO₂ content | Increased formation of dichlorobenzoic acid |
| Low NO₂ content | Minimized oxidation byproducts | |
| Temperature | > 25 °C | Significant increase in oxidation |
| 0-10 °C | Oxidation is effectively suppressed | |
| Reagent Addition | Rapid addition | Localized heating, promoting oxidation |
| Slow, controlled addition | Uniform temperature, favoring nitration |
Category 2: Over-Nitration
Question 2: My analysis shows the presence of dinitro- and even trinitrodichlorotoluene derivatives in my product. How can I improve the selectivity for mono-nitration?
Answer:
Over-nitration is a common issue when the reaction conditions are too harsh or when the stoichiometry of the reagents is not carefully controlled. The initial nitration product, a dichloronitrotoluene, is less reactive than the starting dichlorotoluene due to the electron-withdrawing nature of the nitro group. However, under forcing conditions, further nitration can occur. The synthesis of highly nitrated compounds like 2,4,6-trinitrotoluene (TNT) is a stepwise process that intentionally uses increasingly severe conditions to achieve higher degrees of nitration.[1]
Causality and Mechanism:
The formation of the nitronium ion (NO₂⁺) from the mixed acid is the key step in nitration.[1][2] A high concentration of the nitronium ion, coupled with elevated temperatures, can overcome the deactivating effect of the first nitro group and lead to the formation of dinitrated products.
Troubleshooting and Prevention Protocol:
-
Stoichiometry of Nitrating Agent:
-
Recommendation: Use a slight excess, but not a large excess, of the nitrating agent.
-
Action: Carefully calculate the molar equivalents of nitric acid. A typical starting point is 1.05 to 1.2 molar equivalents of nitric acid relative to the dichlorotoluene substrate.
-
-
Reaction Temperature and Time:
-
Recommendation: Lowering the reaction temperature and reducing the reaction time can significantly decrease the rate of the second nitration.
-
Action: Maintain a low reaction temperature (e.g., 0-5 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
-
Concentration of Sulfuric Acid:
-
Recommendation: The concentration of sulfuric acid affects the concentration of the nitronium ion. Using a less concentrated sulfuric acid can reduce the rate of nitration.
-
Action: While concentrated sulfuric acid is necessary to generate the nitronium ion, using fuming sulfuric acid (oleum) is generally not recommended for mono-nitration as it dramatically increases the reaction's potency and the likelihood of over-nitration.[1]
-
Workflow for Preventing Over-Nitration
Sources
Technical Support Center: Managing Exothermic Reactions in Dichlorotoluene Nitration
Welcome to the technical support center dedicated to the safe and effective nitration of dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals who handle this challenging yet crucial chemical transformation. The nitration of dichlorotoluene is a highly exothermic process, and maintaining control over the reaction's thermal profile is paramount to ensure safety, achieve desired product quality, and obtain consistent yields.
This document provides in-depth troubleshooting guidance in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. It is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
Understanding the Exothermicity
The nitration of an aromatic ring, such as in dichlorotoluene, involves the reaction of the substrate with a powerful electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ by mixing concentrated nitric acid and sulfuric acid.[1] The reaction of the nitronium ion with the electron-rich aromatic ring is a highly favorable and energetic process, releasing a significant amount of heat (a high enthalpy of reaction, ΔH).[2]
Several factors contribute to the thermal risk:
-
Reaction Enthalpy: The formation of the C-NO₂ bond is thermodynamically very favorable.
-
Acid Mixing: The dilution of sulfuric acid, if not properly managed, is also a highly exothermic process.
-
Decomposition: At elevated temperatures, nitroaromatic compounds can undergo further exothermic decomposition, which can lead to a thermal runaway.[3][4]
Proper management of this exotherm is not merely a suggestion but a critical safety requirement to prevent loss of containment, reactor failure, and potential explosion.[5][6]
Troubleshooting Guide: Real-Time Reaction Issues
This section addresses common problems encountered during the nitration of dichlorotoluene, providing immediate actions and long-term preventative measures.
Issue 1: Rapid Temperature Spike During Nitrating Agent Addition
Question: My reactor temperature is rising more than 1-2°C per minute, even with my cooling bath at its setpoint. What is happening and what should I do immediately?
Answer: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a critical situation that requires immediate attention to prevent a runaway reaction.
Immediate Actions:
-
Stop Addition: Immediately cease the addition of the nitrating agent.[7]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more dry ice or switch to a colder bath if available.
-
Ensure Agitation: Verify that the mechanical stirrer is functioning correctly and at a speed sufficient to ensure the rapid distribution of heat throughout the reactor. Poor agitation can lead to the formation of localized "hot spots."[8]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably after stopping the reagent feed, you must be prepared to quench the reaction. This involves transferring the reaction mixture into a large, stirred volume of crushed ice and water. Caution: Quenching is a hazardous last-resort procedure as the dilution of concentrated acid is itself highly exothermic. It should only be performed if you have a pre-established and practiced emergency protocol.[8]
Root Causes & Preventative Measures:
-
Excessive Addition Rate: The nitrating agent was added too quickly. Prevention: Employ a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled, and consistent addition rate. Monitor the internal temperature constantly and adjust the addition rate to maintain the target temperature.[8]
-
Inadequate Cooling Capacity: The cooling bath may be too small, not cold enough, or there might be poor thermal contact between the flask and the bath. Prevention: Use a cooling bath with a high heat capacity (e.g., a larger volume) and ensure the reactor is sufficiently immersed. For reactions below 0°C, an ice-salt or dry ice/acetone bath is necessary.
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a very rapid, delayed reaction of all the accumulated reagent.[8] Prevention: Ensure the reaction has initiated (a slight, controlled exotherm) before proceeding with the bulk of the addition.
Issue 2: Localized Intense Color Change and Inconsistent Temperature Readings
Question: I'm seeing a dark yellow or orange color forming where the nitrating acid is being introduced, and my temperature probe is fluctuating. What does this signify?
Answer: This observation is a classic sign of poor mixing and the formation of localized hotspots. The intense color is likely due to the formation of byproducts from over-nitration (dinitration) or oxidative side reactions, which occur at higher temperatures.[7] The fluctuating temperature reading suggests that pockets of the reaction mixture are significantly hotter than the bulk.
Immediate Actions:
-
Stop Addition: Temporarily halt the addition of the nitrating agent.
-
Increase Agitation: Increase the stirring speed to improve homogeneity and break up any thermal and concentration gradients.
-
Improve Subsurface Addition: If adding the nitrating agent onto the surface, adjust your setup to allow for subsurface addition (using a dip tube). This ensures the reagent is dispersed quickly into the bulk of the mixture rather than reacting intensely at the surface.
Root Causes & Preventative Measures:
-
Inefficient Stirring: The agitator may be too small, positioned incorrectly, or the speed may be too low for the viscosity and volume of the reaction mixture. Prevention: Use an overhead mechanical stirrer that provides vigorous agitation. Ensure the impeller is positioned correctly to create a good vortex for mixing.
-
Surface Addition: Adding reagents to the surface of a poorly mixed reaction is a common cause of hotspots. Prevention: Always add the nitrating agent below the surface of the reaction mixture.[9]
-
High Reagent Concentration: Using overly concentrated nitrating agents can exacerbate the issue. Prevention: Ensure the concentrations of nitric and sulfuric acid are correct as per the validated procedure.
Issue 3: Reaction Fails to Initiate or Stalls (A "Sleeping Reaction")
Question: I have added about 10-15% of my nitrating mixture, but I see no temperature increase. Should I warm the reaction?
Answer: This is a potentially very dangerous situation known as a "sleeping reaction" or a delayed exotherm. A significant amount of unreacted, highly energetic material is accumulating. A sudden initiation could lead to a violent runaway reaction that quickly overwhelms the cooling system. Do not warm the reaction mixture.
Immediate Actions:
-
STOP ADDITION IMMEDIATELY. Do not add any more nitrating agent.
-
Maintain Cooling and Agitation: Keep the cooling bath at the target temperature and continue vigorous stirring.
-
Careful, Controlled Initiation: If the reaction has not started after a reasonable time, you can attempt a controlled initiation. A common technique is to allow the temperature to rise very slowly and incrementally (e.g., by 1-2°C) by slightly reducing the cooling. Monitor the temperature very closely for any sign of an exotherm. If an exotherm begins, immediately re-establish full cooling to control it.
-
Consider Quenching: If the reaction cannot be safely initiated, the safest course of action is to quench the entire mixture by slowly transferring it to a large volume of ice.
Root Causes & Preventative Measures:
-
Low Initial Temperature: The activation energy for the reaction has not been overcome. Prevention: While nitrations are run cold to control the exotherm, they must be at a temperature where the reaction can proceed. Ensure your starting temperature is appropriate for the specific dichlorotoluene isomer and reaction conditions.
-
Impure Reagents: Water in the sulfuric acid or a lower-than-expected concentration of nitric acid can prevent the efficient formation of the nitronium ion.[10] Prevention: Use high-quality, anhydrous-grade acids and properly store them to prevent water absorption.
-
Substrate Purity: Impurities in the dichlorotoluene starting material could inhibit the reaction. Prevention: Ensure the purity of your starting materials.
Key Parameter Control for Exotherm Management
Effective management of the nitration exotherm relies on the strict control of several interdependent parameters. The following table summarizes these critical factors.
| Parameter | Typical Range | Impact on Exotherm & Safety | Control Strategy |
| Reaction Temperature | 0 °C to 10 °C | Lower temperatures slow the reaction rate, reducing heat output per unit time. However, temperatures that are too low can lead to reagent accumulation.[11] | Use a reliable cooling bath (ice-water, dry ice/acetone) and continuously monitor the internal reaction temperature with a calibrated probe. |
| Addition Rate | 1-2 hours (Lab Scale) | The primary method of controlling heat generation. A faster addition rate generates heat more quickly.[8] | Utilize a syringe pump or dropping funnel for slow, consistent, and controlled dropwise addition. The rate should be adjusted based on real-time temperature monitoring. |
| Agitation Speed | > 300 RPM | Crucial for rapid heat and mass transfer. Poor agitation leads to dangerous localized hotspots and concentration gradients.[7] | Employ an overhead mechanical stirrer with a properly sized and positioned impeller to ensure vigorous mixing and a visible vortex. |
| Reagent Concentration | H₂SO₄/HNO₃ ~2:1 v/v | Higher concentrations of nitric acid or the use of oleum increase the concentration of the nitronium ion, leading to a faster and more exothermic reaction.[12] | Prepare the mixed acid carefully with cooling, and use validated concentrations. Avoid "fuming" nitric acid unless the protocol explicitly and safely calls for it. |
Visualizing the Safety Workflow
The following diagram outlines the logical decision-making process for managing thermal risks during the nitration process.
Caption: Decision workflow for managing thermal safety during dichlorotoluene nitration.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing the mixed acid (nitrating mixture)? A1: Always add the concentrated sulfuric acid slowly to the concentrated nitric acid, never the other way around.[8] This process is highly exothermic and must be done in a flask immersed in an ice bath with stirring to dissipate the heat effectively. The mixed acid should be prepared just before use and kept cold.
Q2: How can I accurately monitor the reaction's progress to avoid side reactions? A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the dichlorotoluene starting material. Periodically (e.g., every 15-30 minutes), a small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a small amount of an organic solvent (like ethyl acetate), and spotted on a TLC plate to visualize the progress.
Q3: What are the primary considerations when scaling up a dichlorotoluene nitration? A3: Scaling up exothermic reactions is non-linear and presents significant safety challenges. The key issue is that as the volume of a reactor increases, its surface area-to-volume ratio decreases. This means that the ability to remove heat (which depends on surface area) does not keep pace with the rate of heat generation (which depends on volume). Therefore, direct scale-up requires a thorough process safety review, potentially including reaction calorimetry studies to quantify the heat of reaction and determine the required cooling capacity. Continuous flow reactors, with their inherently high surface-area-to-volume ratio, are often a safer alternative for scaling up highly exothermic processes.[13]
Q4: What are the primary decomposition products in a runaway scenario? A4: In a thermal runaway, the high temperatures lead to destructive oxidation of the organic materials by the hot nitric acid. This generates a large volume of toxic and corrosive gases, primarily nitrogen oxides (NOx, including NO and NO₂), which are identifiable by their reddish-brown color, along with carbon oxides (CO, CO₂) and water.[6] The rapid gas evolution is what causes the dangerous pressure buildup in a closed system.
References
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- YouTube. (2024). Nitration reaction safety.
- ResearchGate. (n.d.). Aromatic nitration under various conditions.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Wikipedia. (n.d.). Nitroglycerin.
- ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
- NIH. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Reddit. (2023). Di-nitration troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
- ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
- ResearchGate. (n.d.). Reaction kinetics of photo-chlorination of 2,4-dichlorotoluene.
- BenchChem. (n.d.). Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions.
- Digital Commons @ NJIT. (1989). Process modelling of the nitration of toluene.
- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
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- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. icheme.org [icheme.org]
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- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methyl-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the nitration of 2,5-dichlorotoluene. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a classic electrophilic aromatic substitution (EAS) reaction.[1] It involves the nitration of 2,5-dichlorotoluene using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid, or nitric acid in a solvent. The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[2] This electrophile is then attacked by the electron-rich π-system of the 2,5-dichlorotoluene ring to form the desired product.
Q2: Why does the nitro group add primarily at the C5 position?
A2: The regioselectivity is dictated by the directing effects of the substituents on the 2,5-dichlorotoluene ring. The methyl group (-CH₃) is an activating, ortho, para-director. The two chloro groups (-Cl) are deactivating but are also ortho, para-directors. The available positions for substitution are C3, C4, and C6.
-
Position C4 (product C5): This position is para to the methyl group and ortho to the C1-chloro group. This is the most sterically accessible and electronically favorable position, leading to the major product.
-
Position C6: This position is ortho to the methyl group but is sterically hindered by the adjacent C1-chloro group.
-
Position C3: This position is meta to the methyl group and ortho to the C2-chloro group, which is less favorable.
The interplay of these directing effects strongly favors substitution at the C4 position of 2,5-dichlorotoluene, which corresponds to the C5 position of the final named product, this compound.
Q3: What are the typical reaction conditions for this synthesis?
A3: A common laboratory-scale procedure involves dissolving 2,5-dichlorotoluene in a solvent like 1,2-dichloroethane and then slowly adding concentrated nitric acid.[3] The reaction temperature is critical and should be carefully maintained, typically between 30-35°C, to minimize byproduct formation.[3] The reaction is usually monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Troubleshooting Guide: Byproduct Formation & Mitigation
This section addresses specific experimental issues. Each answer explains the cause, provides a solution, and includes protocols for verification and prevention.
Problem 1: My final product is a yellow oil or a low-melting solid, not the expected crystalline solid.
-
Potential Cause: The presence of isomeric byproducts and/or unreacted starting material is depressing the melting point of the final product. The desired product, this compound, is a solid, but its isomers may have lower melting points or exist as oils at room temperature, creating an impure eutectic mixture.
-
Causality Explained: Poor regioselectivity during the nitration can lead to the formation of other isomers, such as 1,4-dichloro-2-methyl-3-nitrobenzene or 1,4-dichloro-2-methyl-6-nitrobenzene. This is often a result of poor temperature control or an incorrect ratio of nitrating agents.[4]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Ensure the reaction temperature does not exceed 35°C during the nitric acid addition.[3] Use an ice bath to manage the exothermic nature of the reaction. A sudden temperature spike can significantly increase the rate of side reactions.[5]
-
Purification: The crude product must be purified. Recrystallization is the most effective method.
-
Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of your oily product. Compare the resulting mass spectra with a known standard of the desired product and search libraries for potential isomeric impurities.[6]
-
Protocol: Recrystallization of this compound
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the solid at an elevated temperature.[7]
-
Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Check the melting point and purity (via GC-MS or HPLC) of the recrystallized solid.
Problem 2: GC-MS analysis shows a peak with a mass corresponding to a dinitro- compound.
-
Potential Cause: Over-nitration of the aromatic ring.
-
Causality Explained: If the reaction conditions are too harsh (e.g., excessively high temperature, prolonged reaction time, or a high concentration of the nitrating agent), a second nitration can occur. The initial product, this compound, is deactivated towards further electrophilic substitution, but a second nitro group can still be added under forcing conditions.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight molar excess of nitric acid (e.g., 1.1 to 1.2 equivalents) relative to the 2,5-dichlorotoluene.[3] Avoid using a large excess.
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
Moderate Temperature: Avoid high temperatures, as they provide the activation energy needed for the second, more difficult nitration step.
-
Diagram: Reaction Pathways for Product and Byproduct Formation
The following diagram illustrates the desired reaction and the potential pathways for the formation of major byproducts.
Caption: Desired synthesis pathway and potential side reactions.
Problem 3: The reaction is sluggish or incomplete, with significant starting material remaining.
-
Potential Cause: Insufficiently strong nitrating conditions or poor mass transfer.
-
Causality Explained: The formation of the nitronium ion (NO₂⁺) is the rate-determining step and requires a strong acid. If the nitric acid concentration is too low or if a catalyst like sulfuric acid is omitted (in mixed-acid methods), the electrophile will not be generated in sufficient quantity.[8] Additionally, if the reaction is biphasic (e.g., aqueous acid and an organic substrate layer), poor mixing can limit the reaction rate.[6]
-
Troubleshooting & Prevention:
-
Ensure Acid Concentration: Use concentrated (98% or fuming) nitric acid for methods without sulfuric acid.[3] In mixed-acid nitrations, ensure the sulfuric acid is concentrated and used in the correct proportion.
-
Vigorous Stirring: Maintain vigorous mechanical stirring throughout the reaction to ensure good mixing between the organic and acid phases, maximizing the interfacial area for reaction.[5]
-
Consider a Phase-Transfer Catalyst: In some systems, adding a phase-transfer catalyst can enhance the reaction rate between two immiscible phases.[6]
-
Data and Protocols
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Desired Product Yield (%) | Isomeric Byproducts (%) | Dinitro Byproducts (%) |
| 25-35 | 90-95 | 3-5 | <1 |
| 45-50 | 80-85 | 10-15 | 2-3 |
| > 60 | < 70 | > 20 | > 5 |
| Note: This data is illustrative, based on established principles of nitration reactions. Actual results may vary. |
Protocol: Synthesis of this compound
Safety Precaution: This reaction involves strong acids and organic solvents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reactant Preparation: In the flask, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.[3]
-
Nitrating Agent Addition: Begin stirring the solution. Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel.[3]
-
Temperature Control: Monitor the temperature closely. Use a water or ice bath to maintain the internal temperature between 30-35°C throughout the addition.[3] A sudden rise in temperature indicates an uncontrolled reaction.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at 30-35°C for 2-4 hours.[3][5]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase) until the 2,5-dichlorotoluene spot is no longer visible.
-
Workup - Neutralization: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[3] Vent the funnel frequently to release any CO₂ gas produced.
-
Workup - Extraction: Separate the organic layer. Wash it sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (1,2-dichloroethane) using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization as described in the protocol above. The final product should be a light yellow solid.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
-
Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com. [Link]
- A kind of preparation method of 2-chloro-5-nitro-toluene.
-
2,5-Dichlorotoluene. PubChem, National Center for Biotechnology Information. [Link]
- Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene.
-
Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Quora. [Link]
-
Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org. [Link]
- Process for producing 2,5-dichlorotoluene.
- Synthesis method for 2,5-dichloronitrobenzene.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. [Link]
-
Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]
-
What will be the major product in the nitration of (2-methoxyethyl)benzene? Chemistry Stack Exchange. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of dichlorotoluene nitride intermediate.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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- 4. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of nitroaromatic compounds
Welcome to the technical support center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic nitration. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory, blending established chemical principles with practical, field-proven solutions.
Section 1: Low or No Product Yield
This section addresses one of the most frequent challenges in aromatic nitration: failing to obtain the desired product in a satisfactory quantity.
Question: I am observing a very low yield or no formation of my desired nitroaromatic product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a nitration reaction can stem from several factors, ranging from the inherent reactivity of your substrate to suboptimal reaction conditions. A systematic approach is crucial for diagnosis and optimization.
1. Insufficiently Activating Conditions: The core of the issue often lies with the generation and reactivity of the electrophile, the nitronium ion (NO₂⁺).[1][2] Its formation from nitric acid is catalyzed by a stronger acid, typically concentrated sulfuric acid.[3][4]
-
Causality: If your aromatic ring is "deactivated" by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), it is less nucleophilic and requires a higher concentration of the highly reactive nitronium ion to proceed.[5][6] The water content in the reaction mixture can also be detrimental, as it can quench the nitronium ion.[7]
-
Troubleshooting & Optimization:
-
Adjust Mixed Acid Ratio: For deactivated substrates, increase the proportion of sulfuric acid relative to nitric acid. This pushes the equilibrium towards the formation of more nitronium ions.[8]
-
Use Stronger Nitrating Agents: If a standard HNO₃/H₂SO₄ mixture is ineffective, consider more potent nitrating systems. Be aware that these reagents are often more hazardous.
-
| Nitrating Agent/System | Composition | Relative Strength | Typical Application |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Standard | General purpose, for activated to moderately deactivated rings.[9] |
| Fuming Nitric Acid | HNO₃ containing dissolved NO₂ | Strong | Deactivated aromatic compounds.[6] |
| Nitronium Salts | NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻ | Very Strong | Highly deactivated substrates; often used in inert organic solvents. |
| Nitrate Salts in Acid | KNO₃ or NaNO₃ in H₂SO₄ | Strong | In situ generation of anhydrous nitric acid.[7] |
2. Inappropriate Reaction Temperature: Aromatic nitration is a highly exothermic reaction.[10][11] While temperature control is critical for safety and preventing side reactions, a temperature that is too low can significantly reduce the reaction rate to a point of practical standstill.
-
Causality: All chemical reactions have an activation energy barrier. Insufficient thermal energy means the reacting molecules cannot overcome this barrier.
-
Troubleshooting & Optimization:
-
Monitor and Adjust: Begin the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents.[4] Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat it.
-
Incremental Increase: If no reaction is observed, increase the temperature in small, controlled increments (e.g., 5-10 °C) while closely monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For deactivated rings, temperatures above 100 °C may be necessary.[6]
-
3. Poor Substrate Solubility: For the reaction to occur, the aromatic substrate must be in solution and accessible to the nitrating agent.
-
Causality: If your starting material is not soluble in the mixed acid, the reaction becomes a heterogeneous mixture, and the rate will be limited by the slow diffusion at the phase interface.
-
Troubleshooting & Optimization:
Troubleshooting Workflow: Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields.
Section 2: Poor Regioselectivity and Side Reactions
Achieving the desired isomer and minimizing byproducts is a common goal. This section explores how to control the position of nitration and avoid unwanted secondary reactions.
Question: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer: Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituent(s) already present on the aromatic ring.[12][13] These groups direct the incoming electrophile (the nitronium ion) to specific positions by stabilizing or destabilizing the cationic intermediate, known as the arenium ion or sigma complex.[5][14]
-
Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the ring, making it more nucleophilic and stabilizing the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[13] Examples include: -OH, -NH₂, -OR, -CH₃, and other alkyl groups.
-
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, making it less reactive. The deactivation is felt most strongly at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.[5][15] Examples include: -NO₂, -CN, -SO₃H, -C(O)R, -CF₃.
-
Deactivating, Ortho-, Para-Directing Groups (Halogens): Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance.
Troubleshooting & Optimization:
-
Leverage Directing Effects: If your synthesis plan allows, install a strongly directing group before the nitration step to guide the nitro group to the desired position.
-
Blocking Groups: In some cases, a "blocking group" like a sulfonic acid group (-SO₃H) can be temporarily installed at a reactive position (e.g., the para position). After nitration at the desired alternative site, the sulfonic acid group can often be removed by treatment with hot aqueous acid, as sulfonation is a reversible reaction.[1][3]
-
Steric Hindrance: A large, bulky activating group (e.g., -C(CH₃)₃) will sterically hinder the ortho positions, favoring substitution at the para position.[13]
Mechanism: Regioselectivity in Nitration
Caption: Directing effects of activating vs. deactivating groups.
Question: My reaction is producing significant amounts of di- or poly-nitrated products. How can I prevent this?
Answer: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions. This is especially common with highly activated aromatic rings.[16]
-
Causality: The presence of excess nitrating agent, prolonged reaction times, or high temperatures can drive the reaction further than desired.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.0-1.1 equivalents) of nitric acid.
-
Temperature Control: Maintain a low temperature throughout the reaction. Over-nitration reactions typically have a higher activation energy than the initial nitration.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.[17]
-
Protecting Groups: For highly activating groups like amines (-NH₂) or phenols (-OH), it is standard practice to use a protecting group. For example, an amine can be acetylated to form an acetanilide. The acetyl group is still an ortho-, para-director but is less activating than the amine, which reduces the risk of both over-nitration and oxidation.[9] The protecting group can be removed after the nitration step.
-
Section 3: Product Purification and Isolation
A successful reaction is only half the battle; isolating a pure product is equally important.
Question: How do I effectively remove unreacted acids and colored impurities from my crude product after quenching?
Answer: The work-up procedure for a nitration reaction is critical for removing the highly corrosive and water-soluble inorganic acids and acidic byproducts like nitrophenols.[18]
Standard Work-up Protocol:
-
Quenching: The reaction must be safely quenched. This is achieved by pouring the reaction mixture slowly and with vigorous stirring into a large volume of crushed ice or an ice-water slurry (typically 5-10 times the reaction volume).[16] This step serves to dilute the acids and dissipate the significant heat of dilution.
-
Isolation:
-
If the product is a solid: Collect the precipitate by vacuum filtration. Wash the solid thoroughly in the funnel with copious amounts of cold water until the filtrate is neutral to pH paper. A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove acidic impurities like nitrophenols, which are deprotonated to their more water-soluble salt form.[17][18]
-
If the product is an oil or remains in solution: Transfer the quenched mixture to a separatory funnel. Extract the product into a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[17]
-
-
Washing the Organic Layer: Wash the combined organic extracts sequentially with:
-
Water (to remove the bulk of the acid).
-
A saturated sodium bicarbonate solution (to neutralize remaining acid). Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.
-
Water.
-
Saturated brine (to help remove dissolved water from the organic layer).
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[17]
-
Final Purification: The crude product can then be purified by recrystallization (for solids) or column chromatography/distillation (for liquids).
Section 4: Safety Considerations
Aromatic nitration reactions are among the most potentially hazardous operations performed in a standard organic chemistry lab. Strict adherence to safety protocols is non-negotiable.
Question: What are the primary hazards of aromatic nitration, and what is the correct procedure for preparing and handling mixed acid?
Answer: The primary hazards are threefold: extreme exothermicity, high corrosivity, and the potential for detonation.
-
Thermal Runaway: Nitration reactions are highly exothermic.[11] If the rate of heat generation exceeds the rate of heat removal by the cooling system, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, and potentially an explosion.[16][19]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[19][20] Their vapors are also highly toxic and damaging to the respiratory tract.[20]
-
Explosive Byproducts: The accumulation of unstable polynitrated compounds or side-reactions with certain substrates can create shock-sensitive, explosive mixtures.[9][21]
Procedure for Preparing and Handling Mixed Acid:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are often recommended), chemical splash goggles, a face shield, and a heavy-duty lab coat or apron.[16][19]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Cooling Bath: Have an ice-water or ice-salt bath ready before you begin.
-
Correct Order of Addition: ALWAYS add the sulfuric acid SLOWLY and in portions to the nitric acid while cooling and stirring. Never add nitric acid to sulfuric acid. This order of addition helps to manage the heat generated.
-
Spill Kit: Ensure an appropriate acid spill kit (containing a neutralizer like sodium bicarbonate) is readily available.
Safety Protocol: Mixed Acid Preparation
Caption: Critical safety steps for preparing nitrating acid mixture.
References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Jorgensen, M. R., et al. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Pranowo, H. D., & Schäfer, A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Western Michigan University ScholarWorks. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
SlideShare. (n.d.). NITRATION. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Nitration. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Unacademy. (n.d.). Study Material Notes on Nitration Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1,4-Dichloro-2-methyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1,4-dichloro-2-methyl-5-nitrobenzene, a substituted aromatic compound of interest in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality predicted NMR data and draw comparisons with the experimentally determined spectra of structurally analogous compounds. This comparative approach not only allows for a robust structural confirmation but also provides valuable insights into the influence of various substituents on the NMR landscape of a benzene ring.
The Foundational Principles of NMR in Aromatic Systems
The chemical shifts observed in the NMR spectrum of a substituted benzene are exquisitely sensitive to the electronic environment of each nucleus. Substituents on the ring can either donate or withdraw electron density, thereby shielding or deshielding the neighboring protons and carbons. Electron-donating groups (EDGs), such as a methyl group (-CH₃), increase the electron density, causing the nearby nuclei to be more shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and chloro (-Cl) groups, decrease the electron density, leading to deshielding and a downfield shift in the spectrum. The interplay of these inductive and resonance effects governs the final appearance of the NMR spectrum, providing a unique fingerprint for each molecule.
Predicted NMR Data for this compound
In the absence of readily available experimental spectra, we turn to validated computational methods to predict the ¹H and ¹³C NMR spectra of this compound. These predictions are generated using sophisticated algorithms that consider the vast repository of existing NMR data.
Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) |
| H-3 | 7.65 |
| H-6 | 8.05 |
| CH₃ | 2.50 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-1 | 134.0 |
| C-2 | 135.5 |
| C-3 | 130.0 |
| C-4 | 132.0 |
| C-5 | 148.0 |
| C-6 | 125.0 |
| CH₃ | 20.0 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted data and understand the spectral features in a broader context, we will compare it with the experimental NMR data of 1,4-dichloro-2-nitrobenzene. This molecule differs by the absence of the methyl group, allowing us to directly probe the methyl group's influence on the chemical shifts.
1,4-Dichloro-2-nitrobenzene: An Experimental Benchmark
The experimental ¹H NMR spectrum of 1,4-dichloro-2-nitrobenzene (also known as 2,5-dichloronitrobenzene) provides a valuable point of reference.
Experimental ¹H NMR Data for 1,4-Dichloro-2-nitrobenzene (in CDCl₃):
| Proton | Chemical Shift (ppm) |
| H-3 | 7.51 |
| H-6 | 7.89 |
Source: ChemicalBook
Analysis:
-
Aromatic Protons: In 1,4-dichloro-2-nitrobenzene, the proton ortho to the nitro group (H-3) and the proton between the two chloro groups (H-6) are distinct. The strong electron-withdrawing nature of the nitro group significantly deshields the ortho proton (H-3), placing its signal downfield.
-
Comparison with Predicted Data: The predicted chemical shift for H-3 in this compound (7.65 ppm) is slightly downfield compared to the experimental value for the corresponding proton in 1,4-dichloro-2-nitrobenzene (7.51 ppm). This can be attributed to the presence of the methyl group at the C-2 position, which, although electron-donating, has its primary influence on the adjacent carbons and protons. The predicted chemical shift for H-6 (8.05 ppm) in the target molecule is also downfield compared to the analogous proton in the reference compound (7.89 ppm). This is consistent with the deshielding effect of the neighboring nitro group.
-
Methyl Protons: The predicted chemical shift for the methyl protons in this compound is around 2.50 ppm. This is a typical region for methyl groups attached to an aromatic ring and reflects the combined electronic effects of the chloro and nitro substituents.
Experimental Workflow for NMR Data Acquisition
For researchers aiming to acquire experimental data for this or similar compounds, the following protocol outlines a standard procedure for ¹H and ¹³C NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the Analysis
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Molecular structure and NMR analysis workflow.
Caption: Comparative analysis approach.
Conclusion
The structural elucidation of this compound can be confidently approached through a combination of predicted NMR data and comparative analysis with experimentally verified analogous compounds. The predicted ¹H and ¹³C NMR spectra are consistent with the expected electronic effects of the chloro, methyl, and nitro substituents on the benzene ring. The downfield shifts of the aromatic protons are dominated by the strong electron-withdrawing nitro group. This guide provides a robust framework for interpreting the NMR data of this and similar polysubstituted aromatic compounds, underscoring the power of modern predictive tools in complementing and guiding experimental work in chemical research and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
characterization of 1,4-Dichloro-2-methyl-5-nitrobenzene
An In-Depth Comparative Guide to the Characterization of 1,4-Dichloro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
This compound (CAS No. 7149-76-0), also known as 2,5-dichloro-4-nitrotoluene, is an aromatic organic compound featuring a benzene ring substituted with two chloro groups, a methyl group, and a nitro group.[1][2] Its multifunctional nature makes it a valuable building block in organic synthesis, particularly as a precursor for dyes, pesticides, and, significantly for this audience, pharmaceutical agents.[3][4][5] The strategic placement of its functional groups—the electron-withdrawing nitro and chloro groups and the electron-donating methyl group—dictates its reactivity and utility in complex molecular architectures.
Understanding the fundamental physicochemical properties of a compound is the first step in its successful application. These parameters influence solvent selection, reaction conditions, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7149-76-0 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,5-Dichloro-4-nitrotoluene | [1][2] |
| Appearance | Light yellow solid (expected) | [6] |
| Melting Point | 52-54 °C (for the related 1,4-dichloro-2-nitrobenzene) | [7] |
| Boiling Point | 266-269 °C (for the related 1,4-dichloro-2-nitrobenzene) | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloroethane. | [6][7] |
Synthesis Pathway: Nitration of 2,5-Dichlorotoluene
The most common and efficient synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene. The directing effects of the substituents on the starting material are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The position para to the methyl group (C4) is the most sterically accessible and electronically favorable position for nitration, leading to the desired product.
Sources
- 1. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Analytical Standards for Dichloronitrotoluene Isomer Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chlorinated and nitrated aromatic compounds, the accurate identification and quantification of dichloronitrotoluene (DCNT) isomers are of paramount importance. These isomers are often critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Due to their structural similarities, the separation and individual quantification of the six DCNT isomers present a significant analytical challenge, necessitating the use of high-purity, certified analytical standards and robust, validated analytical methods.
This comprehensive guide provides an in-depth comparison of available analytical standards for dichloronitrotoluene isomers and details validated chromatographic methods for their effective separation and analysis. The information presented herein is designed to empower researchers to make informed decisions when selecting reference materials and analytical techniques, ensuring the integrity and accuracy of their results.
The Critical Role of Isomer-Specific Analysis
The six constitutional isomers of dichloronitrotoluene (2,3-DCNT, 2,4-DCNT, 2,5-DCNT, 2,6-DCNT, 3,4-DCNT, and 3,5-DCNT) exhibit distinct physicochemical properties that can influence their reactivity, toxicity, and environmental fate. In pharmaceutical and agrochemical development, the presence of an undesired isomer, even in trace amounts, can impact the safety and efficacy of the final product. Therefore, the ability to resolve and quantify each isomer is not merely an analytical exercise but a critical component of quality control and regulatory compliance.
Comparison of Commercially Available Analytical Standards
The foundation of any accurate quantitative analysis is the availability of high-purity, certified reference materials (CRMs). These standards are essential for method validation, calibration, and system suitability testing. Several reputable suppliers offer analytical standards for dichloronitrotoluene isomers, often with varying levels of certification and purity. When selecting a standard, it is crucial to consider not only the purity but also the certification (e.g., ISO 17034 for reference material producers) and the accompanying documentation, such as the Certificate of Analysis (CoA).
Below is a comparative table of analytical standards for dichloronitrotoluene isomers available from prominent suppliers.
| Isomer | Supplier | Product Number | Purity | Certification | Format |
| 2,3-Dichloronitrotoluene | Chem-Impex International | 06385 | 98% | - | 5g, 25g |
| 2,4-Dichloronitrotoluene | LGC Standards | DRE-C12433000 | - | ISO 17034 | 100mg |
| Chem-Impex International | 06386 | 98% | - | 25g, 100g | |
| 2,5-Dichloronitrotoluene | LGC Standards | DRE-C12432500 | - | ISO 17025 | 250mg |
| Chem-Impex International | 06387 | 97% | - | 25g, 100g | |
| 2,6-Dichloronitrotoluene | LGC Standards | DRE-C12433600 | - | ISO 17025 | 250mg |
| Chem-Impex International | 06388 | 98% | - | 5g, 25g | |
| 3,4-Dichloronitrotoluene | Sigma-Aldrich | 33289 | 99% | - | 5g, 25g |
| LGC Standards | DRE-C12434000 | - | ISO 17025 | 250mg | |
| Chem-Impex International | 06389 | 98% | - | 25g, 100g | |
| 3,5-Dichloronitrotoluene | Chem-Impex International | 06390 | 98% | - | 5g, 25g |
Note: The absence of a specific purity value from some suppliers does not imply a lower quality but rather that it is provided on the lot-specific Certificate of Analysis. Researchers are strongly encouraged to request and review the CoA before purchase.
Analytical Methodologies: A Comparative Overview
The separation of dichloronitrotoluene isomers is typically achieved by high-resolution chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the volatility and thermal stability of the isomers, as well as the desired sensitivity and resolution.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like dichloronitrotoluene isomers.[1] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Workflow for GC Analysis of Dichloronitrotoluene Isomers
Caption: A typical workflow for the analysis of dichloronitrotoluene isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).
Recommended GC Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good initial choice. For better separation of closely eluting isomers, a more polar column, like a 50% phenyl-methylpolysiloxane (e.g., DB-17 or equivalent), may be advantageous.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp Rate: 10 °C/minute to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector:
-
FID Temperature: 280 °C
-
ECD Temperature: 300 °C (if used)
-
Causality in Method Development: The choice of a mid-polarity column is a strategic starting point as it offers a balance of dispersive and polar interactions, which is often effective for separating isomers with both positional and electronic differences. The temperature program is designed to provide sufficient initial separation of the more volatile isomers at lower temperatures while ensuring the timely elution of the less volatile isomers at higher temperatures.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reverse-phase HPLC (RP-HPLC) is another viable technique for the separation of dichloronitrotoluene isomers.[1] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Workflow for HPLC Analysis of Dichloronitrotoluene Isomers
Caption: A typical workflow for the analysis of dichloronitrotoluene isomers using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Recommended HPLC Protocol:
The following protocol can serve as a starting point for the separation of dichloronitrotoluene isomers. Optimization of the mobile phase composition will likely be necessary to achieve baseline separation of all six isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 stationary phase with high carbon load and end-capping is recommended (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 50% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Causality in Method Development: A C18 column is the workhorse of reversed-phase chromatography and is chosen for its ability to separate compounds based on hydrophobicity. The gradient elution is employed because the dichloronitrotoluene isomers, while structurally similar, will have slight differences in their polarity and thus their affinity for the stationary phase. Increasing the organic content of the mobile phase over time allows for the sequential elution of the isomers from the most polar to the most non-polar.
Comparative Experimental Data (Hypothetical)
To illustrate the potential separation of dichloronitrotoluene isomers, the following table presents hypothetical retention time data based on the GC and HPLC methods described above. It is important to note that this data is for illustrative purposes only and actual retention times will vary depending on the specific instrumentation, column, and experimental conditions.
| Isomer | Expected GC Elution Order | Hypothetical GC Retention Time (min) | Expected HPLC Elution Order | Hypothetical HPLC Retention Time (min) |
| 2,6-Dichloronitrotoluene | 1 | 12.5 | 6 | 18.2 |
| 2,5-Dichloronitrotoluene | 2 | 12.8 | 5 | 17.5 |
| 2,4-Dichloronitrotoluene | 3 | 13.1 | 4 | 16.8 |
| 2,3-Dichloronitrotoluene | 4 | 13.5 | 3 | 16.1 |
| 3,5-Dichloronitrotoluene | 5 | 14.0 | 2 | 15.5 |
| 3,4-Dichloronitrotoluene | 6 | 14.3 | 1 | 14.9 |
Rationale for Elution Order: In GC, elution order is generally influenced by boiling point and volatility, with lower boiling point isomers eluting earlier. In RP-HPLC, the elution order is primarily determined by hydrophobicity, with more polar (less hydrophobic) isomers eluting earlier.
Conclusion and Recommendations
The successful analysis of dichloronitrotoluene isomers hinges on the synergistic use of high-quality analytical standards and well-optimized chromatographic methods.
-
For routine quality control where isomer identification is established , GC-FID offers a robust, cost-effective, and reliable method for quantification.
-
For complex matrices or when absolute confirmation of isomer identity is required , GC-MS is the preferred technique due to the structural information provided by the mass spectrum.
-
HPLC-UV provides a valuable alternative , particularly for less volatile or thermally labile derivatives of dichloronitrotoluene.
It is imperative that any analytical method be thoroughly validated according to ICH guidelines or other relevant regulatory standards to ensure its accuracy, precision, specificity, and robustness.[2] The use of certified reference materials is a non-negotiable aspect of this validation process. By carefully selecting analytical standards and developing a tailored chromatographic method, researchers can achieve the reliable and accurate quantification of dichloronitrotoluene isomers essential for their work.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 1,4-Dichloro-2-methyl-5-nitrobenzene and 2,4-dichloro-1-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers engaged in the synthesis of complex molecular architectures, particularly in drug development, a nuanced understanding of substituent effects in Nucleophilic Aromatic Substitution (SNAr) is fundamental. This guide offers an in-depth comparison of the reactivity of two key dichloronitrobenzene isomers: 1,4-dichloro-2-methyl-5-nitrobenzene and 2,4-dichloro-1-nitrobenzene. We will dissect the electronic and steric factors governing their reactivity, provide supporting data, and outline a robust protocol for experimental validation.
The Mechanism and Driving Forces of SNAr Reactions
Nucleophilic Aromatic Substitution is a critical reaction class for modifying aromatic rings, especially those rendered electron-deficient.[1] Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][3]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] This step is typically the slowest and therefore rate-determining.[3]
-
Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring to yield the final product.[3]
The stability of the Meisenheimer complex is the paramount factor controlling the reaction rate. Strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), are essential for activating the ring.[5] They stabilize the negative charge of the intermediate, particularly when positioned ortho or para to the leaving group, allowing for effective resonance delocalization.[2][5]
Reactivity Profile of 2,4-dichloro-1-nitrobenzene
This isomer serves as our baseline reference. The powerful electron-withdrawing nitro group is positioned to activate both chlorine atoms.
-
C4-Cl: The chlorine at position 4 is para to the nitro group.
-
C2-Cl: The chlorine at position 2 is ortho to the nitro group.
Both positions are highly activated towards nucleophilic attack because the negative charge in the corresponding Meisenheimer complex can be delocalized onto the nitro group.[2][5] In many cases, substitution occurs preferentially at the para position due to reduced steric hindrance compared to the ortho position, though both are reactive.[6]
Reactivity Profile of this compound
The introduction of a methyl group significantly alters the reactivity profile through a combination of electronic and steric effects.
-
Electronic Effects:
-
Nitro Group Activation: The nitro group at C5 is para to the C2-methyl and C1-Cl, and meta to the C4-Cl. This means it strongly activates the chlorine at C1 but provides no resonance stabilization for an attack at C4.
-
Methyl Group Deactivation: The methyl group at C2 is a weak electron-donating group (EDG). EDGs destabilize the negatively charged Meisenheimer complex, thus deactivating the ring towards SNAr. This effect is most pronounced for the adjacent chlorine at C1.
-
-
Steric Effects:
-
The methyl group at C2 introduces significant steric hindrance around the C1 position.[7][8] An incoming nucleophile will experience steric repulsion from the methyl group, making an attack at the C1-Cl position kinetically unfavorable.[7][8] This is a critical factor that often dominates reactivity trends in substituted aromatics.[9]
-
Head-to-Head Comparison and Reactivity Prediction
Based on the analysis of substituent effects, a clear hierarchy of reactivity emerges.
Prediction: 2,4-dichloro-1-nitrobenzene will be substantially more reactive than This compound .
-
In 2,4-dichloro-1-nitrobenzene , both chlorine atoms are activated, making it highly susceptible to SNAr.
-
In This compound , only the chlorine at C1 is electronically activated by the para nitro group. However, this position is simultaneously deactivated by the electron-donating methyl group and, more importantly, severely sterically hindered. The chlorine at C4 lacks resonance activation from the meta nitro group, rendering it largely unreactive under typical SNAr conditions.
Quantitative Data Summary
| Substrate | Position of Attack | Activating Group (-NO₂) | Other Substituents | Predicted Relative Rate |
| 2,4-dichloro-1-nitrobenzene | C4 | para | -Cl (ortho) | Very High |
| 2,4-dichloro-1-nitrobenzene | C2 | ortho | -Cl (para) | High |
| This compound | C1 | para | -CH₃ (ortho), -Cl (meta) | Very Low |
| This compound | C4 | meta | -Cl (ortho) | Negligible |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a competitive reaction or parallel monitoring experiment can be conducted. This protocol outlines a method using HPLC to monitor substrate consumption over time.
Objective: To determine the relative reaction rates of 2,4-dichloro-1-nitrobenzene and this compound with a model nucleophile, piperidine.
Materials:
-
2,4-dichloro-1-nitrobenzene
-
This compound
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene or Biphenyl)
-
Hydrochloric acid (1M solution)
-
HPLC system with a C18 column and UV detector
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of 2,4-dichloro-1-nitrobenzene, this compound, and the internal standard in acetonitrile.
-
Prepare a 1 M stock solution of piperidine in acetonitrile.
-
-
Reaction Setup:
-
In two separate temperature-controlled reaction vessels (e.g., at 50 °C), add the appropriate volume of acetonitrile.
-
To Vessel 1, add the stock solution of 2,4-dichloro-1-nitrobenzene and the internal standard to achieve initial concentrations of ~0.5 mM for each.
-
To Vessel 2, add the stock solution of this compound and the internal standard to achieve the same initial concentrations.
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add a volume of the piperidine stock solution to each vessel to achieve a final concentration of ~50 mM (a 100-fold excess to ensure pseudo-first-order kinetics). Start a timer immediately.
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of 1M HCl in acetonitrile. This neutralizes the piperidine and stops the reaction.
-
-
Analysis:
-
Analyze the quenched samples by HPLC. The method should be able to resolve the starting materials, products, and the internal standard.
-
Record the peak areas for the substrates and the internal standard at each time point.
-
-
Data Interpretation:
-
For each reaction, plot the natural logarithm of the ratio of the substrate peak area to the internal standard peak area versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the two substrates. The ratio k_obs(2,4-DCNB) / k_obs(1,4-DCMNB) will provide a quantitative measure of their relative reactivity under these conditions.
-
Conclusion
The reactivity of dichloronitrobenzene isomers in SNAr reactions is a clear illustration of fundamental organic chemistry principles. 2,4-dichloro-1-nitrobenzene is primed for rapid substitution due to the powerful activating effects of the nitro group at both the ortho and para positions. In contrast, This compound is significantly less reactive. The combination of steric hindrance and electronic deactivation from the ortho-methyl group effectively shields the activated chlorine atom, while the second chlorine atom lacks the necessary electronic activation for substitution. This comparative guide provides a predictive framework and an experimental blueprint for researchers to leverage these reactivity differences in rational synthetic design.
References
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
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A Comparative Spectroscopic Guide to 1,4-Dichloro-2-methyl-5-nitrobenzene for Advanced Research
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of aromatic compounds is paramount. 1,4-Dichloro-2-methyl-5-nitrobenzene, a substituted nitroaromatic, serves as a critical intermediate in the synthesis of various high-value molecules. Its chemical reactivity and potential biological activity are intrinsically linked to the specific arrangement of its substituents on the benzene ring. This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative framework against its structural isomer, 1,4-Dichloro-2-nitrobenzene, to highlight the nuanced yet significant impact of the methyl group on its spectral characteristics.
This document is intended for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations necessary for robust analytical characterization. The data presented for this compound is based on predictive models due to the limited availability of comprehensive public experimental datasets, a common challenge in the analysis of novel or specialized compounds. This approach underscores the importance of predictive tools in modern analytical chemistry while maintaining a rigorous, scientifically grounded discussion.
Molecular Structure and Spectroscopic Overview
The structural differences between this compound and its counterpart, 1,4-Dichloro-2-nitrobenzene, form the basis of their distinct spectroscopic fingerprints. The addition of a methyl group introduces changes in the electronic environment and symmetry of the molecule, which are readily detected by various spectroscopic techniques.
Caption: Molecular structures of the target analyte and a key comparative isomer.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environments.
Causality Behind Experimental Choices
For NMR analysis, deuterated chloroform (CDCl₃) is a standard solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving better signal dispersion, which is particularly important for resolving the closely spaced signals in the aromatic region.
Predicted ¹H NMR Data
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-3 | ~7.5 - 7.7 | s |
| H-6 | ~8.0 - 8.2 | s | |
| -CH₃ | ~2.4 - 2.6 | s | |
| 1,4-Dichloro-2-nitrobenzene [1] | H-3 | ~7.89 | d |
| H-5 | ~7.51 | dd | |
| H-6 | ~7.89 | d |
Interpretation:
In this compound, the two aromatic protons are in different environments and are expected to appear as singlets due to the absence of adjacent protons for coupling. The proton at the C-6 position is deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield chemical shift. The methyl group protons will appear as a singlet in the typical aliphatic region.
In contrast, 1,4-Dichloro-2-nitrobenzene exhibits a more complex splitting pattern in its aromatic region due to proton-proton coupling. The presence of the methyl group in the target analyte simplifies the aromatic region of the ¹H NMR spectrum by removing a proton and its associated coupling.
Predicted ¹³C NMR Data
| Compound | Predicted Chemical Shift (ppm) |
| This compound | ~148 (C-NO₂), ~135 (C-Cl), ~133 (C-Cl), ~132 (C-CH₃), ~128 (C-H), ~125 (C-H), ~20 (-CH₃) |
| 1,4-Dichloro-2-nitrobenzene | ~145 (C-NO₂), ~135 (C-Cl), ~133 (C-Cl), ~130 (C-H), ~128 (C-H), ~125 (C-H) |
Interpretation:
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in unique electronic environments.[2] The carbon attached to the nitro group will be the most deshielded, appearing at the lowest field. The presence of the methyl group introduces an additional signal in the aliphatic region (~20 ppm). The number and chemical shifts of the aromatic carbons provide a clear distinction from its non-methylated counterpart.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Causality Behind Experimental Choices
Samples for FT-IR analysis are typically prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate. The KBr pellet method is often preferred for solid samples as it minimizes scattering and produces a high-quality spectrum. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Characteristic FT-IR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (in -CH₃) | 2980 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Nitro (NO₂) Asymmetric Stretch | 1550 - 1475 | Stretch |
| Nitro (NO₂) Symmetric Stretch | 1360 - 1290 | Stretch |
| C-Cl | 850 - 550 | Stretch |
Interpretation:
The most prominent and diagnostic peaks in the FT-IR spectrum of this compound will be the strong asymmetric and symmetric stretching vibrations of the nitro group.[3][4] The presence of the methyl group will be confirmed by the C-H stretching vibrations in the aliphatic region. The aromatic C-H and C=C stretching bands, along with the C-Cl stretching vibrations, further characterize the molecule. The overall spectrum of this compound will be similar to that of 1,4-Dichloro-2-nitrobenzene, with the key difference being the additional peaks corresponding to the methyl group's vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds. It typically produces a distinct molecular ion peak and a rich fragmentation pattern that is useful for structural analysis. A high-resolution mass spectrometer can provide the exact mass of the ions, allowing for the determination of the elemental composition.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 205/207/209 | Molecular ion (isotopic pattern due to two Cl atoms) |
| [M-NO₂]⁺ | 159/161 | Loss of a nitro group |
| [M-Cl]⁺ | 170/172 | Loss of a chlorine atom |
| [M-CH₃]⁺ | 190/192 | Loss of a methyl group |
| Further fragmentations | various | Subsequent losses of small molecules (e.g., CO, HCl) |
Interpretation:
The mass spectrum of this compound will show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[5] The most abundant peak in this cluster will correspond to the molecule with two ³⁵Cl atoms (m/z 205). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and halogen atoms.[6] A unique fragmentation for this molecule, compared to 1,4-Dichloro-2-nitrobenzene, would be the loss of the methyl radical (CH₃), leading to a fragment ion at m/z 190/192. The analysis of these fragmentation patterns provides conclusive evidence for the presence and position of the various substituents.
Sources
- 1. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and GC-MS Validation of 1,4-Dichloro-2-methyl-5-nitrobenzene
Abstract
This guide provides an in-depth technical overview for the synthesis of 1,4-dichloro-2-methyl-5-nitrobenzene (CAS No: 7149-76-0), a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] We present a comprehensive, field-tested protocol for its synthesis via the electrophilic nitration of 2,5-dichlorotoluene. The core of this document is a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation of the synthesis, ensuring product identity, purity, and the effective separation from potential isomeric byproducts. This guide is intended for researchers, chemists, and quality control professionals who require a robust and validated approach to the synthesis and analysis of halogenated nitroaromatic compounds.
Introduction: The Significance of this compound
This compound, also known as 2,5-dichloro-4-nitrotoluene, is a substituted aromatic compound whose molecular structure is primed for further chemical transformations.[2][3][4] The presence of two chlorine atoms, a methyl group, and a nitro group on the benzene ring provides multiple reactive sites. The nitro group can be readily reduced to an amine, and the chlorine atoms can be displaced through nucleophilic aromatic substitution, making this compound a versatile precursor for more complex molecules.[1]
Given its role as a foundational building block, the purity of this compound is paramount. The synthesis process, primarily nitration, can lead to the formation of several structural isomers. Therefore, a reliable and validated analytical method is not merely a quality control step but an essential component of the synthetic workflow. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural identification.[5]
Synthesis Pathway: Electrophilic Nitration of 2,5-Dichlorotoluene
The most common and industrially viable route to this compound is the electrophilic aromatic substitution of 2,5-dichlorotoluene.[6]
Reaction Mechanism and Regioselectivity
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[7] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring. The methyl group is an activating, ortho-, para- director, while the chlorine atoms are deactivating, yet also ortho-, para- directors. The nitration occurs primarily at the C4 position (para to the methyl group and ortho to the C5 chlorine), which is sterically accessible and electronically favored. However, minor isomeric byproducts can form due to nitration at other available positions.
Potential Isomeric Byproducts
The primary starting material is 2,5-dichlorotoluene.[8] Nitration can theoretically occur at the three available positions on the ring (C3, C4, C6), leading to the desired product and two primary isomers. Understanding these potential impurities is critical for developing a selective GC-MS validation method.
-
Target Product: this compound (Nitration at C4)
-
Potential Byproduct 1: 1,3-Dichloro-2-methyl-4-nitrobenzene (Nitration at C6)
-
Potential Byproduct 2: 2,5-Dichloro-1-methyl-3-nitrobenzene (Nitration at C3)
Detailed Synthesis Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
2,5-Dichlorotoluene (0.2 mol)
-
1,2-Dichloroethane (solvent)
-
Concentrated Nitric Acid (98%, 0.22 mol)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.[6]
-
Cool the flask in an ice-water bath.
-
Slowly add 13.9 g (0.22 mol) of 98% nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 35°C.[6]
-
After the addition is complete, allow the mixture to stir at this temperature for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the 1,2-dichloroethane solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is a light-yellow solid. Recrystallization from ethanol or methanol can be performed for further purification. A typical yield is around 90%.[6]
Caption: Workflow for the synthesis of this compound.
Comparative GC-MS Validation Guide
The validation of the synthesis hinges on a GC-MS method that can unequivocally identify the product and separate it from starting materials and isomeric byproducts. We compare key chromatographic parameters to develop an optimized and robust method.
Principle of GC-MS Analysis
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] In the GC, a sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for positive identification.
Comparison of GC Column Selection
The choice of the capillary column is the most critical parameter for achieving separation of the dichloronitrotoluene isomers.
| Parameter | DB-5 (Low Polarity) | DB-1701 (Mid-Polarity) | Rationale & Expertise |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | (14%-Cyanopropylphenyl)-methylpolysiloxane | The DB-5 is a general-purpose column that separates primarily by boiling point. The DB-1701 has a different selectivity due to its cyanopropylphenyl phase, which can better resolve isomers with similar boiling points but different polarities. |
| Performance | May co-elute some isomers. For example, EPA method 8091 notes that 2,5-dichloronitrobenzene can be poorly resolved from 4-chloro-3-nitrotoluene on a DB-5 column.[9] | Generally provides superior resolution of halogenated and nitroaromatic positional isomers due to dipole-dipole interactions with the stationary phase. | For synthesis validation where isomeric purity is key, a mid-polarity column like the DB-1701 is the superior choice. It provides an orthogonal separation mechanism compared to simple boiling point elution, which is essential for confirming specificity. |
Recommendation: While a DB-5 column can be used for initial screening, final validation and purity assessment should be performed on a mid-polarity column like a DB-1701 or equivalent to ensure baseline separation of all potential isomers.
Comparison of GC Oven Temperature Programs
The temperature program affects both the speed of analysis and the resolution of peaks. A poorly optimized program can lead to peak broadening or co-elution.
| Method | Fast Ramp Program | Slow Ramp Program | Rationale & Expertise |
| Example Program | Initial: 100°C, hold 1 minRamp: 25°C/min to 280°C, hold 2 min | Initial: 100°C, hold 1 minRamp: 10°C/min to 280°C, hold 5 min | The fast ramp is suitable for rapid screening of reaction completion but risks co-elution of closely boiling isomers. The slow ramp increases the interaction time of analytes with the stationary phase, leading to narrower peaks and improved resolution, which is critical for accurate quantification of impurities. |
| Run Time | ~10 minutes | ~25 minutes | |
| Resolution | Moderate | Excellent |
Recommendation: For method validation and accurate purity determination, a slower temperature ramp is highly recommended to achieve the best possible chromatographic resolution.
Detailed GC-MS Protocol
This protocol is optimized for the validation of the target compound's synthesis.
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized solid product.
-
Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution for a final analysis concentration of 10 µg/mL.
Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-1701, 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injection: 1 µL, Splitless mode
-
Inlet Temp: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Full Scan (m/z 40-350)
Caption: The sequential logical steps within the GC-MS instrument during analysis.
Data Interpretation: Confirming Identity and Purity
-
Retention Time (RT): The primary peak in the chromatogram should match the retention time of a certified reference standard of this compound under identical conditions.
-
Mass Spectrum Analysis: The mass spectrum of the main peak must correspond to the expected fragmentation pattern.
-
Molecular Ion (M⁺): The molecular weight is 206.02 g/mol .[3][4] The molecular ion peak should be observed at m/z 205 (for the ³⁵Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a peak at M+2 (m/z 207) with ~65% the intensity of M⁺, and a peak at M+4 (m/z 209) with ~10% the intensity.[10]
-
Key Fragments: Aromatic nitro compounds typically show fragments corresponding to the loss of NO₂ (M-46) and NO (M-30).[11][12] Therefore, significant fragments are expected at m/z 159 (loss of NO₂) and m/z 175 (loss of NO). The base peak is often the molecular ion or a fragment resulting from the loss of a nitro group.
-
-
Purity Calculation: Purity is typically estimated by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram.
-
Purity % = (Area of Product Peak / Total Area of All Peaks) x 100
-
Ensuring Trustworthiness: Analytical Method Validation
To ensure the GC-MS method is reliable and fit for its purpose, it must be validated.[13][14] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[15] Key parameters, based on ICH guidelines, are summarized below.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., isomers, starting materials).[16][17] | The analyte peak is well-resolved from all other peaks (Resolution > 1.5). Peak purity analysis (using MS data) shows no co-eluting species. |
| Linearity | To show that the instrument response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.995 for a series of 5-6 calibration standards. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing a sample with a known concentration (e.g., a certified reference material). | Recovery of 98.0% - 102.0%. |
| Precision | The closeness of agreement between a series of measurements from the same sample.[16] Measured as repeatability (same day, same analyst) and intermediate precision (different days, analysts). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Important for quantifying byproducts. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., ±5% carrier gas flow, ±2°C in oven temp).[16] | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |
Conclusion
The successful synthesis of this compound is critically dependent on a robust analytical validation strategy. This guide has detailed a reliable synthetic protocol and presented a comparative framework for developing and validating a GC-MS method. The key to an authoritative validation lies in the judicious selection of the GC column and optimization of the temperature program to ensure specificity—the clear separation of the target compound from its potential isomers. By following the principles of method validation, from specificity to robustness, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical intermediate, thereby guaranteeing the integrity of their subsequent research and manufacturing processes.
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Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association. Retrieved from [Link]
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ChemSrc. (2025). 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3. Retrieved from [Link]
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Lavate, S. M., et al. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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ResearchGate. (2018). Validation of Analytical Methods. Retrieved from [Link]
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MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
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Singleton, J., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Retrieved from [Link]
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PubMed. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Retrieved from [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
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ResearchGate. (n.d.). The possible reaction mechanism for the nitration reaction. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. Retrieved from [Link]
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Kielce University of Technology. (2020). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Retrieved from [Link]
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A Comparative Guide to the Stability of Dichloronitrotoluene Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the stability of reactive intermediates is paramount. Dichloronitrotoluene (DCNT), a key precursor in the synthesis of various active pharmaceutical ingredients and other specialty chemicals, exists in several isomeric forms. The seemingly subtle variation in the substitution pattern of the chloro and nitro groups on the toluene ring can have profound implications for the thermal stability and, consequently, the safety and efficiency of manufacturing processes. This guide provides a comprehensive comparative analysis of the stability of dichloronitrotoluene isomers, drawing upon established principles of physical organic chemistry and available data on related compounds to empower researchers with the insights needed for informed process development and risk assessment.
The Critical Role of Isomer Stability in Chemical Synthesis
The stability of an organic molecule, particularly a nitroaromatic compound, is a critical parameter that dictates its handling, storage, and reaction conditions. Uncontrolled decomposition of such compounds can lead to runaway reactions, posing significant safety hazards. For dichloronitrotoluene isomers, differences in stability can influence:
-
Process Safety: Less stable isomers are more prone to exothermic decomposition, requiring more stringent temperature control and safety measures.
-
Product Purity: Decomposition can lead to the formation of impurities, complicating downstream purification processes and potentially impacting the quality of the final product.
-
Reaction Yield: Unwanted side reactions stemming from instability can lower the yield of the desired product.
-
Storage and Handling: The shelf-life and required storage conditions are directly linked to the thermal stability of the specific isomer.
This guide will delve into the factors governing the stability of the six primary dichloronitrotoluene isomers: 2,3-DCNT, 2,4-DCNT, 2,5-DCNT, 2,6-DCNT, 3,4-DCNT, and 3,5-DCNT.
Fundamental Principles Governing Isomer Stability
The relative stability of dichloronitrotoluene isomers is primarily dictated by a combination of electronic and steric effects arising from the interplay between the two chlorine atoms, the nitro group, and the methyl group on the benzene ring.
Electronic Effects
The nitro group (-NO₂) is a strong electron-withdrawing group, both by induction and resonance. The chlorine atoms are also electron-withdrawing by induction but can be weakly electron-donating by resonance. The methyl group (-CH₃) is a weak electron-donating group. The net electronic effect on the aromatic ring influences its overall stability. Isomers where the electron-withdrawing effects are balanced or stabilized through resonance tend to be more stable.
Steric Effects
Steric hindrance between adjacent bulky groups (chloro and nitro groups) can introduce strain into the molecule, thereby decreasing its stability. Isomers with multiple substituents in close proximity (e.g., in ortho positions) are generally less stable than those where the substituents are more spread out.
A study on the stability of dihalobenzenes has shown that meta isomers are often the most stable.[1] This is attributed to the absence of direct electronic repulsion and steric hindrance that can be present in ortho and para isomers.[1] This principle can be extrapolated to the dichloronitrotoluene system, suggesting that isomers with a meta-like arrangement of substituents might exhibit enhanced stability.
Furthermore, a thermal hazard analysis of mononitrotoluene isomers revealed that 2-nitrotoluene is the most hazardous, indicating it is the least stable of the three isomers.[2] This is likely due to intramolecular interactions between the ortho-nitro group and the methyl group, which can facilitate decomposition pathways.
Methodology for Assessing Thermal Stability
The thermal stability of chemical compounds is experimentally determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition, melting point, and the enthalpy of decomposition. A lower onset temperature of decomposition indicates lower thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature range and the mass loss associated with decomposition.
The logical workflow for a comparative stability study using these techniques is illustrated in the following diagram:
Comparative Stability Ranking of Dichloronitrotoluene Isomers
Table 1: Predicted Relative Stability of Dichloronitrotoluene Isomers
| Isomer | Substitution Pattern | Key Stability-Influencing Factors | Predicted Relative Stability |
| 3,5-DCNT | CH₃ at C1, Cl at C3, NO₂ at C5, Cl at C... | Symmetrical structure, minimal steric hindrance between substituents. Favorable meta-arrangement of chloro groups. | Highest |
| 3,4-DCNT | CH₃ at C1, Cl at C3, Cl at C4, NO₂ at C... | Less steric hindrance compared to ortho-substituted isomers. | High |
| 2,5-DCNT | CH₃ at C1, Cl at C2, NO₂ at C5, Cl at C... | One ortho-chloro group, but less steric strain than 2,6-DCNT. | Moderate |
| 2,4-DCNT | CH₃ at C1, Cl at C2, Cl at C4, NO₂ at C... | Ortho-chloro group introduces some steric strain. | Moderate |
| 2,3-DCNT | CH₃ at C1, Cl at C2, Cl at C3, NO₂ at C... | Adjacent chloro and nitro groups lead to significant steric hindrance. | Low |
| 2,6-DCNT | CH₃ at C1, Cl at C2, Cl at C6, NO₂ at C... | Severe steric hindrance between the methyl group and two ortho-chloro groups, and between the chloro and nitro groups. | Lowest |
Detailed Experimental Protocol: DSC Analysis of a Dichloronitrotoluene Isomer
To provide a practical framework, the following is a detailed, step-by-step methodology for performing a DSC analysis on a dichloronitrotoluene isomer.
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition for a given DCNT isomer.
Materials and Equipment:
-
Dichloronitrotoluene isomer sample (high purity)
-
Differential Scanning Calorimeter (DSC) with appropriate cooling system
-
Aluminum or high-pressure crucibles with lids
-
Microbalance
-
Inert gas supply (e.g., Nitrogen or Argon)
Experimental Workflow Diagram:
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the high-purity DCNT isomer into a clean, tared DSC crucible using a microbalance.
-
Hermetically seal the crucible to prevent sublimation before decomposition. For potentially high-pressure decompositions, use a high-pressure crucible.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the desired temperature program. A typical program would be to equilibrate at a sub-ambient temperature (e.g., 25 °C), followed by a heating ramp of 10 °C/min to a final temperature well above the expected decomposition temperature (e.g., 400 °C).
-
Set the inert gas flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Run DSC Analysis:
-
Start the temperature program and allow the analysis to run to completion.
-
-
Data Acquisition:
-
The instrument software will record the heat flow as a function of temperature, generating a DSC thermogram.
-
-
Data Analysis:
-
Analyze the resulting DSC curve. The exothermic peak represents the decomposition of the sample.
-
Determine the onset temperature of the exotherm, which is a key indicator of the initiation of decomposition.
-
Integrate the area under the exothermic peak to determine the total heat released during decomposition.
-
-
Calculate Enthalpy of Decomposition:
-
The enthalpy of decomposition (ΔHd) in J/g is calculated by dividing the integrated peak area (in mJ) by the sample mass (in mg).
-
Trustworthiness and Self-Validation:
To ensure the reliability of the results, it is crucial to:
-
Run the experiment in triplicate to check for reproducibility.
-
Use a high-purity sample to avoid the influence of impurities on the decomposition profile.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
Vary the heating rate (e.g., 5, 10, and 20 °C/min) to study the kinetics of the decomposition, as the onset temperature can be heating rate dependent.
Conclusion and Recommendations
The stability of dichloronitrotoluene isomers is a complex function of steric and electronic interactions. Based on established principles, a predicted stability ranking suggests that isomers with minimal steric hindrance, such as 3,5-DCNT, are likely to be the most stable, while those with significant steric crowding, particularly 2,6-DCNT, are expected to be the least stable.
For researchers and drug development professionals working with these compounds, it is strongly recommended to:
-
Conduct Experimental Verification: Perform DSC and TGA analyses on the specific isomers used in your processes to obtain quantitative stability data.
-
Implement Robust Process Controls: Based on the experimental data, establish strict temperature limits for reactions, distillations, and storage to prevent thermal decomposition.
-
Perform Hazard Assessments: For any new process involving dichloronitrotoluene isomers, a thorough thermal hazard assessment is essential to ensure safe operation.
By understanding the principles outlined in this guide and by conducting appropriate experimental validation, researchers can handle and utilize dichloronitrotoluene isomers with greater safety and efficiency, ultimately contributing to the development of robust and reliable synthetic processes.
References
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Hioe, J., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(48), 30231-30242. Available at: [Link]
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A Comparative Guide to the Identification of Dichloronitrotoluene Isomers by High-Performance Liquid Chromatography
In the realm of pharmaceutical development and chemical synthesis, the accurate identification and quantification of isomers are paramount. Dichloronitrotoluene, a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, exists in numerous isomeric forms. The presence of unwanted isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for the separation of these closely related compounds.[1][2]
This guide provides an in-depth comparison of HPLC methodologies for the separation of dichloronitrotoluene isomers, underpinned by scientific principles and experimental insights. We will explore the rationale behind column selection, mobile phase optimization, and method validation to equip researchers with the knowledge to develop and implement effective analytical strategies.
The Challenge of Isomer Separation
The primary challenge in separating isomers lies in their identical molecular weight and often subtle differences in physicochemical properties.[2] The separation of dichloronitrotoluene isomers by reversed-phase HPLC is influenced by the position of the chloro and nitro groups on the toluene ring. These substitutions affect the molecule's hydrophobicity and electronic interactions, which are the primary drivers of retention and selectivity in reversed-phase chromatography.
Strategic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving the desired separation.[3] Our investigation will focus on comparing two distinct reversed-phase column chemistries to highlight the importance of stationary phase selection in modulating selectivity for dichloronitrotoluene isomers.
Experimental Workflow
The logical flow of our method development and comparison is outlined below:
Caption: A streamlined workflow for the development and comparison of HPLC methods for dichloronitrotoluene isomer analysis.
Comparative Analysis of Stationary Phases
The choice of the stationary phase is the most critical factor in achieving separation of isomers.[2] We will compare a traditional C18 column with a Phenyl-Hexyl column to demonstrate the impact of different retention mechanisms.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC.[2] Separation is primarily based on hydrophobic interactions between the non-polar stationary phase and the analytes.[2]
-
Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism involving both hydrophobic and π-π interactions. The phenyl groups on the stationary phase can interact with the aromatic ring of the dichloronitrotoluene isomers, providing an additional layer of selectivity, especially for aromatic and nitroaromatic compounds.[4][5]
Experimental Protocol: Comparative HPLC Analysis
1. Instrumentation:
-
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Columns:
-
Column 1: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
3. Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 40% B
-
20-25 min: 40% B (equilibration)
-
4. Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare individual stock solutions of each dichloronitrotoluene isomer (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a mixed isomer standard solution by diluting the stock solutions in the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL for each isomer.
Expected Performance and Data Comparison
Due to the subtle structural differences between the isomers, complete baseline separation of all isomers in a single run is challenging.[6] The following tables present hypothetical but realistic data based on the known principles of chromatography for the separation of closely related aromatic compounds.
Table 1: Comparative Retention Times (tR) and Resolution (Rs) of Dichloronitrotoluene Isomers on C18 and Phenyl-Hexyl Columns
| Isomer | C18 Column tR (min) | Phenyl-Hexyl Column tR (min) | Critical Pair Resolution (Rs) on C18 | Critical Pair Resolution (Rs) on Phenyl-Hexyl |
| 3,4-dichloro-2-nitrotoluene | 10.2 | 11.5 | 1.3 (with 2,6-dichloro-4-nitrotoluene) | 1.8 (with 2,6-dichloro-4-nitrotoluene) |
| 2,6-dichloro-4-nitrotoluene | 10.5 | 11.9 | 1.3 (with 3,4-dichloro-2-nitrotoluene) | 1.8 (with 3,4-dichloro-2-nitrotoluene) |
| 2,4-dichloro-5-nitrotoluene | 11.1 | 12.3 | 1.6 | 2.1 |
| 2,5-dichloro-4-nitrotoluene | 11.5 | 12.8 | 1.4 | 1.9 |
| 2,3-dichloro-5-nitrotoluene | 12.0 | 13.5 | 1.7 | 2.3 |
| 3,5-dichloro-2-nitrotoluene | 12.4 | 14.0 | 1.2 (with 2,4-dichloro-3-nitrotoluene) | 1.6 (with 2,4-dichloro-3-nitrotoluene) |
| 2,4-dichloro-3-nitrotoluene | 12.6 | 14.3 | 1.2 (with 3,5-dichloro-2-nitrotoluene) | 1.6 (with 3,5-dichloro-2-nitrotoluene) |
Note: The resolution (Rs) is calculated for adjacent eluting peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.
Analysis of Results:
The hypothetical data illustrates that the Phenyl-Hexyl column is expected to provide better overall separation and higher resolution for the critical pairs of dichloronitrotoluene isomers. This enhanced performance is attributed to the additional π-π interactions between the stationary phase and the aromatic analytes, which provides a different selectivity compared to the purely hydrophobic interactions of the C18 column.[4]
Method Validation: Ensuring Trustworthiness and Reliability
Once an optimal method is developed, it must be validated to ensure it is suitable for its intended purpose.[1][7] Method validation is a regulatory requirement and provides confidence in the analytical results.[8] The key validation parameters according to the International Conference on Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving adequate resolution between all isomer peaks.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically required.[1]
-
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Validation Workflow
Caption: Key parameters for the validation of an HPLC method for isomer analysis, following ICH guidelines.
Conclusion and Recommendations
The separation of dichloronitrotoluene isomers is a complex analytical task that requires careful method development and validation. While a standard C18 column can provide a reasonable separation, a Phenyl-Hexyl column is likely to offer superior resolution due to its mixed-mode separation mechanism involving both hydrophobic and π-π interactions.
For researchers and drug development professionals, it is recommended to screen multiple column chemistries during method development to identify the optimal stationary phase for their specific mixture of isomers. The developed method must then be rigorously validated to ensure the reliability and accuracy of the analytical data, which is critical for regulatory submissions and ensuring product quality.
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Dichloro-2-methyl-5-nitrobenzene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-dichloro-2-methyl-5-nitrobenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of this molecule through the lens of modern NMR spectroscopy. We will explore the theoretical underpinnings of the observed spectral data, compare it with structurally similar compounds, and provide a detailed experimental protocol for acquiring such spectra.
Introduction: The Significance of NMR in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry.[1] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed roadmap of atomic connectivity and spatial relationships. For a molecule like this compound (also known as 2,5-dichloro-4-nitrotoluene), with its distinct substitution pattern on the benzene ring, NMR spectroscopy is indispensable for confirming its identity and purity.
The strategic placement of two chlorine atoms, a methyl group, and a nitro group creates a unique electronic landscape across the aromatic ring, leading to a predictable yet nuanced NMR spectrum. Understanding the interplay of inductive and resonance effects of these substituents is paramount to accurately assigning the observed chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region will be particularly informative due to the influence of the various substituents.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound.
Based on the structure, we can predict the following signals:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.
-
H-3: This proton is situated between a chlorine atom and a methyl group. It is expected to be the most upfield of the aromatic protons due to the shielding effect of the methyl group.
-
H-6: This proton is positioned between a chlorine atom and a strongly electron-withdrawing nitro group. The nitro group's deshielding effect will cause this proton to resonate at a significantly downfield chemical shift.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a single signal. Its chemical shift will be influenced by the adjacent aromatic ring and the ortho-chlorine atom.
Predicted Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.4 - 7.6 | Singlet |
| H-6 | ~8.0 - 8.2 | Singlet |
| -CH₃ | ~2.4 - 2.6 | Singlet |
The absence of adjacent protons for both H-3 and H-6 results in the prediction of singlets for both aromatic signals.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Carbon Environments:
The molecule has seven carbon atoms, all of which are in unique chemical environments.
Predicted Chemical Shifts:
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The nitro group is strongly deshielding, while the chlorine atoms and the methyl group have more moderate effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~132 - 135 |
| C-2 | ~138 - 141 |
| C-3 | ~130 - 133 |
| C-4 | ~128 - 131 |
| C-5 | ~145 - 148 |
| C-6 | ~125 - 128 |
| -CH₃ | ~20 - 22 |
Quaternary carbons (C-1, C-2, C-4, C-5) are expected to have lower intensities compared to the protonated carbons (C-3, C-6, and the methyl carbon).[2]
Comparison with Structurally Related Compounds
To substantiate our predictions, we can compare the expected spectral features with the experimental data of analogous compounds.
¹H NMR Comparison:
| Compound | Aromatic Proton Shifts (δ, ppm) | Methyl Proton Shift (δ, ppm) |
| This compound (Predicted) | ~7.4 - 7.6 (H-3), ~8.0 - 8.2 (H-6) | ~2.4 - 2.6 |
| 2,5-Dichlorotoluene[3][4] | 7.06 - 7.21 | 2.31 |
| 4-Nitrotoluene[5][6] | 7.31 (H-3,5), 8.10 (H-2,6) | 2.46 |
| 2,5-Dichloronitrobenzene[7] | 7.51, 7.89 | - |
The data from these analogs supports our predictions. The downfield shift of the proton ortho to the nitro group in 4-nitrotoluene (8.10 ppm) is consistent with our prediction for H-6. Similarly, the chemical shift of the methyl group in 4-nitrotoluene (2.46 ppm) aligns with our predicted range.
¹³C NMR Comparison:
| Compound | Aromatic Carbon Shifts (δ, ppm) | Methyl Carbon Shift (δ, ppm) |
| This compound (Predicted) | ~125 - 148 | ~20 - 22 |
| 2,5-Dichlorotoluene[3] | 127.1, 129.2, 130.5, 131.8, 135.9, 137.9 | 19.8 |
| 4-Nitrotoluene[8] | 123.5, 129.8, 146.0, 146.2 | 21.6 |
| 1,4-Dichlorobenzene[9] | 129.1, 131.9 | - |
The predicted chemical shift ranges for the aromatic and methyl carbons in this compound are in good agreement with the experimental values observed for the structurally similar compounds.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of this compound.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Decoupling: Broadband proton decoupling (e.g., WALTZ-16)
-
Conclusion
The analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and detailed picture of its molecular structure. The predicted chemical shifts and coupling patterns, supported by comparative data from analogous compounds, offer a robust framework for the interpretation of experimental data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and other substituted aromatic compounds, underscoring the power of NMR spectroscopy in modern chemical research.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 4-Nitrotoluene. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. ChemHelp ASAP. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1,4-Dichloro-2-methyl-5-nitrobenzene: A Comparative Analysis for Synthetic Chemistry
For the discerning researcher in drug development and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and purity of the final product. 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-76-0), also known as 2,5-dichloro-4-nitrotoluene, is a key aromatic building block. Its utility is primarily derived from the orchestrated reactivity of its substituents: two chloro atoms susceptible to displacement, a nitro group that activates the ring to nucleophilic attack, and a methyl group that subtly modulates the electronic environment.
This guide provides an in-depth analysis of this reagent, moving beyond a simple datasheet to offer a comparative perspective against a key alternative. We will dissect the critical parameters of its Certificate of Analysis (CoA), present experimental data to contrast its performance, and provide robust protocols to empower your synthetic strategies.
Deconstructing the Certificate of Analysis: Beyond the Purity Percentage
A Certificate of Analysis is the foundational document guaranteeing a reagent's quality. While a high purity value (e.g., >98%) is essential, a deeper interrogation of the CoA is imperative for ensuring reproducibility and avoiding downstream complications. Key parameters must be scrutinized as they provide a holistic view of the material's integrity.
A researcher's workflow for CoA validation should be systematic. Upon receipt of a new batch of this compound, a logical sequence of checks ensures its suitability for the intended reaction.
Caption: A decision-making workflow for the validation of incoming this compound.
Below is a table summarizing the essential specifications you should expect to find on a CoA for high-quality this compound.
| Parameter | Typical Specification | Analytical Method | Importance in Synthesis |
| Purity | ≥ 98.0% | Gas Chromatography (GC) or HPLC | Ensures high yield of the desired product and minimizes side reactions. Isomeric purity is critical. |
| Identity | Conforms to structure | ¹H NMR, IR Spectroscopy | Confirms the material is the correct constitutional isomer, preventing incorrect reaction pathways. |
| Appearance | Yellow crystalline solid | Visual Inspection | A deviation may indicate contamination or degradation. |
| Melting Point | Approx. 55-58 °C | Capillary Melting Point | A sharp melting range close to the literature value suggests high purity. |
| Solvent Residue | ≤ 0.5% | GC-HS (Headspace) | Residual solvents from synthesis can interfere with subsequent reactions or poison catalysts. |
Comparative Analysis: The Impact of a Methyl Group
In the realm of synthetic strategy, choosing the right building block is paramount. While this compound is an excellent substrate, it is crucial to understand its performance relative to structurally similar alternatives. The most logical comparator is its non-methylated analog, 1,4-Dichloro-2-nitrobenzene (CAS No. 89-61-2).[1]
The primary reaction of interest for these molecules is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chloro groups.[1] The reaction is facilitated by the powerful electron-withdrawing effect of the nitro group, which stabilizes the negatively charged intermediate (the Meisenheimer complex).[2] The chloro atom ortho to the nitro group is significantly more activated and thus more susceptible to substitution than the one meta to it.
The key difference between our target molecule and its alternative is the presence of the methyl (-CH₃) group. In electrophilic aromatic substitution, the methyl group is a weak activator. However, in the context of SNAr, its electron-donating nature slightly destabilizes the anionic Meisenheimer complex, which can lead to a marginally slower reaction rate compared to the non-methylated analog under identical conditions.
| Property | This compound | 1,4-Dichloro-2-nitrobenzene | Justification for Performance Difference |
| Molecular Weight | 206.03 g/mol [3] | 192.00 g/mol [1] | The additional methyl group increases the mass. |
| Melting Point | ~55-58 °C | 52-54 °C[1] | Differences in crystal lattice packing due to the methyl group. |
| Reactivity in SNAr | High | Very High | The electron-donating methyl group slightly reduces the electrophilicity of the ring, potentially leading to a slower reaction rate compared to the unsubstituted analog.[4] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Both are nonpolar aromatic compounds. |
| Key Application | Intermediate for dyes, pharmaceuticals, and agrochemicals where the methyl group is a required structural feature. | Intermediate for dyes (e.g., Disperse Yellow 42), pigments, and pesticides.[1][5] | The choice is dictated by the target molecule's final structure. |
Experimental Verification: A Head-to-Head SNAr Reaction
To provide a tangible comparison, we will outline a representative experimental protocol for a nucleophilic aromatic substitution reaction using ammonia to displace the activated chlorine atom. This reaction is a fundamental step towards the synthesis of substituted nitroanilines, which are themselves valuable intermediates.[6]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Handling of 1,4-Dichloro-2-methyl-5-nitrobenzene: A Guide to Personal Protective Equipment and Safety Protocols
The core principle of this guidance is a conservative approach, assuming hazards aligned with related chlorinated nitroaromatic compounds. The presence of chloro- and nitro- functional groups on an aromatic ring suggests potential for toxicity, skin and eye irritation, and long-term health effects. Therefore, the following protocols are designed to provide a high level of protection.
Hazard Assessment: Understanding the Risks
Based on data from closely related dichloronitrobenzene isomers, 1,4-Dichloro-2-methyl-5-nitrobenzene should be handled as a hazardous substance with the following potential risks[1][2]:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Likely to cause serious eye irritation and may cause skin irritation or an allergic skin reaction upon contact[1].
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Carcinogenicity: Some related dichloronitrobenzene compounds are listed as possibly carcinogenic to humans[2].
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure: inhalation, dermal contact, and ingestion.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation and allergic reactions. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Specific Target Organ Toxicity | May cause organ damage with repeated exposure. | Inhalation, Dermal, Ingestion |
| Suspected Carcinogen | Based on data from analogous compounds. | Inhalation, Dermal, Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following recommendations are based on a risk assessment for handling solid, powdered, or crystalline chlorinated nitroaromatic compounds in a laboratory setting.
Core PPE Requirements
-
Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber gloves are highly recommended for their excellent resistance to nitro compounds[3]. Nitrile gloves may also be suitable, but it is crucial to consult the manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid skin contact[4].
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required[5]. For operations with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles[5].
-
Body Protection: A lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of contamination, a chemical-resistant apron or a disposable coverall (e.g., Tyvek®) is recommended[6]. Cotton-based clothing is preferable under lab coats as synthetic fibers can melt or react with certain chemicals[7].
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne dust and vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Glove Selection Logic
The choice of glove material is a critical decision point. While nitrile gloves are common in laboratory settings, their performance against specific chemicals can vary. Butyl rubber offers superior protection against a wide array of esters and nitrocompounds[3]. The rationale for this selection is based on minimizing the permeation rate of the chemical through the glove material, ensuring that the protective barrier remains effective for the duration of the handling procedure.
Operational Plans: From Handling to Disposal
A systematic workflow is essential for safe handling. The following step-by-step procedures cover the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Workflow for Handling this compound
Caption: A procedural flowchart for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials and equipment before bringing the chemical into the work area.
-
Don the required PPE: double-gloving may be considered for extended procedures.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Use dedicated spatulas and glassware.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container[8]. The container must be kept sealed when not in use[8].
-
Chemical Waste: Unused or waste this compound must be disposed of through your institution's hazardous waste management program. As a halogenated nitroaromatic compound, it must not be mixed with non-halogenated solvent waste[9].
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
Emergency Procedures: A Plan for the Unexpected
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Flowchart
Sources
- 1. wku.edu [wku.edu]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. mtu.edu [mtu.edu]
- 9. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
